Product packaging for 4-Chloro-N,6-dimethylpyrimidin-2-amine(Cat. No.:CAS No. 5738-15-8)

4-Chloro-N,6-dimethylpyrimidin-2-amine

Cat. No.: B1591732
CAS No.: 5738-15-8
M. Wt: 157.6 g/mol
InChI Key: XNVNMEQYZOCXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-N,6-dimethylpyrimidin-2-amine is a useful research compound. Its molecular formula is C6H8ClN3 and its molecular weight is 157.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClN3 B1591732 4-Chloro-N,6-dimethylpyrimidin-2-amine CAS No. 5738-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N,6-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-4-3-5(7)10-6(8-2)9-4/h3H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVNMEQYZOCXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589794
Record name 4-Chloro-N,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5738-15-8
Record name 4-Chloro-N,6-dimethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5738-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the CAS number for 4-Chloro-N,6-dimethylpyrimidin-2-amine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-N,6-dimethylpyrimidin-2-amine and its Strategic Importance in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Structural Analysis

However, its structure can be inferred directly from its IUPAC name. It is closely related to the well-documented and commercially available parent compound, 2-Amino-4-chloro-6-methylpyrimidine , which bears the CAS Number 5600-21-5 .[1][2][3][4] For the purposes of this guide, 2-Amino-4-chloro-6-methylpyrimidine will serve as a key reference compound for understanding the physicochemical properties, synthesis, and reactivity of its N-methylated derivative.

The structural distinction lies in the substitution on the 2-amino group:

CompoundStructureKey Distinction
This compound (Target Compound) (Illustrative)Secondary (N-methyl) amine
2-Amino-4-chloro-6-methylpyrimidine (Reference Compound) (Illustrative)Primary amine

Note: Illustrative structures are provided for clarity.

Section 2: Physicochemical Properties

The properties of the reference compound, 2-Amino-4-chloro-6-methylpyrimidine, are well-established and provide a reliable baseline for predicting the behavior of the target compound.

Property2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5)This compound (Predicted)
Molecular Formula C₅H₆ClN₃[1]C₆H₈ClN₃
Molecular Weight 143.57 g/mol [1]157.60 g/mol
Appearance White to cream or pale yellow crystalline powder[2][4]Expected to be a crystalline solid
Melting Point 183-186 °C[4]Not experimentally determined
Solubility Insoluble in water.[4] Soluble in acetic acid.Expected to have low solubility in water
SMILES Cc1cc(Cl)nc(N)n1[2]CN(c1nc(C)cc(Cl)n1) (Canonical)
InChI Key NPTGVVKPLWFPPX-UHFFFAOYSA-N[2]Not available

Section 3: Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically achieved via a two-step process, beginning with the synthesis of its readily available precursor.

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine (Precursor)

The established industrial synthesis involves the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine. The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) is critical for this transformation.

  • Causality : The hydroxyl group at the 4-position of the pyrimidine ring is a poor leaving group. Phosphorus oxychloride acts as both a reagent and a solvent to convert the hydroxyl group into a chlorophosphate ester, a much better leaving group, which is then displaced by a chloride ion to yield the desired product.

A general laboratory procedure is as follows:

  • Mix 2-amino-4-hydroxy-6-methylpyrimidine with an excess of freshly distilled phosphorus oxychloride.

  • Reflux the mixture until the reaction is complete (typically monitored by TLC or LC-MS).

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Quench the reaction mixture by slowly pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., 25% ammonia solution) to a pH of ~8 to precipitate the crude product.

  • Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified 2-Amino-4-chloro-6-methylpyrimidine.[4]

Step 2: Proposed Synthesis of this compound

The target compound can be synthesized via selective N-methylation of the precursor.

  • Causality : The primary amino group at the 2-position is nucleophilic and can be alkylated using an appropriate methylating agent. A strong base is required to deprotonate the amine, increasing its nucleophilicity and driving the reaction forward. Care must be taken to control the stoichiometry to minimize the potential for dialkylation, which would lead to the quaternary ammonium salt.

A proposed protocol:

  • Dissolve 2-Amino-4-chloro-6-methylpyrimidine in a polar aprotic solvent like THF or DMF.

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the amino group.

  • After stirring for a short period, add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product via column chromatography to isolate this compound.

Synthesis_Pathway A 2-Amino-4-hydroxy-6-methylpyrimidine B 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5) A->B  POCl₃, Reflux (Chlorination) C This compound (Target Compound) B->C  1. NaH, THF  2. CH₃I (N-Methylation) Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Chloropyrimidine - Boronic Acid - Base B Inert Atmosphere: Evacuate & backfill with Argon (3x) A->B C Add Catalyst & Solvent: - Pd(PPh₃)₄ - Degassed Dioxane/H₂O B->C D Heat & Stir: 90-100 °C or Microwave Irradiation C->D E Quench & Extract: Dilute with EtOAc, wash with H₂O/Brine D->E F Dry & Concentrate E->F G Purify: Column Chromatography F->G H Final Product G->H

References

4-Chloro-N,6-dimethylpyrimidin-2-amine physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N,6-dimethylpyrimidin-2-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including approved therapeutics. The presence of a reactive chlorine atom at the 4-position, coupled with the amino and methyl groups at positions 2 and 6 respectively, makes this compound a versatile building block for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, along with insights into its synthesis, reactivity, and safe handling.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some data is available from chemical suppliers, other properties are yet to be experimentally determined and reported in the literature.

PropertyValueSource
Molecular Formula C₆H₈ClN₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 157.6 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 5738-15-8--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Boiling Point 279.8°C at 760 mmHg--INVALID-LINK--
Flash Point 123°C--INVALID-LINK--
Density 1.275 g/cm³--INVALID-LINK--
Melting Point Data not available
Solubility Data not available
pKa Data not available

Synthesis

Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Chlorination cluster_2 Purification cluster_3 Final Product A N,6-dimethylpyrimidin-2-amine-4-ol B Reaction with POCl₃ A->B Reagent C Work-up and Chromatography B->C Crude Product D This compound C->D Purified Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

It is crucial to note that the following protocol is a generalized procedure based on the synthesis of similar compounds and has not been experimentally validated for this specific molecule. Researchers should conduct small-scale trials and optimize the reaction conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place N,6-dimethylpyrimidin-2-amine-4-ol.

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) dropwise to the starting material at 0°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Chemical Reactivity

The key to the utility of this compound in synthetic chemistry lies in the reactivity of the chlorine atom at the C4 position. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack. This allows for the displacement of the chloride ion by a range of nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental to its application as a scaffold in the synthesis of targeted drug candidates.

Caption: General reaction scheme for nucleophilic substitution.

Applications in Drug Discovery

Substituted pyrimidines are a well-established class of compounds in pharmaceutical research. The ability to readily modify the 4-position of this compound makes it an attractive starting material for the generation of compound libraries for high-throughput screening. Derivatives of this scaffold have the potential to be investigated as inhibitors of various enzymes, such as kinases, or as antagonists for cell surface receptors. The specific substitution at the N2 and C6 positions can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds such as 4-Chloro-6-methylpyrimidin-2-ylamine suggest that it should be handled with care.[1] The following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[1]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[1]

Based on analogous compounds, it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[1]

Spectroscopic Data

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its key feature is the reactive chlorine atom that allows for diverse functionalization through nucleophilic aromatic substitution. While there is a notable lack of publicly available experimental data for some of its physical properties, synthesis, and spectroscopic characterization, its structural similarity to other well-studied pyrimidines provides a strong basis for its application in the synthesis of novel bioactive molecules. As with any chemical reagent, it is imperative to handle it with appropriate safety precautions in a controlled laboratory setting.

References

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-Amino-4-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: It is imperative to begin this guide with a critical clarification. The initial request for spectroscopic data on "4-Chloro-N,6-dimethylpyrimidin-2-amine" with CAS Number 14001-63-9 presented a significant discrepancy. The provided CAS number corresponds to the compound 4-Methyl-2-(methylthio)pyrimidine , which is structurally distinct from the named compound. Furthermore, an exhaustive search of chemical databases and scientific literature yielded no discernible experimental spectroscopic data for "this compound."

To provide a valuable and scientifically rigorous technical guide within the scope of the user's interest in substituted pyrimidines, this document will instead focus on the closely related and well-characterized compound, 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5). This compound shares key structural motifs with the originally requested molecule and has a wealth of publicly available spectroscopic data, allowing for a thorough and insightful analysis. This pivot ensures that the guide is grounded in verifiable experimental evidence, upholding the principles of scientific integrity.

Introduction: The Analytical Imperative for Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. Their biological activity is exquisitely sensitive to the nature and position of substituents, which modulate their physicochemical properties, target binding affinity, and metabolic stability. 2-Amino-4-chloro-6-methylpyrimidine is a key synthetic intermediate, valued for the differential reactivity of its functional groups, which allows for selective elaboration into more complex molecular architectures.

Accurate and unambiguous structural confirmation of such intermediates is not merely a procedural step but a foundational requirement for any successful research and development campaign. The confluence of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a multi-faceted analytical approach, each technique offering a unique and complementary perspective on the molecule's structure. This guide provides an in-depth examination of the spectroscopic data for 2-Amino-4-chloro-6-methylpyrimidine, grounded in experimental evidence and established analytical principles.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Experimental Protocol: NMR Spectroscopy

2.1.1 Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar aminopyrimidines.

  • Concentration: Weigh approximately 10-20 mg of 2-Amino-4-chloro-6-methylpyrimidine for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in ~0.6 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).

2.1.2 Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each unique carbon. A wider spectral width (~200 ppm) is required, along with a significantly greater number of scans due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a direct map of the proton environments within the molecule.

Table 1: ¹H NMR Spectral Data for 2-Amino-4-chloro-6-methylpyrimidine [4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality of Assignment
~6.80Singlet1HH-5 (Aromatic)The sole proton on the pyrimidine ring is expected to resonate in the aromatic region. Its singlet multiplicity is due to the absence of adjacent protons.
~6.60Broad Singlet2H-NH₂ (Amino)The protons of the primary amine are typically broad due to quadrupole effects from the ¹⁴N nucleus and potential chemical exchange.
~2.25Singlet3H-CH₃ (Methyl)The methyl protons are in a distinct chemical environment and appear as a singlet, as there are no adjacent protons to couple with.
¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 2: ¹³C NMR Spectral Data for 2-Amino-4-chloro-6-methylpyrimidine [1][4]

Chemical Shift (δ) ppmAssignmentCausality of Assignment
~168.0C-6This carbon is attached to both a nitrogen atom and the electron-withdrawing methyl group, leading to a downfield shift.
~162.5C-2The carbon atom bonded to two nitrogen atoms (the amino group and a ring nitrogen) is significantly deshielded and appears far downfield.
~160.0C-4The carbon atom bonded to the electronegative chlorine atom and a ring nitrogen is also strongly deshielded.
~108.0C-5This is the only carbon atom in the ring bonded to a hydrogen. It is the most shielded of the ring carbons, resulting in an upfield chemical shift relative to the other ring carbons.
~24.0-CH₃The methyl carbon is in the aliphatic region, appearing at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

3.1.1 Sample Preparation (Attenuated Total Reflectance - ATR)

  • Background Scan: An initial scan of the clean ATR crystal (typically diamond or germanium) is performed to obtain a background spectrum.

  • Sample Application: A small amount of the solid 2-Amino-4-chloro-6-methylpyrimidine powder is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal surface.

3.1.2 Data Acquisition

  • Spectral Range: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Scans: Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

IR Spectral Data

The IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

Table 3: Key IR Absorption Bands for 2-Amino-4-chloro-6-methylpyrimidine [4]

Wavenumber (cm⁻¹)IntensityAssignmentCausality of Assignment
3400 - 3200MediumN-H Stretching (asymmetric & symmetric)The primary amine (-NH₂) group exhibits two characteristic stretching bands in this region, corresponding to its asymmetric and symmetric vibrational modes.
~1640StrongN-H Bending (Scissoring)This strong absorption is due to the in-plane scissoring motion of the amino group protons.
~1570, ~1480StrongC=N and C=C Stretching (Ring)These absorptions are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine ring.
~1250MediumC-N StretchingThis band corresponds to the stretching vibration of the single bond between the pyrimidine ring and the amino group.
~780StrongC-Cl StretchingThe stretching vibration of the carbon-chlorine bond typically appears in this region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol: Mass Spectrometry

4.1.1 Sample Preparation

  • Solution Preparation: A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.

  • Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

4.1.2 Data Acquisition (Electron Ionization - EI)

  • Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

  • Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or ion trap) based on their m/z ratio.

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Mass Spectral Data

The mass spectrum displays the relative abundance of various ions produced from the analyte.

Table 4: Mass Spectrometry Data for 2-Amino-4-chloro-6-methylpyrimidine [1]

m/z ValueRelative AbundanceAssignmentCausality of Assignment
143/145High[M]⁺ (Molecular Ion)This pair of peaks represents the intact molecule ionized by the loss of one electron. The characteristic ~3:1 intensity ratio is due to the natural isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl). The nominal mass is 143 g/mol .[1]
108High[M - Cl]⁺A prominent fragment resulting from the loss of a chlorine radical from the molecular ion. This is a common fragmentation pathway for chlorinated aromatic compounds.

Visualization of Analytical Workflows

To ensure clarity and reproducibility, the experimental workflows for each spectroscopic technique can be visualized.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (10-50 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire Spectrum (¹H or ¹³C) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Generate Spectrum H->I

Caption: NMR Spectroscopy Experimental Workflow.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition & Processing A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Apply Pressure C->D E Acquire Sample Interferogram D->E F Fourier Transform E->F G Ratio against Background F->G H Generate IR Spectrum (%T or Abs) G->H

Caption: FTIR-ATR Spectroscopy Experimental Workflow.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_output Output A Prepare Dilute Solution in Volatile Solvent B Introduce Sample (e.g., Infusion, GC/LC) A->B C Ionization (e.g., EI, ESI) B->C D Mass Separation (Analyzer) C->D E Detection D->E F Generate Mass Spectrum (m/z vs. Abundance) E->F

Caption: Mass Spectrometry Experimental Workflow.

Conclusion

The structural characterization of 2-Amino-4-chloro-6-methylpyrimidine is robustly achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the unique chemical environments of all atoms. FTIR spectroscopy confirms the presence of key functional groups, notably the primary amine and the C-Cl bond, while also characterizing the pyrimidine ring vibrations. Mass spectrometry unequivocally determines the molecular weight and provides corroborating structural information through predictable fragmentation patterns, such as the loss of chlorine. Together, these techniques provide a self-validating system for structural confirmation, which is an indispensable prerequisite for the use of this compound in further chemical synthesis and drug development endeavors.

References

A Technical Guide to the Physicochemical Characterization of 4-Chloro-N,6-dimethylpyrimidin-2-amine: Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Chloro-N,6-dimethylpyrimidin-2-amine is a substituted pyrimidine derivative with potential applications as a key intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. The successful development and formulation of any active pharmaceutical ingredient (API) are fundamentally dependent on a thorough understanding of its intrinsic physicochemical properties. This technical guide provides a comprehensive framework for the systematic evaluation of two such critical parameters: solubility and stability. We present not just the protocols, but the underlying scientific rationale for experimental design, from initial solubility screening to in-depth forced degradation studies. This document is intended for researchers, medicinal chemists, and formulation scientists, offering a robust, field-proven strategy to generate the foundational data necessary for advancing a compound through the drug development pipeline.

Introduction to this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific substitutions on this compound suggest its utility as a versatile building block. The chloro group at the 4-position provides a reactive handle for nucleophilic substitution reactions (e.g., Suzuki or Buchwald-Hartwig couplings), while the amino and methyl groups can influence molecular interactions, metabolic stability, and physicochemical properties.

A precise understanding of its solubility and stability is paramount, as these factors directly impact its handling, formulation, bioavailability, and shelf-life.[1][2] This guide outlines the essential experimental workflows to define these characteristics authoritatively.

1.1. Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₈ClN₃

  • Molecular Weight: 157.60 g/mol

While extensive experimental data for this specific molecule is not widely published, we can infer its general characteristics. The pyrimidine core and amine functionalities suggest a potential for pH-dependent solubility and susceptibility to specific degradation pathways.

PropertyEstimated Value / CharacteristicSignificance
Molecular Weight 157.60 g/mol Low molecular weight, generally favorable for good solubility and permeability.
LogP (Predicted) ~1.5 - 2.5Indicates moderate lipophilicity; solubility in both aqueous and organic media is expected but requires empirical determination.
pKa (Predicted) Basic pKa ~3-5 (pyrimidine ring nitrogen); Neutral/very weak basicity (exocyclic amine)The basicity of the pyrimidine ring nitrogens will dictate solubility in acidic pH. The compound's charge state will change in physiologically relevant pH ranges, affecting absorption and distribution.
Physical Form Expected to be a crystalline solid at room temperature.The crystal lattice energy will be a major determinant of its thermodynamic solubility.[3]

Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's performance, influencing everything from the reliability of in-vitro assays to in-vivo absorption and bioavailability.[4][5] A multi-faceted approach is required to build a complete solubility profile.

2.1. Key Methodologies: Kinetic vs. Thermodynamic Solubility

  • Kinetic Solubility: This high-throughput method measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when introduced into an aqueous buffer.[2][4] It is invaluable during early discovery for ranking compounds but can often overestimate the true solubility.[3]

  • Thermodynamic (Equilibrium) Solubility: This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[2][3][6] It is a lower-throughput but more accurate representation of a compound's intrinsic solubility and is essential for pre-formulation development. The shake-flask method is the most common technique for this determination.[6]

2.2. Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is designed to determine the thermodynamic solubility in various physiologically relevant media. The causality behind this method is to allow sufficient time for the dissolution and potential solid-state phase transitions to reach a true energetic minimum, providing a definitive solubility value.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 5-10 mg in 1 mL of solvent). A visible amount of undissolved solid must remain to ensure saturation.

  • Solvent Systems: Use a range of aqueous buffers to assess pH-dependency, such as:

    • Simulated Gastric Fluid (SGF, pH 1.2, without pepsin)

    • Phosphate-Buffered Saline (PBS, pH 7.4)

    • Purified Water

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate for 24-48 hours. This extended time is crucial to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm PVDF filter to remove all undissolved solids. Filtration is a critical step that can introduce error; potential adsorption of the compound to the filter should be assessed.[3]

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Construct a standard curve using known concentrations of the compound to calculate the concentration in the diluted filtrate, and then back-calculate to determine the solubility in the original solvent.

2.3. Visualization: Equilibrium Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh excess solid (e.g., 10 mg) B Add solvent (e.g., 1 mL pH 7.4 PBS) A->B C Agitate at constant temp (24-48 hours) B->C D Filter supernatant (0.22 µm syringe filter) C->D E Dilute filtrate D->E F Quantify by HPLC-UV E->F G G F->G Calculate Solubility (mg/mL)

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

2.4. Anticipated Solubility Profile

Based on its structure, this compound is expected to exhibit higher solubility in acidic conditions due to the protonation of the basic pyrimidine ring nitrogens, forming a more soluble salt.

Solvent/MediumExpected SolubilityRationale
0.1 M HCl (pH ~1)HighProtonation of ring nitrogens leads to the formation of a highly polar, soluble hydrochloride salt.
Phosphate Buffer (pH 7.4)Moderate to LowThe compound will be predominantly in its neutral, less polar form, reducing aqueous solubility.
WaterModerate to LowSimilar to pH 7.4 buffer, solubility will be dictated by the neutral form's ability to interact with water.
Methanol, AcetonitrileHighThe compound's organic nature should favor solubility in polar organic solvents.
DMSOVery HighA common aprotic polar solvent capable of dissolving a wide range of organic molecules.

Stability Profile and Forced Degradation

Understanding a molecule's intrinsic stability is a cornerstone of drug development, mandated by regulatory bodies like the ICH.[7][8][9] Forced degradation, or stress testing, is the process of intentionally exposing a compound to harsh conditions to accelerate its decomposition.[10][11]

The primary goals of these studies are to:

  • Identify potential degradation products and establish degradation pathways.[1][12]

  • Demonstrate the specificity of the analytical method, proving it is "stability-indicating."[13][14][15]

  • Inform decisions on formulation, packaging, and storage conditions.[1]

3.1. Experimental Protocol: Forced Degradation Studies

A solution of this compound (e.g., 1 mg/mL in a suitable solvent like 50:50 acetonitrile:water) is subjected to the following conditions. The goal is to achieve a target degradation of 5-20%; if no degradation occurs at initial conditions, the stress level (temperature, time, reagent concentration) should be increased.[1][10]

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Mix with 0.1 M HCl. Heat at 60°C for 24-48 hours.Hydrolysis of the chloro group at the 4-position to a hydroxyl group, forming a pyrimidinone derivative.
Base Hydrolysis Mix with 0.1 M NaOH. Keep at room temperature for 8-24 hours.Similar to acid hydrolysis, but potentially faster. The exocyclic N-methyl amine bond could also be susceptible under harsh basic conditions.
Oxidation Mix with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.N-oxidation of the pyrimidine ring nitrogens or the exocyclic amine.
Thermal Store the solid compound in an oven at 70°C for 7 days. Also, heat a solution of the compound at 70°C for 7 days.Unspecific decomposition, fragmentation, or polymerization.
Photostability Expose the solid and a solution to a light source providing combined UV and visible light (per ICH Q1B guidelines).Photolytic cleavage of the C-Cl bond, potentially leading to radical-mediated degradation pathways.

3.2. Visualization: Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions API API Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) API->Acid Base Basic (0.1 M NaOH, RT) API->Base Ox Oxidative (3% H₂O₂, RT) API->Ox Heat Thermal (70°C, Solution) API->Heat Light Photolytic (ICH Q1B) API->Light Analysis Analyze all samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Result Identify Degradants & Establish Degradation Pathways Analysis->Result

Caption: Overview of the Forced Degradation (Stress Testing) Process.

The Stability-Indicating Analytical Method

The lynchpin of any stability study is the analytical method used to evaluate the samples. A method is deemed "stability-indicating" only if it can accurately quantify the parent compound while simultaneously separating it from all process-related impurities and degradation products.[13][16][17] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[14][15]

The development of such a method is an iterative process that relies on the stressed samples generated in the forced degradation studies. The chromatograms from these samples are used to challenge the method's specificity and guide its optimization.

4.1. Visualization: HPLC Method Development Strategy

G A 1. Initial Conditions (e.g., C18 column, ACN/H₂O gradient) B 2. Inject Unstressed API (Identify main peak) A->B C 3. Inject Stressed Samples (Acid, Base, Oxidative, etc.) B->C D 4. Evaluate Peak Purity & Resolution (Are degradant peaks separate?) C->D E 5. Optimize Method (Adjust gradient, pH, organic solvent) D->E No F 6. Final Method Validation (Specificity, Linearity, Accuracy) D->F Yes E->C Re-inject & re-evaluate

Caption: Iterative workflow for developing a stability-indicating HPLC method.

Recommendations for Handling and Storage

Based on the anticipated outcomes of the stability studies described, the following preliminary recommendations can be made. These must be confirmed by empirical data.

  • Storage of Solid: The solid material should be stored in a well-sealed container, protected from light, and kept in a cool, dry place to minimize the risk of both photolytic and hydrolytic degradation.

  • Solution Preparation: Given the potential for hydrolysis of the C-Cl bond, stock solutions in aqueous or protic solvents (like methanol) should be prepared fresh and used promptly. For long-term storage, solutions in aprotic solvents like DMSO, stored at -20°C, are likely to be more stable.

  • Formulation Considerations: The pH-solubility profile will be critical. For an oral formulation, the high solubility in acidic gastric fluid is advantageous. However, the potential for lower solubility and precipitation in the neutral pH of the intestine must be considered. Formulations may require solubilizing excipients or pH modifiers to maintain the drug in solution for absorption.

Conclusion

The characterization of this compound is a critical, multi-step process that builds a foundation of knowledge for its future development. By systematically applying the robust methodologies for solubility and stability testing outlined in this guide—from the foundational shake-flask method to the comprehensive forced degradation studies required by ICH guidelines—researchers can generate the high-quality, reliable data needed to make informed decisions. This structured approach not only ensures regulatory compliance but also mitigates risks, reduces development timelines, and ultimately paves the way for the successful translation of a promising chemical entity into a viable therapeutic candidate.

References

Leveraging 4-Chloro-N,6-dimethylpyrimidin-2-amine as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2] Among the vast array of pyrimidine-based building blocks, 4-Chloro-N,6-dimethylpyrimidin-2-amine emerges as a particularly versatile and strategic scaffold for the synthesis of targeted therapies. Its inherent electronic properties and strategically positioned reactive handle at the C4 position enable facile diversification, making it an ideal starting point for library synthesis and lead optimization campaigns. This technical guide provides an in-depth analysis of the core's physicochemical properties, reactivity, and proven applications, with a primary focus on its role in the development of kinase inhibitors. We will explore key synthetic transformations, provide detailed experimental protocols, and synthesize structure-activity relationship (SAR) insights to empower researchers in harnessing the full potential of this valuable heterocycle.

The Pyrimidine Core: A Foundation of Therapeutic Excellence

Heterocyclic compounds are fundamental to the design of modern pharmaceuticals, and among them, the pyrimidine ring holds a place of distinction.[2] As a key component of nucleobases in DNA and RNA, nature itself has validated its biocompatibility and role in critical biological processes.[1][2] This inherent biological relevance has inspired medicinal chemists to utilize the pyrimidine scaffold to design molecules that can modulate the activity of various physiological targets. The result is a rich portfolio of pyrimidine-containing drugs with applications spanning oncology (e.g., 5-Fluorouracil), virology (e.g., Acyclovir), and bacteriology.[1][2]

This compound represents a "privileged" fragment within this chemical space. Its structure is pre-validated for biological interaction, particularly with the ATP-binding sites of kinases, while offering a clear and predictable path for chemical modification.

Physicochemical and Structural Features

Understanding the intrinsic properties of this compound is crucial for its effective deployment in drug design.

PropertyValueSource
Molecular Formula C₆H₈ClN₃Chem-Impex[3]
Molecular Weight 157.6 g/mol Chem-Impex[3]
Appearance Pale yellow to reddish yellow powderChem-Impex[3]
Key Structural Features 2-amino group, 4-chloro substituent, 6-methyl groupN/A

The core's key features are the electron-donating 2-amino group and the electron-withdrawing chlorine atom at the C4 position. This electronic push-pull system, combined with the activating nature of the pyrimidine nitrogens, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), which is the primary mode of its synthetic utility. The 6-methyl group provides a degree of steric definition and can be a site for further modification or interaction within a target's binding pocket.

Chemical Reactivity and Synthetic Versatility

The synthetic power of this compound lies in the chemoselective reactivity of its C4-chloro substituent. This position serves as a versatile handle for introducing a wide range of molecular diversity through two principal classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The most common transformation involves the displacement of the C4-chloride by various nucleophiles. This reaction is highly efficient and predictable. The rationale behind this selectivity is the strong activation provided by the ring nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate formed during the nucleophilic attack.

  • N-Nucleophiles: Primary and secondary amines readily displace the chloride to form 4-aminopyrimidine derivatives.[4][5] This is the foundational reaction for building many kinase inhibitor libraries, where the introduced amine often forms a critical hydrogen bond with the kinase hinge region.[6]

  • O-Nucleophiles: Alcohols and phenols can be used, typically under basic conditions, to generate 4-alkoxy or 4-aryloxy pyrimidines.

  • S-Nucleophiles: Thiols react efficiently to yield 4-thioether derivatives, providing another avenue for structural diversification.[1][7]

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methods further expand the synthetic possibilities, allowing for the formation of carbon-carbon and carbon-nitrogen bonds that are not accessible through classical SNAr.

  • Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl or heteroaryl groups at the C4 position by coupling with boronic acids or their esters.[1][8] This is invaluable for exploring interactions in hydrophobic pockets of target proteins.

  • Buchwald-Hartwig Amination: While SNAr with amines is often straightforward, the Buchwald-Hartwig reaction provides a powerful alternative, especially for less nucleophilic amines or when milder conditions are required.

Below is a diagram illustrating the primary synthetic pathways emanating from the 4-chloro-pyrimidine core.

G cluster_start Core Scaffold cluster_products Diversified Products start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH2, R-OH, R-SH Base suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Ar-B(OH)2 Pd Catalyst, Base amines 4-Amino Derivatives (N-Nucleophiles) snar->amines ethers 4-Alkoxy/Aryloxy Derivatives (O-Nucleophiles) snar->ethers thioethers 4-Thioether Derivatives (S-Nucleophiles) snar->thioethers biaryls 4-Aryl/Heteroaryl Derivatives suzuki->biaryls

Caption: Key synthetic routes for diversifying the core scaffold.

Core Application: The Kinase Inhibitor Scaffold

The 2-aminopyrimidine motif is a well-established "hinge-binding" scaffold in kinase inhibitor design.[6] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. All kinases share a conserved ATP-binding site, and the "hinge region" of this site provides a key anchoring point for inhibitors.

The 2-amino group and one of the pyrimidine ring nitrogens of the this compound scaffold can form a pair of canonical hydrogen bonds with the backbone amide groups of the kinase hinge, effectively mimicking the interaction of the adenine ring of ATP. The substituent introduced at the C4 position then projects into the ATP pocket, where it can be tailored to confer potency and selectivity.

G cluster_inhibitor 2-Aminopyrimidine Inhibitor cluster_kinase Kinase ATP-Binding Site inhibitor 2-Amino Group Pyrimidine Ring C4-Substituent (R) hinge Hinge Region Backbone ATP Pocket inhibitor:f0->hinge:f0 H-Bond inhibitor:f1->hinge:f0 H-Bond inhibitor:f2->hinge:f1 Selectivity & Potency Interactions

Caption: Interaction of the 2-aminopyrimidine scaffold with the kinase hinge.

Representative Kinase Targets

Derivatives of closely related chloropyrimidines have shown potent activity against a range of important oncogenic kinases.

Kinase TargetTherapeutic AreaRole of Pyrimidine ScaffoldRepresentative Reference
Aurora Kinases OncologyHinge-binding core for inhibitors targeting cell cycle progression.[6][9]
Src/Abl Kinases Oncology (CML)Central scaffold for dual inhibitors like Dasatinib.[10]
VEGFR/PDGFR Oncology (Angiogenesis)Foundation for inhibitors targeting receptor tyrosine kinases.[11]
EGFR Oncology (NSCLC)Core structure for molecules targeting the epidermal growth factor receptor.[11]
MSK1 Inflammation/OncologyCovalent inhibitor scaffold via SNAr with a cysteine residue.[12]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the derivatization of chloropyrimidines.[9][11][13] As a Senior Application Scientist, I stress that these are starting points; optimization of solvent, base, temperature, and reaction time is essential for specific substrates.

Protocol: General Procedure for SNAr with an Amine
  • Rationale: This protocol describes the displacement of the C4-chloride with an amine nucleophile. An alcohol solvent is typically used for its ability to dissolve the reactants and for its appropriate boiling point. A tertiary amine base is added to scavenge the HCl generated during the reaction, preventing protonation of the nucleophile and driving the reaction to completion. Microwave heating is often employed to accelerate the reaction, significantly reducing reaction times from hours to minutes.[13]

  • Step-by-Step Methodology:

    • To a microwave reaction vial, add this compound (1.0 eq).

    • Add the desired primary or secondary amine (1.1 - 1.5 eq).

    • Add a suitable solvent such as isopropanol or n-butanol (to a concentration of ~0.1-0.2 M).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

    • Seal the vial and heat in a microwave reactor to 120-150 °C for 15-60 minutes.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel or by preparative HPLC to yield the desired 4-amino derivative.

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Rationale: This protocol facilitates the formation of a C-C bond between the pyrimidine C4 position and an aryl group. A palladium catalyst (e.g., Pd(PPh₃)₄) is used to facilitate the catalytic cycle. A base (e.g., Na₂CO₃ or K₂CO₃) is required to activate the boronic acid. The choice of solvent (e.g., a mixture of an organic solvent like dioxane or n-propanol and water) is critical for dissolving both the organic and inorganic reagents.[8]

  • Step-by-Step Methodology:

    • To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.10 eq).

    • Add an aqueous solution of a base, typically 2M Na₂CO₃ (3.0 eq).

    • Add a solvent system, such as 1,4-dioxane or n-propanol.

    • Authoritative Grounding: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

    • Heat the reaction mixture to reflux (typically 80-100 °C) for 4-16 hours.

    • Self-Validation: Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture and dilute it with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired 4-aryl derivative.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into achieving inhibitor potency and selectivity.

G cluster_sar SAR Exploration Points mol c4 C4 Position: - Primary driver of potency/selectivity - Introduces vectors into solvent front - Can be aryl, heteroaryl, alkylamino groups c4->mol R1 c6 C6-Methyl: - Fills small hydrophobic pocket - Can be modified to larger groups to probe steric limits c6->mol R2 n2 N2-Dimethyl: - Generally solvent-exposed - Can be modified for solubility - Often less sensitive to modification n2->mol R3

References

The Versatile Pyrimidine: A Technical Guide to 4-Chloro-N,6-dimethylpyrimidin-2-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

In the landscape of contemporary drug discovery and organic synthesis, the pyrimidine scaffold stands out as a "privileged" structure, frequently appearing at the core of a vast array of biologically active molecules. Its prevalence in nucleobases ensures inherent biocompatibility and provides a foundational structure that can be strategically modified to interact with various biological targets. Within this important class of heterocycles, 4-Chloro-N,6-dimethylpyrimidin-2-amine has emerged as a particularly valuable and versatile building block.

This technical guide serves as an in-depth exploration of this compound, designed for researchers, medicinal chemists, and process development scientists. We will delve into its core reactivity, provide field-proven synthetic protocols for its derivatization, and illuminate its application in the synthesis of high-value compounds, particularly kinase inhibitors. The strategic placement of the chloro, amino, and methyl groups on the pyrimidine ring creates a unique electronic and steric environment, offering a playbook of selective chemical transformations. The chlorine atom at the C4-position serves as a versatile leaving group for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the amino and methyl groups modulate the reactivity of the ring and provide additional points for functionalization. This guide will provide the causal insights behind experimental choices, ensuring that the described protocols are not just recipes, but self-validating systems for robust and reproducible synthesis.

Physicochemical Properties: A Foundation for Reactivity

While specific experimental data for this compound is not extensively published, we can infer its properties from the closely related and commercially available analog, 4-Chloro-N,N,6-trimethylpyrimidin-2-amine. The additional methyl group on the amine will have a minor impact on the overall physicochemical properties.

PropertyValue (for 4-Chloro-N,N,6-trimethylpyrimidin-2-amine)Reference
Molecular Formula C7H10ClN3[1]
Molecular Weight 171.63 g/mol [1]
CAS Number 5734-62-3[1]
Appearance White to off-white crystalline solid (Expected)Inferred
Solubility Soluble in organic solvents such as DCM, THF, and alcohols (Expected)Inferred

Note: The properties listed are for 4-Chloro-N,N,6-trimethylpyrimidin-2-amine and are expected to be very similar for this compound.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems primarily from the reactivity of the C4-chloro substituent. The electron-deficient nature of the pyrimidine ring, further accentuated by the two nitrogen atoms, makes the C4 position highly susceptible to nucleophilic attack and oxidative addition by palladium catalysts.

Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles is a classic example of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of this reaction is significantly influenced by the nucleophilicity of the incoming nucleophile and the stability of the Meisenheimer complex.

Mechanism:

The SNAr mechanism involves two key steps:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral intermediate known as the Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

  • Chloride Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted pyrimidine product.

SNAr Reaction Mechanism
Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position. The reaction is catalyzed by a palladium(0) species and requires a base to activate the boronic acid partner.

Catalytic Cycle:

The Suzuki coupling proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the C-C bond of the product, regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L_n ox_add Ar-Pd(II)-Cl(L_n) pd0->ox_add Oxidative Addition trans Ar-Pd(II)-R(L_n) ox_add->trans Transmetalation red_elim Product-Pd(0)L_n trans->red_elim Reductive Elimination red_elim->pd0 product 4-Aryl-pyrimidine red_elim->product Product Release sub 4-Chloro-pyrimidine sub->ox_add boronic R-B(OH)2 + Base boronic->trans

Suzuki Coupling Catalytic Cycle
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides.[2] This reaction is particularly useful for constructing the arylamine moieties prevalent in kinase inhibitors. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.

Catalytic Cycle:

The Buchwald-Hartwig amination follows a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions:

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Cl bond of the pyrimidine.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the C-N bond of the desired product and regenerate the Pd(0) catalyst.[3]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n ox_add Ar-Pd(II)-Cl(L_n) pd0->ox_add Oxidative Addition amido Ar-Pd(II)-NR'R''(L_n) ox_add->amido Amine Coordination & Deprotonation red_elim Product-Pd(0)L_n amido->red_elim Reductive Elimination red_elim->pd0 product 4-Amino-pyrimidine red_elim->product Product Release sub 4-Chloro-pyrimidine sub->ox_add amine HNR'R'' + Base amine->amido

Buchwald-Hartwig Amination Catalytic Cycle

Synthetic Protocols: Field-Proven Methodologies

The following protocols are provided as robust starting points for the derivatization of this compound. These have been adapted from well-established procedures on closely related substrates and are designed to be reproducible and scalable.

Protocol 1: Nucleophilic Aromatic Substitution with an Aniline Derivative (Microwave-Assisted)

This protocol is adapted from a microwave-assisted synthesis of 2-anilinopyrimidines and is expected to be highly efficient for the reaction of this compound with various anilines.[4]

Reaction Scheme:

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add the desired aniline derivative (1.1 mmol, 1.1 equiv).

  • Add ethanol (5 mL) as the solvent.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(arylamino)-N,6-dimethylpyrimidin-2-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol is adapted from the work of Al-Tel et al. for the Suzuki coupling of a similar 2-amino-4-chloro-6-methyl-pyridine scaffold.[5]

Reaction Scheme:

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Add a mixture of acetonitrile and water (1:1, 10 mL).

  • Bubble nitrogen or argon gas through the mixture for 10-15 minutes to degas the solution.

  • Add dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2] (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 80 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-N,6-dimethylpyrimidin-2-amine.

Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine

This is a general protocol for the Buchwald-Hartwig amination of aryl chlorides, which is highly applicable to this compound.[2]

Reaction Scheme:

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.025 mmol, 2.5 mol%), a suitable phosphine ligand such as Xantphos (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and the secondary amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene or dioxane (5 mL).

  • Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table of Representative Reaction Conditions and Yields (Adapted from similar substrates):

Reaction TypeNucleophile/Coupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SNArAnilineHCl (cat.)-Ethanol150 (MW)0.570-90[4]
SuzukiPhenylboronic AcidPdCl2(PPh3)2Na2CO3ACN/H2O80674[5]
Buchwald-HartwigMorpholinePd2(dba)3/XantphosNaOt-BuToluene1101880-95[2]

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors

The 2,4-disubstituted pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The 2-amino group often forms a crucial hydrogen bond with the hinge region of the kinase active site, while the substituent at the 4-position can be tailored to occupy the hydrophobic pocket and confer selectivity. This compound is an ideal starting material for accessing a diverse library of such compounds.

A common strategy involves a sequential cross-coupling approach. First, a Suzuki coupling can be employed to install a desired aryl or heteroaryl group at the C4 position. The resulting intermediate can then undergo a Buchwald-Hartwig amination at the C2-amine position if further functionalization is desired, or the initial amine can be the key pharmacophoric element.

General Workflow for Kinase Inhibitor Synthesis

The synthesis of pyrimidine-based Aurora kinase inhibitors, for example, often involves the reaction of a chloropyrimidine with various amines.[6] The methodologies described in this guide provide a direct and efficient route to such valuable compounds.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, offering a reliable platform for the construction of complex molecules. Its predictable reactivity in nucleophilic aromatic substitution, Suzuki coupling, and Buchwald-Hartwig amination allows for the strategic and controlled introduction of a wide range of functional groups. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable reagent, particularly in the pursuit of novel therapeutics such as kinase inhibitors. As the demand for sophisticated and diverse chemical matter continues to grow, the importance of well-characterized and versatile building blocks like this compound will only increase.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the 2-Aminopyrimidine Scaffold in Modern Drug Discovery

The 2-aminopyrimidine core is a privileged heterocyclic scaffold, forming the central architectural element of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its significance is most prominently exemplified in the field of oncology, particularly in the development of kinase inhibitors. The structure of Imatinib (Gleevec), a revolutionary targeted therapy for chronic myelogenous leukemia (CML), features a 2-phenylaminopyrimidine moiety that is crucial for its inhibitory activity against the Bcr-Abl tyrosine kinase.[3][4][5][6] Beyond oncology, molecules incorporating this scaffold have demonstrated a wide array of therapeutic applications, including as antimicrobial, anti-inflammatory, and antiviral agents, as well as modulators of bacterial biofilms.[1][2][7][8]

The versatility of the 2-aminopyrimidine unit stems from its unique electronic properties and its capacity to form multiple hydrogen bonds, which allows it to serve as an effective hinge-binding motif in many enzyme active sites.[9] This ability to be readily and strategically substituted at various positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

Given its prevalence and therapeutic importance, the development of efficient, scalable, and versatile synthetic methods to access diversely substituted 2-aminopyrimidines is a cornerstone of modern medicinal and process chemistry. This guide provides an in-depth review of the core synthetic strategies, from classical condensation reactions to modern metal-catalyzed approaches, offering field-proven insights into the causality behind experimental choices and providing practical, validated protocols for researchers in drug development.

Chapter 1: The Principal Synthesis: Guanidine Condensation with 1,3-Dicarbonyl Compounds

The most fundamental and widely employed method for constructing the 2-aminopyrimidine ring is the Principal Synthesis, also known as the Pinner synthesis.[10][11] This reaction involves the cyclocondensation of a guanidine (or its salt) with a 1,3-dicarbonyl compound or a synthetic equivalent, such as a β-ketoester, β-diketone, or malononitrile.[10][12]

Mechanistic Rationale

From an application scientist's perspective, the robustness of this method lies in its straightforward and predictable mechanism. The reaction is typically catalyzed by either acid or base. Under basic conditions, the 1,3-dicarbonyl compound is deprotonated to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbon atoms of the guanidine. Subsequent intramolecular cyclization via attack of a guanidine nitrogen onto the remaining carbonyl group, followed by dehydration, yields the aromatic 2-aminopyrimidine ring. The causality is clear: the base generates the requisite nucleophile, while the inherent structure of the two reactants pre-organizes them for a thermodynamically favorable cyclization and aromatization.

Pinner_Mechanism General Mechanism of Guanidine Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Dehydration Dicarbonyl 1,3-Dicarbonyl (e.g., β-ketoester) Enolate Nucleophilic Enolate Dicarbonyl->Enolate Base (e.g., NaOEt) Intermediate1 Linear Adduct Enolate:e->Intermediate1:w Attack on Guanidine Carbon Guanidine Guanidine Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product Substituted 2-Aminopyrimidine Intermediate2->Product - H₂O (Aromatization) Cross_Coupling_Workflow Workflow for Pd-Catalyzed Amination Reagents 1. Reagent Prep - 2-Halopyrimidine - Amine - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) Setup 2. Reaction Setup (Inert Atmosphere - Glovebox/Schlenk) Reagents->Setup Reaction 3. Reaction - Solvent (e.g., Dioxane) - Heat (80-110 °C) - Stirring Setup->Reaction Monitor 4. Monitoring - TLC / LC-MS Reaction->Monitor Time Monitor->Reaction Incomplete Workup 5. Workup - Cool to RT - Filter through Celite - Aqueous Extraction Monitor->Workup Complete Purify 6. Purification - Column Chromatography Workup->Purify Product 7. Final Product - Substituted 2-Aminopyrimidine Purify->Product

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Chloropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chloropyrimidines are a cornerstone in modern medicinal chemistry and drug development, serving as versatile scaffolds for the synthesis of a vast array of bioactive molecules. Their utility is intrinsically linked to their chemical reactivity, a feature that also necessitates a robust and nuanced understanding of their potential hazards. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective handling of chloropyrimidine compounds. Moving beyond a mere recitation of standard protocols, this guide delves into the causal relationship between the chemical properties of chloropyrimidines and the requisite safety measures, fostering a culture of informed caution in the laboratory. By integrating field-proven insights with authoritative references, this document aims to be an essential resource for any scientist working with this important class of heterocyclic compounds.

The Double-Edged Sword: Understanding the Reactivity and Hazards of Chloropyrimidines

Chloropyrimidines are heterocyclic aromatic compounds characterized by a pyrimidine ring substituted with one or more chlorine atoms. Their significance in synthetic chemistry stems from the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of electronegative chlorine atoms. This electronic arrangement makes the chlorine atoms excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a facile route for the introduction of diverse functional groups.[1]

However, this same reactivity is the primary source of their associated hazards. The susceptibility of chloropyrimidines to nucleophilic attack is not limited to reagents in a reaction flask; it extends to biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA. This reactivity is the underlying reason for their classification as irritants and, in some cases, corrosive materials.

General Hazard Profile

Most chloropyrimidine compounds present a similar spectrum of hazards, although the severity can vary based on the specific substitution pattern and physical properties of the molecule. Key hazards include:

  • Skin and Eye Irritation/Corrosion: Direct contact can lead to irritation, and in the case of more reactive dichloropyrimidines, severe burns and eye damage.[2][3] This is a direct consequence of the reaction between the electrophilic chloropyrimidine and nucleophilic functional groups in skin and eye tissues.

  • Respiratory Tract Irritation: Inhalation of dusts or vapors can cause irritation to the respiratory system.[4][5]

  • Toxicity: While comprehensive toxicological data is not available for all chloropyrimidine derivatives, many are considered harmful if swallowed, in contact with skin, or inhaled.[3][6] The toxic effects are often linked to their ability to react with and disrupt biological macromolecules.

The Influence of Structure on Reactivity and Hazards

The position and number of chlorine atoms on the pyrimidine ring significantly influence its reactivity and, consequently, its hazard profile. The general order of reactivity for nucleophilic substitution at different positions on the pyrimidine ring is C4(6) > C2 » C5.[1] This regioselectivity is governed by the electronic stabilization of the Meisenheimer intermediate formed during the SNAr reaction.[1]

For instance, 2,4-dichloropyrimidine is a commonly used building block where the C4 chlorine is generally more susceptible to nucleophilic attack than the C2 chlorine.[7] However, this selectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the ring.[2] This differential reactivity is a critical consideration not only for synthetic strategy but also for risk assessment, as more reactive compounds may pose a greater immediate hazard upon contact.

Engineering a Safe Workspace: The Foundation of Chloropyrimidine Handling

A proactive approach to safety begins with establishing a well-designed and controlled laboratory environment. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) provides a regulatory framework for the safe handling of hazardous chemicals in laboratories, and its principles are directly applicable to work with chloropyrimidines.[6][8]

The Chemical Hygiene Plan (CHP)

At the core of laboratory safety is the Chemical Hygiene Plan (CHP), a written program that outlines procedures, equipment, and work practices to protect laboratory personnel from the health hazards of chemicals.[9] The CHP should be readily accessible and include specific standard operating procedures (SOPs) for handling chloropyrimidine compounds.

Engineering Controls: The First Line of Defense

Engineering controls are measures designed to isolate or remove the hazard from the workplace. For chloropyrimidines, which are often solids that can form dusts, the primary engineering control is a certified chemical fume hood.[9]

  • Chemical Fume Hoods: All weighing, handling, and reactions involving chloropyrimidine compounds should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dusts and vapors.[10]

  • Ventilation: Good general laboratory ventilation is also crucial to dilute and remove any fugitive emissions.[4]

Personal Protective Equipment (PPE): The Last Barrier of Protection

While engineering controls are designed to minimize exposure, personal protective equipment (PPE) is essential to protect the user from residual hazards and in the event of a spill or splash. The selection of appropriate PPE should be based on a thorough risk assessment of the specific chloropyrimidine compound and the procedure being performed.[11]

A Multi-Layered Approach to PPE

A comprehensive PPE ensemble for handling chloropyrimidines includes:

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from dust particles and splashes.[5] A face shield worn over safety goggles is recommended when there is a higher risk of splashing.[12]

  • Hand Protection: The selection of appropriate chemical-resistant gloves is critical. Nitrile gloves are a common choice for general laboratory use and offer good resistance to a range of chemicals.[13] However, for prolonged contact or when handling more aggressive chloropyrimidines, consulting a glove manufacturer's chemical resistance guide is essential to select the most appropriate material, such as butyl rubber or Viton™.[13][14] Double gloving is a good practice to provide an extra layer of protection.[15]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and clothing.[12] For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[12]

  • Respiratory Protection: In most cases, handling chloropyrimidines in a chemical fume hood will provide adequate respiratory protection. However, in situations where engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with the appropriate cartridges may be necessary.[5]

Diagram: Decision Tree for PPE Selection

PPE_Selection start Start: Assess Task and Chloropyrimidine Compound is_solid Is the compound a solid with potential for dust generation? start->is_solid is_splash_risk Is there a significant risk of splashing? is_solid->is_splash_risk No goggles Wear Chemical Splash Goggles is_solid->goggles Yes is_prolonged_contact Will there be prolonged or immersive contact? is_splash_risk->is_prolonged_contact No face_shield Wear a Face Shield over Goggles is_splash_risk->face_shield Yes nitrile_gloves Wear Nitrile Gloves (single or double) is_prolonged_contact->nitrile_gloves No specialty_gloves Consult Resistance Chart and Select Appropriate Gloves (e.g., Butyl Rubber, Viton) is_prolonged_contact->specialty_gloves Yes in_fume_hood Is the work being conducted in a certified fume hood? respirator Consider a NIOSH-approved Respirator in_fume_hood->respirator No end Proceed with Caution in_fume_hood->end Yes face_shield->is_prolonged_contact lab_coat Wear a Lab Coat nitrile_gloves->lab_coat specialty_gloves->lab_coat lab_coat->in_fume_hood No apron Wear a Chemical-Resistant Apron over Lab Coat lab_coat->apron If splash risk is high apron->in_fume_hood respirator->end

Caption: A decision tree for selecting appropriate PPE when handling chloropyrimidine compounds.

Standard Operating Procedures (SOPs): A Step-by-Step Guide to Safe Handling

The following protocols are intended as a starting point for developing specific SOPs within your laboratory's Chemical Hygiene Plan. They should be adapted to the specific chloropyrimidine compound and experimental setup.

Protocol for Weighing and Transferring Solid Chloropyrimidines
  • Preparation:

    • Ensure the chemical fume hood is on and operating correctly.

    • Don the appropriate PPE as determined by your risk assessment (goggles, face shield if necessary, lab coat, and chemical-resistant gloves).

    • Designate a specific area within the fume hood for weighing and handling. Cover the work surface with absorbent, disposable bench paper.

  • Weighing:

    • Use a tared weigh boat or container.

    • Slowly and carefully transfer the solid chloropyrimidine from the stock bottle to the weigh boat using a clean spatula. Minimize the creation of dust.

    • If dust is generated, pause and allow the fume hood to clear the airborne particles before proceeding.

  • Transfer:

    • Carefully transfer the weighed solid to the reaction vessel or container.

    • If transferring to a flask with a narrow neck, use a powder funnel.

  • Cleanup:

    • Gently tap any residual powder from the weigh boat and spatula into the reaction vessel.

    • Decontaminate the spatula and weigh boat by rinsing with an appropriate solvent (e.g., ethanol or acetone) into a designated waste container.

    • Wipe down the work surface in the fume hood with a damp paper towel.

    • Dispose of all contaminated disposable materials (bench paper, paper towels, gloves) in a designated hazardous waste container.

Protocol for Setting up and Running a Reaction with Chloropyrimidines
  • Glassware and Equipment:

    • Inspect all glassware for cracks or defects before use.

    • Ensure all equipment is clean and dry.

  • Reaction Setup:

    • Conduct the entire reaction setup within a chemical fume hood.

    • Add solvents and other reagents to the reaction flask containing the chloropyrimidine.

    • If the reaction is to be heated, use a heating mantle with a stirrer and a temperature controller. Do not use an open flame.

    • Ensure the reaction is equipped with a condenser if heating volatile solvents.

  • Monitoring the Reaction:

    • Monitor the reaction progress from a safe distance.

    • Do not leave a heated reaction unattended.

  • Workup and Quenching:

    • Allow the reaction to cool to room temperature before quenching.

    • Quench the reaction slowly and carefully, especially if it involves reactive reagents.

    • Perform all extractions and workup procedures in the fume hood.

Spill and Emergency Procedures: Preparing for the Unexpected

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is crucial for minimizing the impact of a spill or exposure.

Chemical Spill Cleanup

The appropriate response to a chemical spill depends on its size and the specific hazards of the material.

  • Minor Spill (manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • If the spilled material is a solid, avoid creating dust. Gently cover the spill with an absorbent material like vermiculite or a spill pillow.[16]

    • If the material is flammable, eliminate all ignition sources.[16]

    • Wearing appropriate PPE, carefully scoop the absorbent material and spilled compound into a designated hazardous waste container.[17][18]

    • Decontaminate the spill area with a suitable solvent and then soap and water.

    • Report the spill to the laboratory supervisor.

  • Major Spill (requires outside assistance):

    • Evacuate the laboratory immediately.

    • If possible, close the laboratory door to contain the spill.

    • Notify your institution's Environmental Health and Safety (EHS) department and follow their instructions.

    • Provide the EHS team with the Safety Data Sheet (SDS) for the spilled chemical.

Diagram: Workflow for a Minor Solid Chloropyrimidine Spill

Spill_Cleanup spill Minor Solid Chloropyrimidine Spill Occurs alert Alert nearby personnel spill->alert ppe Don appropriate PPE (gloves, goggles, lab coat) alert->ppe contain Cover the spill with absorbent material (e.g., vermiculite) ppe->contain collect Carefully scoop the mixture into a hazardous waste container contain->collect decontaminate Decontaminate the spill area with a suitable solvent, then soap and water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident to the laboratory supervisor dispose->report end Cleanup Complete report->end

Caption: A step-by-step workflow for the cleanup of a minor solid chloropyrimidine spill.

First Aid for Exposures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Use a safety shower if the area of contact is large. Seek medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Storage and Waste Disposal: The Final Steps in the Safety Lifecycle

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage
  • Store chloropyrimidine compounds in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4][19]

  • Keep containers tightly closed.[19]

  • Store in a designated and clearly labeled area.

Waste Disposal
  • All waste contaminated with chloropyrimidine compounds, including excess reagents, reaction mixtures, and contaminated disposable materials, must be disposed of as hazardous waste.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of chloropyrimidine waste down the drain or in the regular trash.

Conclusion: Fostering a Culture of Safety

The safe handling of chloropyrimidine compounds is not merely about following a set of rules; it is about cultivating a deep understanding of the chemical principles that govern their reactivity and potential hazards. By integrating this knowledge into daily laboratory practices, researchers can confidently and safely harness the synthetic power of these valuable building blocks. This guide provides a foundation for developing robust safety protocols, but it is the commitment of each individual scientist to prioritize safety that will ultimately ensure a secure and productive research environment.

References

A Technical Guide to the Optimal Storage of 4-Chloro-N,6-dimethylpyrimidin-2-amine for Chemical Integrity and Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule's Vulnerabilities

4-Chloro-N,6-dimethylpyrimidin-2-amine is a substituted pyrimidine that serves as a valuable intermediate in medicinal chemistry and drug discovery. The stability and purity of this reagent are paramount for generating reliable and reproducible downstream data. The molecule's core structure, a chloropyrimidine, dictates its primary vulnerabilities. The pyrimidine ring's electron-withdrawing nature, coupled with the electronegativity of the chlorine atom, renders the carbon at the C4 position highly susceptible to nucleophilic attack. This inherent reactivity necessitates stringent storage and handling protocols to prevent degradation.

This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines field-proven protocols for its short- and long-term storage. Adherence to these guidelines will ensure the preservation of the compound's structural integrity, thereby safeguarding the validity of experimental outcomes.

Core Chemical Stability and Primary Degradation Pathways

The principal risk to the integrity of this compound is degradation via hydrolysis. Other factors, including light and incompatible materials, also pose significant threats.

Hydrolytic Degradation

The most common degradation pathway for chloropyrimidines is the nucleophilic substitution of the chlorine atom by water, leading to the formation of the corresponding hydroxy-pyrimidine derivative.[1][2] This reaction is often catalyzed by trace amounts of acid or base and can proceed even with atmospheric moisture. The resulting impurity, 2-amino-N,6-dimethylpyrimidin-4-ol, possesses different physical and chemical properties, which can significantly interfere with subsequent synthetic steps.

To mitigate this, the compound must be rigorously protected from moisture.[3] Standard procedure for such sensitive materials involves handling under an inert atmosphere and using dry equipment and solvents.[4][5][6]

cluster_main Primary Degradation Pathway: Hydrolysis A This compound B 2-Amino-N,6-dimethylpyrimidin-4-ol (Degradation Product) A->B Nucleophilic Substitution HCl HCl (Byproduct) B->HCl H2O H₂O (Moisture) H2O->A

Caption: Potential hydrolytic degradation of the target compound.

Incompatible Materials and Conditions

Safety Data Sheets (SDS) for structurally similar compounds consistently list strong oxidizing agents and strong acids as incompatible materials.[3][7] Contact with these substances can lead to vigorous, exothermic reactions and complete decomposition of the reagent. Therefore, this compound must be stored in segregated chemical cabinets away from these incompatible classes.

Photochemical Sensitivity

Many chlorinated heterocyclic compounds exhibit sensitivity to light. Exposure to direct sunlight or UV sources should be avoided, as it can provide the energy to initiate degradation reactions.[3]

Recommended Storage Conditions

The optimal storage strategy depends on the intended duration of storage and the frequency of use. The core principles remain consistent: keep the compound cold, dry, dark, and under an inert atmosphere .

Summary of Storage Parameters

The following table provides a quick-reference guide for storing this compound as a solid and in solution.

ParameterShort-Term Storage (< 1 Month)Long-Term Archival Storage (> 1 Month)
Temperature 2-8 °C (Refrigerated)-20 °C (Freezer)[8]
Atmosphere Tightly sealed container, preferably backfilled with inert gas (Argon or Nitrogen).[3]Securely sealed container (e.g., vial with septum cap) under a positive pressure of dry Argon.[9]
Moisture Store in a desiccator or dry cabinet. Avoid opening in humid environments.Aliquot into smaller quantities in a glovebox or using Schlenk line techniques to prevent moisture contamination of the bulk supply.[10]
Light Store in an amber glass vial or in a dark location (e.g., inside a cabinet).[3]Store in an amber vial within a secondary container in a freezer.
Container Original supplier bottle or glass vial with a tight-fitting cap.Glass vial with a PTFE-lined septum cap (e.g., Sure/Seal™ style) for repeated, safe access.[5]

Experimental Protocol: Preparing Aliquots for Long-Term Storage

To maintain the integrity of the bulk material, it is imperative to aliquot the compound into smaller, single-use or limited-use quantities. This protocol ensures that the main stock is not repeatedly exposed to the atmosphere.

Objective: To safely aliquot solid this compound into vials for long-term, inert-atmosphere storage.

Materials:

  • This compound (main stock bottle)

  • Dry, amber glass vials with PTFE-faced septa and screw caps

  • Source of dry inert gas (Argon is preferred due to its density)[9]

  • Glovebox or Schlenk line

  • Spatula, weighing paper, and balance (inside the glovebox or tared quickly)

Methodology:

  • Prepare the Inert Environment:

    • Glovebox Method (Preferred): Ensure the glovebox has low oxygen (<50 ppm) and moisture (<10 ppm) levels. Place all materials, including the sealed stock bottle, new vials, and weighing equipment, into the antechamber and cycle appropriately.

    • Schlenk Line Method: Assemble clean, oven-dried glassware.[6] Heat the new vials under vacuum with a heat gun and backfill with inert gas at least three times to remove adsorbed moisture and air.

  • Equilibrate Temperature: If the stock bottle is stored in a freezer or refrigerator, allow it to warm to ambient temperature inside the inert atmosphere before opening. This prevents condensation of moisture onto the cold solid.

  • Aliquot the Compound:

    • Inside the glovebox or under a positive flow of inert gas, open the main stock bottle.

    • Quickly weigh the desired quantity of the solid and transfer it into a pre-prepared vial.

    • Minimize the time the stock bottle is open.

  • Seal for Storage:

    • Place the septum and cap onto the new vial.

    • If using a Schlenk line, briefly evacuate and backfill the vial one final time before tightening the cap securely.

    • For added security, wrap the cap-vial interface with Parafilm®.

  • Label and Store:

    • Clearly label each aliquot with the compound name, concentration (if a solution), date, and batch number.

    • Place the sealed vials into a freezer (-20 °C) for long-term storage.

start Begin Storage Assessment duration Intended Storage Duration? start->duration short_term Short-Term (< 1 Month) duration->short_term Short long_term Long-Term (> 1 Month) duration->long_term Long store_fridge Store at 2-8°C Tightly Sealed In Dark/Amber Vial short_term->store_fridge store_freezer Store at -20°C Inert Atmosphere (Ar) Aliquoted & Sealed long_term->store_freezer

Caption: Decision workflow for appropriate storage conditions.

Recognizing Compound Degradation

A compromised sample can jeopardize experimental results. Be vigilant for the following signs of degradation:

  • Visual Changes: A change from a white or off-white powder to a yellow or brownish solid can indicate decomposition. Clumping or the appearance of a sticky solid may suggest moisture absorption.

  • Solubility Issues: The hydrolyzed product may have different solubility characteristics than the parent compound.

  • Analytical Discrepancies: If in doubt, analyze the sample using TLC, LC-MS, or ¹H NMR. The presence of new spots, peaks, or unexpected signals is a clear indicator of impurity formation.

Conclusion

The chemical stability of this compound is critically dependent on its storage environment. The primary threat is hydrolytic degradation, driven by exposure to atmospheric moisture. By implementing a storage strategy centered on cold temperatures (-20 °C for long-term), the rigorous exclusion of moisture and air via an inert atmosphere, and protection from light, researchers can ensure the compound's purity and reactivity. Employing proper aliquoting techniques is a non-negotiable step for preserving the integrity of bulk supplies and is foundational to achieving trustworthy and reproducible scientific outcomes.

References

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Synthesis of N²,N²,6-Trimethylpyrimidine-2,4-diamine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of N²,N²,6-trimethylpyrimidine-2,4-diamine through the Buchwald-Hartwig amination of 4-Chloro-N,6-dimethylpyrimidin-2-amine. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen (C-N) bonds, which are prevalent in pharmaceuticals.[1][2] This guide offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and critical insights into the selection of reagents and reaction parameters. It is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible method for the synthesis of substituted diaminopyrimidines.

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The formation of C(sp²)–N bonds is a fundamental transformation in organic synthesis, central to the creation of a vast array of pharmaceuticals, agrochemicals, and materials.[2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these bonds.[1][3] Its development has revolutionized synthetic approaches to aryl and heteroaryl amines, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1]

The reaction's broad applicability extends to challenging substrates, including electron-deficient heteroaryl chlorides like this compound. The pyrimidine core is a privileged scaffold in drug discovery, and the ability to selectively introduce amine substituents is crucial for modulating the pharmacological properties of lead compounds. This protocol details the coupling of this compound with dimethylamine, a common transformation in the synthesis of kinase inhibitors and other biologically active molecules.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[4][5][6] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the heteroaryl chloride, forming a Pd(II) complex.[5][7] This is often the rate-determining step, particularly for less reactive aryl chlorides.[7]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[4][6][8]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the desired arylated amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][5]

The efficiency of this cycle is highly dependent on the choice of ligand, which modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[9]

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Aryl)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord + HNR₂ - HX (via Base) PdII_Amido L-Pd(II)(Aryl)(NR₂) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Aryl-NR₂ Product RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N²,N²,6-Trimethylpyrimidine-2,4-diamine

This protocol is designed to be a self-validating system, with explanations for each choice of reagent and condition to ensure both success and understanding.

Reagents and Materials
Reagent/MaterialGradeSupplierComments
This compound>97%CommercialStarting electrophile. Ensure dryness.
Dimethylamine solution2.0 M in THFCommercialNucleophile. Using a solution simplifies handling of the gaseous amine.
XPhos Pd G3 Precatalyst>98%Commercial[CAS: 1445085-87-9] A highly active and air-stable precatalyst that readily forms the active Pd(0) species.[10][11]
Sodium tert-butoxide (NaOtBu)>97%CommercialStrong, non-nucleophilic base. Crucial for deprotonating the amine.[6][8] Handle in a glovebox due to its hygroscopic nature.
TolueneAnhydrous, >99.8%CommercialA common, non-polar solvent for this reaction.[8] Ensure it is thoroughly deoxygenated before use.
Diethyl etherACS GradeCommercialFor extraction.
Saturated aqueous sodium chloride (Brine)-Lab PreparedFor washing during workup.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Ethyl acetate/Hexanes mixtureHPLC GradeCommercialEluent for chromatography.
Oven-dried Schlenk flask with a magnetic stir bar--Essential for maintaining an inert atmosphere.
Nitrogen or Argon gas supplyHigh Purity-For creating an inert reaction environment to protect the catalyst.

Step-by-Step Procedure

Experimental_Workflow A 1. Setup & Inerting - Add solids (Substrate, Catalyst, Base) to Schlenk flask. - Evacuate and backfill with N₂ (3x). B 2. Reagent Addition - Add anhydrous Toluene. - Add Dimethylamine/THF solution via syringe. A->B C 3. Reaction - Heat to 100 °C with stirring. - Monitor by TLC/LC-MS until completion (typically 4-12 h). B->C D 4. Workup - Cool to RT. - Quench with water. - Extract with Diethyl Ether. C->D E 5. Purification - Wash organic layer with brine. - Dry over Na₂SO₄. - Concentrate in vacuo. D->E F 6. Isolation - Purify crude product by flash column chromatography. E->F G Product N²,N²,6-trimethyl- pyrimidine-2,4-diamine F->G

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 157.6 mg).

    • In a glovebox or under a positive flow of nitrogen, add the XPhos Pd G3 precatalyst (0.02 mmol, 16.9 mg, 2 mol%) and sodium tert-butoxide (1.4 mmol, 134.5 mg).

    • Seal the flask with a rubber septum. Connect the flask to a Schlenk line, evacuate the atmosphere, and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert environment.

  • Reagent Addition:

    • Through the septum, add anhydrous, deoxygenated toluene (5 mL) via a syringe.

    • Add the 2.0 M solution of dimethylamine in THF (0.75 mL, 1.5 mmol, 1.5 equivalents) dropwise via syringe while stirring. A slight exotherm may be observed.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. The mixture will typically become a heterogeneous slurry.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with saturated aqueous sodium chloride (brine, 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • A gradient eluent system, such as 10% to 50% ethyl acetate in hexanes, is typically effective for isolating the desired product, N²,N²,6-trimethylpyrimidine-2,4-diamine.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield the pure product.

Discussion: Rationale and Optimization

Catalyst and Ligand Selection

The choice of catalyst and ligand is paramount for a successful Buchwald-Hartwig amination, especially with challenging substrates like heteroaryl chlorides.[4][12]

  • Palladium Precatalyst: We selected the XPhos Pd G3 precatalyst. Third-generation (G3) precatalysts are air- and moisture-stable, making them easy to handle.[11] They are designed to readily generate the active L-Pd(0) species under the reaction conditions, leading to rapid catalytic turnover.[2]

  • Ligand (XPhos): XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a bulky, electron-rich monophosphine ligand.[10] Its steric bulk promotes the reductive elimination step, while its electron-donating nature facilitates the oxidative addition of the C-Cl bond, which is often a difficult step for aryl chlorides.[3][9]

Role of the Base and Solvent
  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) is a standard and highly effective choice.[12] The strength of the base is critical for forming the palladium-amido intermediate that precedes reductive elimination.[6][8][13]

  • Solvent: Anhydrous and deoxygenated toluene is used. Aprotic, non-polar, or weakly polar solvents are generally preferred as they do not coordinate strongly to the palladium center, which could inhibit catalysis.[8] 1,4-Dioxane is also a common solvent for these reactions.[14]

Troubleshooting and Key Considerations
  • Low Conversion: If the reaction stalls, ensure all reagents and the solvent were scrupulously dried and that the reaction was maintained under a strictly inert atmosphere. The Pd(0) catalyst is sensitive to oxygen. Consider increasing the catalyst loading (e.g., to 5 mol%) or the reaction temperature.

  • Side Reactions: A potential side reaction is hydrodehalogenation, where the chloro-group is replaced by a hydrogen atom. This can sometimes be minimized by adjusting the ligand or base.

  • Amine Volatility: Dimethylamine is a gas at room temperature (boiling point ~7 °C).[15] Using a commercially available solution in THF and ensuring the reaction vessel is well-sealed is crucial for maintaining the correct stoichiometry.

Conclusion

The Buchwald-Hartwig amination protocol detailed herein provides a reliable and efficient method for the synthesis of N²,N²,6-trimethylpyrimidine-2,4-diamine. By understanding the mechanistic principles and the specific roles of the catalyst, ligand, and base, researchers can successfully apply and adapt this powerful C-N bond-forming reaction to a wide range of substrates in the pursuit of novel chemical entities for drug discovery and development.

References

Application Notes & Protocols: Purification of 4-Chloro-N,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-N,6-dimethylpyrimidin-2-amine is a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and complications in downstream biological assays. This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in an understanding of its physicochemical properties and potential impurity profiles. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for the most demanding applications.

Physicochemical Properties and Impurity Profile

A thorough understanding of the target molecule's properties is the foundation of an effective purification strategy. While specific experimental data for this compound is not extensively published, we can infer its characteristics from structurally similar pyrimidine derivatives.

Physicochemical Properties (Inferred)

PropertyEstimated Value/CharacteristicRationale/Supporting Data
Molecular Formula C₆H₈ClN₃Based on chemical structure.
Molecular Weight 157.60 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for many pyrimidine derivatives.[1][2]
Melting Point 150-190 °CSimilar compounds like 2-Amino-4-chloro-6-methylpyrimidine and 2-Amino-4,6-dimethylpyrimidine have melting points in the range of 151-186 °C.[3][4]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone, dichloromethane). Limited solubility in non-polar solvents (e.g., hexanes) and water.General solubility trends for chloropyrimidine derivatives.

Potential Impurity Profile

Impurities in a sample of this compound typically arise from the synthetic route. Common synthetic strategies may involve the reaction of a dichloropyrimidine with an amine. Potential impurities could include:

  • Starting Materials: Unreacted 2,4-dichloro-6-methylpyrimidine or N-methylguanidine.

  • Isomeric Byproducts: Positional isomers such as 2-Chloro-N,6-dimethylpyrimidin-4-amine.

  • Over-alkylation Products: Compounds with additional methyl groups.

  • Hydrolysis Products: Replacement of the chloro group with a hydroxyl group, forming N,6-dimethyl-2-aminopyrimidin-4-ol.

  • Solvent Residues: Residual solvents from the reaction or work-up.

Purification Strategy Selection

The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of the product. A logical workflow for selecting the appropriate purification method is outlined below.

Purification_Strategy Crude_Product Crude 4-Chloro-N,6- dimethylpyrimidin-2-amine Initial_Analysis Initial Purity Assessment (TLC, LC-MS, 1H NMR) Crude_Product->Initial_Analysis Major_Impurities Major Impurities Present? Initial_Analysis->Major_Impurities Yes Minor_Impurities Minor Impurities Present? Initial_Analysis->Minor_Impurities No Column_Chromatography Column Chromatography Major_Impurities->Column_Chromatography Recrystallization Recrystallization Minor_Impurities->Recrystallization Final_Analysis Final Purity Analysis (HPLC, NMR, MS) Recrystallization->Final_Analysis Column_Chromatography->Recrystallization For final polishing Column_Chromatography->Final_Analysis Final_Product High-Purity Product (>98%) Final_Analysis->Final_Product

Caption: Workflow for selecting a purification strategy.

Purification Protocols

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.

Protocol: Recrystallization from Ethanol/Water

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal volume of hot ethanol. If the compound is very soluble, add hot water dropwise until a slight turbidity persists. This indicates that the solution is near saturation.

  • Dissolution: In a larger flask, add the crude product and the determined solvent system (e.g., 9:1 ethanol:water). Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after reaching room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities.[5][6][7] For this compound, normal-phase chromatography using silica gel is generally effective.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the chosen eluent system.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method often results in better separation. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with a suitable mobile phase. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.

Eluent System Selection for Column Chromatography

Eluent System (v/v)PolarityTypical Application
Hexanes:Ethyl Acetate (9:1 to 1:1)Low to MediumGood for separating less polar impurities.
Dichloromethane:Methanol (99:1 to 95:5)Medium to HighEffective for eluting the target compound and separating more polar impurities.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound.[8][9] Both normal-phase and reverse-phase methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.

Conclusion

The purification of this compound is a critical step in its utilization as a synthetic intermediate. By employing the appropriate techniques of recrystallization and/or column chromatography, guided by an understanding of the compound's properties and potential impurities, researchers can consistently obtain high-purity material. The protocols and guidelines presented in this document provide a solid foundation for achieving the desired level of purity for successful downstream applications in research and drug development.

References

Comprehensive Analytical Strategies for the Characterization of 4-Chloro-N,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-N,6-dimethylpyrimidin-2-amine is a substituted pyrimidine derivative of significant interest in pharmaceutical and agrochemical research. As an intermediate or a final active ingredient, its precise chemical characterization is paramount to ensure identity, purity, and stability. This technical guide provides a comprehensive suite of analytical methodologies for the in-depth characterization of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, grounded in established analytical principles.

The structural integrity and purity of this compound directly impact its reactivity, biological activity, and safety profile. Therefore, a multi-faceted analytical approach is essential. This guide will detail the application of High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group analysis, and Elemental Analysis for empirical formula verification.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for method development.

PropertyValueSource
Molecular Formula C₆H₈ClN₃-
Molecular Weight 157.60 g/mol -
Appearance Off-white to pale yellow solid-
Melting Point 183-186 °C (for the related 2-amino-4-chloro-6-methylpyrimidine)[1]
Solubility Soluble in acetic acid, limited solubility in less polar organic solvents.[1]

Safety Precautions

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a skin and eye irritant[2][3]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase method is generally suitable for this moderately polar compound.

Causality of Experimental Choices

The selection of a C18 column is based on its versatility and proven efficacy in retaining and separating a wide range of organic molecules, including heterocyclic compounds. The mobile phase, a mixture of acetonitrile and water, is chosen for its compatibility with UV detection and its ability to provide good peak shape and resolution for pyrimidine derivatives. The addition of a small amount of acid, such as formic acid, helps to protonate the basic nitrogen atoms in the pyrimidine ring, leading to sharper, more symmetrical peaks by minimizing tailing. UV detection at 254 nm is selected as aromatic and heteroaromatic systems typically exhibit strong absorbance at this wavelength.

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of a this compound sample by assessing the area percentage of the main peak.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (≥98%)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask. Dilute to the mark to obtain a stock solution of 1 mg/mL. Prepare working standards by further dilution.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution, at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the blank (diluent), standard, and sample solutions into the HPLC system.

  • Data Analysis: Determine the retention time of the main peak from the standard chromatogram. In the sample chromatogram, calculate the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities. Due to the presence of a polar amino group, derivatization is often necessary to improve its volatility and chromatographic performance.

Rationale for Derivatization

Direct injection of this compound into a GC system can lead to poor peak shape (tailing) and potential thermal degradation due to the active hydrogens on the amino group. Derivatization masks these polar functional groups, rendering the molecule more volatile and thermally stable. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy for aminopyrimidines.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Solvent Dissolve in Anhydrous Solvent Sample->Solvent Derivatization Add Silylating Agent (e.g., BSTFA) Solvent->Derivatization Heat Heat (e.g., 70°C) Derivatization->Heat Injection Inject into GC Heat->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Analyzer Ionization->Detection Data Data Acquisition Detection->Data

GC-MS derivatization and analysis workflow.
Experimental Protocol: GC-MS with Silylation

Objective: To identify this compound and potential volatile impurities after silylation.

Materials:

  • This compound sample

  • Anhydrous pyridine or acetonitrile

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with inserts

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample into a GC vial.

    • Add 100 µL of anhydrous pyridine or acetonitrile.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp to 280 °C at 10 °C/min

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500

  • Data Analysis: The mass spectrum of the derivatized this compound is expected to show a molecular ion peak corresponding to the silylated derivative. The fragmentation pattern can be used for structural confirmation. Impurities can be identified by searching their mass spectra against a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.

Interpreting the Spectra
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic proton on the pyrimidine ring, the N-methyl protons, and the C6-methyl protons. The chemical shifts and coupling patterns provide definitive information about the connectivity of the atoms.

  • ¹³C NMR: The spectrum will show resonances for each unique carbon atom in the molecule, including the carbons of the pyrimidine ring and the methyl groups.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~6.51H, singlet
~3.13H, singlet
~2.43H, singlet
~5.0 (broad)1H, broad singlet

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values. Assign the peaks in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.

Expected Vibrational Frequencies
Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amine)
3000-2850C-H stretching (methyl)
~1640N-H bending
~1580C=N stretching (pyrimidine ring)
~1450C-H bending (methyl)
~850C-Cl stretching
Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain an FT-IR spectrum to identify the key functional groups in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr) for pellet preparation, or an Attenuated Total Reflectance (ATR) accessory

Instrumentation:

  • FT-IR spectrometer

Procedure (ATR method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound, which is used to confirm the empirical formula.

Theoretical vs. Experimental Values

For C₆H₈ClN₃:

  • %C: 45.72

  • %H: 5.12

  • %N: 26.66

  • %Cl: 22.50

Experimental Protocol: Elemental Analysis

Objective: To determine the elemental composition of this compound.

Procedure:

  • Submit a pure, dry sample (typically 2-5 mg) to an analytical laboratory for CHN and Cl analysis.

  • The analysis is typically performed using a combustion-based elemental analyzer.[4][5]

  • Compare the experimental percentages with the theoretical values. The experimental values should be within ±0.4% of the theoretical values.

Characterization_Pyramid cluster_top Structural Confirmation cluster_middle Purity & Identification cluster_bottom Functional Groups & Elemental Composition NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC NMR->HPLC GCMS GC-MS NMR->GCMS FTIR FT-IR Spectroscopy HPLC->FTIR EA Elemental Analysis HPLC->EA GCMS->FTIR GCMS->EA

Hierarchy of analytical techniques for characterization.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. The application notes and protocols detailed in this guide provide a robust framework for researchers and scientists to confidently assess the identity, purity, and structure of this important chemical entity. By understanding the rationale behind each experimental choice and adhering to the detailed protocols, reliable and reproducible analytical data can be generated, ensuring the quality and integrity of this compound in research and development.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-N,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent and selective kinase inhibitors.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the versatile building block, 4-Chloro-N,6-dimethylpyrimidin-2-amine, in the synthesis of novel kinase inhibitors. We will delve into the strategic advantages of this scaffold, provide detailed, field-proven protocols for key synthetic transformations, and discuss the underlying mechanistic principles that govern these reactions. This guide is designed to be a self-validating system, empowering you to confidently and efficiently advance your drug discovery programs.

Introduction: The Strategic Value of the 2-Amino-6-methylpyrimidine Scaffold

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The 2-aminopyrimidine moiety is a bioisostere of the adenine core of ATP, enabling it to form key hydrogen bonding interactions with the hinge region of the kinase active site.[2] This inherent binding capability makes it an excellent starting point for the design of potent kinase inhibitors.

This compound offers several strategic advantages as a starting material:

  • Pre-installed Methyl Group: The C6-methyl group can provide beneficial steric interactions in the kinase active site and improve metabolic stability.

  • Reactive Handle: The chlorine atom at the C4 position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.

  • Tunable Amino Group: The N-methyl group on the C2-amine can be further functionalized or play a direct role in binding interactions.

This guide will focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the derivatization of this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4][5]

Core Synthetic Strategies and Mechanistic Insights

The successful synthesis of kinase inhibitors from this compound hinges on the strategic application of palladium-catalyzed cross-coupling reactions. Understanding the mechanisms of these reactions is crucial for troubleshooting and optimization.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between an organohalide and an organoboron compound.[3] In the context of our starting material, this reaction is used to introduce a wide variety of aryl and heteroaryl moieties at the C4 position of the pyrimidine ring.

Catalytic Cycle:

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination R2NH [Ar-Pd(II)-N(H)R2(L2)]+X- [Ar-Pd(II)-N(H)R2(L2)]+X- Amine\nCoordination->[Ar-Pd(II)-N(H)R2(L2)]+X- Deprotonation Deprotonation [Ar-Pd(II)-N(H)R2(L2)]+X-->Deprotonation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2

References

Application Notes & Protocols: Derivatization of 4-Chloro-N,6-dimethylpyrimidin-2-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical derivatization of 4-Chloro-N,6-dimethylpyrimidin-2-amine. This pyrimidine scaffold is a valuable starting material for the synthesis of compound libraries intended for biological screening. Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document details key synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (Suzuki and Buchwald-Hartwig), offering researchers a robust framework for generating novel molecular entities for drug discovery programs.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged heterocyclic motif integral to the structure of essential biomolecules like nucleic acids (cytosine, thymine, uracil) and various vitamins.[3] Its prevalence in nature has made it an attractive scaffold for medicinal chemists aiming to design novel therapeutic agents. Synthetic pyrimidine derivatives have demonstrated a vast range of pharmacological activities, making them staples in the development of treatments for cancer, infectious diseases, and inflammatory conditions.[1][2]

This compound is a particularly useful building block. The electron-deficient nature of the pyrimidine ring, enhanced by the chloro-substituent, activates the C4 position for nucleophilic attack. Furthermore, the chlorine atom provides a reactive handle for modern cross-coupling reactions, allowing for the systematic and efficient introduction of diverse chemical functionalities. This enables the creation of large, structurally varied compound libraries, which are essential for high-throughput screening (HTS) campaigns.

Reactivity Profile of this compound

Understanding the electronic properties of the starting material is crucial for strategic planning of its derivatization.

  • C4 Position: The chlorine atom at the C4 position is the primary site of reactivity. It is susceptible to displacement by a wide range of nucleophiles via Nucleophilic Aromatic Substitution (SNAr).[5][6] It also serves as the electrophilic partner in palladium-catalyzed cross-coupling reactions.

  • C2 and C6 Positions: The dimethylamino group at C2 and the methyl group at C6 are electron-donating. These groups influence the overall electron density of the ring and can modulate the reactivity at the C4 and C5 positions.

  • C5 Position: The C5 position is less reactive towards electrophilic or nucleophilic attack under standard conditions but can be involved in certain metal-catalyzed C-H activation reactions, a more advanced strategy not covered in this primary guide.

Synthetic Derivatization Strategies

The generation of a diverse chemical library from this compound can be efficiently achieved through several high-yielding and versatile chemical transformations. The logical workflow for this process is outlined below.

G cluster_start Starting Material cluster_strategies Derivatization Strategies cluster_products Intermediate Library cluster_screening Application Start 4-Chloro-N,6-dimethyl- pyrimidin-2-amine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr R-NH2, R-SH, R-OH Suzuki Suzuki Coupling (C-C Bond Formation) Start->Suzuki Ar-B(OH)2, Pd Catalyst Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald R2-NH, Pd Catalyst Library Diverse Library of Substituted Pyrimidines SNAr->Library Suzuki->Library Buchwald->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening

Caption: General workflow from starting material to biological screening.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a direct and often catalyst-free method for displacing the C4-chloro group. The reaction proceeds via a Meisenheimer intermediate, and its rate is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.[7] This strategy is ideal for introducing heteroatom linkers.

Common Nucleophiles:

  • Amines (C-N bond): Primary and secondary aliphatic or aromatic amines readily displace the chloride to form 4-amino-pyrimidine derivatives.

  • Thiols (C-S bond): Thiolates, generated from thiols and a mild base, are excellent nucleophiles for this transformation.[8]

  • Alcohols/Phenols (C-O bond): Alkoxides or phenoxides, typically requiring a stronger base like NaH, can be used to synthesize 4-alkoxy/aryloxy pyrimidines.

SNAr_Mechanism Start Start: 4-Chloropyrimidine p1 Start->p1 Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->p1 Attack at C4 Intermediate Meisenheimer Intermediate (Anionic σ-complex) p2 Intermediate->p2 Elimination (Loss of Cl-) Product Product: 4-Substituted Pyrimidine p1->Intermediate Addition p2->Product

Caption: Conceptual pathway for the SNAr reaction.

Strategy 2: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a robust palladium-catalyzed reaction that forms a C-C bond between the C4 position of the pyrimidine and a variety of sp²-hybridized carbon atoms from organoboron reagents.[9][10] This is a premier method for synthesizing biaryl and heteroaryl pyrimidine derivatives.

Key Components:

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used.

  • Base: An inorganic base like Na₂CO₃, K₂CO₃, or K₃PO₄ is required.[11]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water is typical.

  • Boronic Acid/Ester: A wide range of commercially available aryl and heteroaryl boronic acids can be used.

Strategy 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, specifically for forming C-N bonds.[12][13] It offers a broader substrate scope for amines compared to SNAr, allowing for the coupling of less nucleophilic amines (e.g., anilines, amides, carbamates) under relatively mild conditions.[14][15]

Key Components:

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

  • Ligand: A bulky, electron-rich phosphine ligand is critical. Examples include Xantphos, RuPhos, or SPhos.[14][16]

  • Base: A strong, non-nucleophilic base is required, such as NaOt-Bu or K₃PO₄.

  • Solvent: Anhydrous, aprotic solvents like Toluene or Dioxane are used.

Detailed Experimental Protocols

General Considerations:

  • All reactions, especially palladium-catalyzed couplings, should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: SNAr with a Secondary Amine (e.g., Morpholine)
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), morpholine (1.2 eq), and a suitable solvent such as isopropanol or acetonitrile.

  • Base Addition: Add a base like triethylamine (TEA) (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor by TLC until the starting material is consumed.[17]

  • Work-up: Cool the reaction to room temperature. If a precipitate has formed, filter and wash with cold solvent. If not, concentrate the mixture under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₃PO₄ (2.0-3.0 eq).[11]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon three times.

  • Heating: Heat the reaction mixture to 90-110 °C for 6-24 hours, until TLC or LC-MS analysis indicates completion.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination with a Primary Arylamine
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.08 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the arylamine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Inerting & Heating: Seal the flask and heat the mixture to 100-120 °C for 8-24 hours. Monitor the reaction for completion.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite.

  • Extraction & Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired N-aryl product.

Purification and Analytical Characterization

Ensuring the purity and confirming the structure of newly synthesized derivatives is a critical step before biological screening.

Technique Purpose Expected Observations for a Successful Derivatization
LC-MS Purity assessment and molecular weight confirmation.A major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the [M+H]⁺ ion.[18][19]
¹H NMR Structural elucidation and confirmation.Disappearance of the pyrimidine C5-H signal (if applicable upon substitution) and appearance of new signals corresponding to the protons of the newly introduced group.[20][21][22]
¹³C NMR Structural confirmation of the carbon skeleton.Shifts in the pyrimidine ring carbon signals, particularly at C4, and the appearance of new signals for the added moiety.[20][23]
HRMS Exact mass determination and elemental formula confirmation.Provides a highly accurate mass measurement, confirming the elemental composition of the synthesized compound.[23]

Framework for Biological Screening

A library of derivatized this compound compounds is well-suited for screening against various biological targets, particularly protein kinases, due to the scaffold's similarity to the ATP purine ring.[2][24]

G cluster_lib Compound Library cluster_hts Primary Screening cluster_confirm Hit Confirmation & Dose-Response cluster_secondary Secondary & Cellular Assays cluster_lead Lead Optimization Lib Synthesized Pyrimidine Derivatives HTS High-Throughput Screening (HTS) Single Concentration vs. Target (e.g., Kinase Panel) Lib->HTS 1. Initial Screen Dose IC50 Determination (e.g., ADP-Glo™, LanthaScreen™) HTS->Dose 2. Identify 'Hits' Secondary Selectivity Profiling & Cell-Based Assays (e.g., Proliferation, Apoptosis) Dose->Secondary 3. Validate & Characterize Lead Structure-Activity Relationship (SAR) Studies Secondary->Lead 4. Refine Structure

Caption: A typical cascade for biological screening of a new compound library.

Recommended Primary Assay: Kinase Inhibition Screening

Protein kinases are attractive targets for drug discovery, particularly in oncology.[24] A variety of HTS-compatible kinase assay formats are commercially available.

  • Luminescent Assays (e.g., Kinase-Glo®): These assays measure the amount of ATP remaining after a kinase reaction. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.[25] This is a universal assay suitable for a wide range of kinases.

  • Fluorescence Resonance Energy Transfer (FRET) Assays (e.g., LanthaScreen™, Z'-LYTE™): These assays use fluorescently labeled substrates or antibodies to detect phosphorylation events. They are highly sensitive and robust for HTS.[26]

  • Enzyme-Coupled Fluorescence Assays: These methods detect the ADP product of the kinase reaction, offering a cost-effective and simple protocol for HTS.[27]

Once initial "hits" are identified in a primary screen, they should be subjected to dose-response studies to determine their potency (IC₅₀). Promising compounds would then advance to selectivity profiling against a panel of other kinases and subsequent testing in cell-based assays to confirm their biological effect in a more complex environment.[28]

References

Application of 4-Chloro-N,6-dimethylpyrimidin-2-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit identification, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens large collections of complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[2][3] These fragments, typically adhering to the "Rule of Three" (e.g., molecular weight < 300 Da), serve as high-quality starting points that can be grown, linked, or merged into potent, drug-like candidates with superior physicochemical properties.[4][5][6][7] The core principle of FBDD lies in the efficient exploration of chemical space; screening a few thousand fragments can be equivalent to screening millions of larger compounds in terms of the chemical interactions explored.[2]

The 2-aminopyrimidine scaffold is a well-recognized "privileged" structure in medicinal chemistry, particularly for targeting ATP-binding sites in protein kinases.[8][9] Its ability to form key hydrogen bond interactions mimics the adenine hinge-binding motif of ATP. This makes pyrimidine-based fragments, such as 4-Chloro-N,6-dimethylpyrimidin-2-amine , highly valuable tools for initiating FBDD campaigns against this critical enzyme class, which is implicated in numerous diseases, including cancer and inflammatory disorders.[8][10][11]

This guide provides a detailed overview of the application of this compound in an FBDD workflow, from initial library design considerations to hit validation and follow-up strategies. We present field-proven protocols for key biophysical screening techniques and explain the scientific rationale behind each experimental choice.

The Fragment: this compound

This compound is an ideal candidate for an FBDD library. Its structure is simple yet contains multiple features that make it an attractive starting point for medicinal chemistry optimization.

Physicochemical Properties and "Rule of Three" Compliance

To be an effective starting point, a fragment must possess desirable physicochemical properties that allow for subsequent optimization without accumulating negative attributes (e.g., poor solubility, high lipophilicity). The "Rule of Three" (Ro3) provides a set of guidelines for ideal fragments.[4][12] Let's analyze this compound in this context. While specific experimental data for this exact molecule is not centrally compiled, we can infer its properties from its structure and similar cataloged compounds.[13][14]

PropertyEstimated Value"Rule of Three" GuidelineCompliance
Molecular Weight ~157.6 g/mol < 300 DaYes
cLogP ~1.5 - 2.0< 3Yes
Hydrogen Bond Donors 1 (amine N-H)≤ 3Yes
Hydrogen Bond Acceptors 3 (2x ring N, 1x amine N)≤ 3Yes
Rotatable Bonds 1 (C-N bond)≤ 3Yes

These values are estimated based on the chemical structure and data from similar compounds.[13][14]

Key Structural Features for Drug Discovery
  • 2-Aminopyrimidine Core: As mentioned, this is a classic hinge-binder motif for kinases, capable of forming crucial hydrogen bonds.[8]

  • 6-Methyl Group: This small hydrophobic group can probe small pockets within the binding site, providing an initial assessment of steric tolerance.

  • 4-Chloro Substituent: The chlorine atom is a versatile synthetic handle. It can be readily displaced via nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward vector for fragment "growing" or "linking" strategies.[3][7] This is a key feature of a "poised" fragment, selected to facilitate subsequent medicinal chemistry.[15]

  • N-Methyl Group: This group can influence solubility and explore specific hydrophobic interactions.

FBDD Workflow Using this compound

A successful FBDD campaign relies on a cascade of sensitive biophysical techniques to detect the weak binding typical of fragments and to eliminate false positives.[15][16] The goal is to gain high-quality, actionable data that confirms direct binding and provides structural context for optimization.[17]

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit Expansion Primary_Screen Primary Screen (e.g., SPR or NMR) Screen Fragment Library Hit_Triage Hit Triage & Triage (Identify initial hits) Primary_Screen->Hit_Triage Orthogonal_Screen Orthogonal Screen (e.g., DSF or ITC) Confirm binding Hit_Triage->Orthogonal_Screen Validated Hits Dose_Response Dose-Response & Affinity (Determine KD) Orthogonal_Screen->Dose_Response X_Ray X-ray Crystallography (Determine Binding Mode) Dose_Response->X_Ray Confirmed Binders SBDD Structure-Based Design (SBDD) (Fragment growing/linking) X_Ray->SBDD Structural Insights Lead_Opt Lead Optimization SBDD->Lead_Opt NMR_Titration cluster_0 NMR Spectra cluster_1 Data Analysis P Protein (Apo) P_L1 Protein + [L]₁ P_L2 Protein + [L]₂ CSP Calculate CSP P_L2->CSP Overlay & Compare Plot Plot CSP vs [L] CSP->Plot Fit Fit Data (KD) Plot->Fit

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-N,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-N,6-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the reaction and empowering you to overcome common challenges.

I. Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the pyrimidine core, followed by a chlorination reaction. Understanding the nuances of each stage is critical for maximizing yield and purity.

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Core Synthesis cluster_1 Step 2: Chlorination A Guanidine Salt C 2-Amino-4,6-dimethylpyrimidine A->C B Acetylacetone B->C D 2-(Dimethylamino)-6-methylpyrimidin-4-ol (Tautomer of Precursor) C->D Tautomerization & N-methylation (conceptual step for chlorination) F This compound D->F E Chlorinating Agent (e.g., POCl3) E->F Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Pyrimidinol 2-(Dimethylamino)-6-methylpyrimidin-4-ol Intermediate O-phosphorylated Intermediate Pyrimidinol->Intermediate Attack on Vilsmeier Reagent Product This compound Intermediate->Product Chloride Attack & Elimination

Common side reactions and byproducts in 4-Chloro-N,6-dimethylpyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-N,6-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you with the knowledge to not only identify and solve common issues but also to understand the underlying chemistry to optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound. The primary route involves the chlorination of 2-amino-4,6-dimethylpyrimidine using phosphorus oxychloride (POCl₃).

Issue 1: Low or No Product Formation

Question: I have set up the chlorination of 2-amino-4,6-dimethylpyrimidine with POCl₃, but upon workup, I am getting a very low yield of the desired this compound, or mostly starting material. What could be the cause?

Answer:

Low or no conversion is a frequent issue that can often be traced back to a few key experimental parameters. Let's break down the potential culprits:

  • Reagent Quality, Especially POCl₃: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis. If you are using an old bottle of POCl₃ or one that has been improperly stored, it may have partially decomposed to phosphoric acid and HCl, rendering it ineffective as a chlorinating agent.

    • Solution: Always use a fresh or recently distilled bottle of POCl₃ for best results. Ensure the reagent is handled under anhydrous conditions.

  • Presence of Moisture: Any moisture in your reaction setup will rapidly quench the POCl₃. This includes residual water in your glassware, starting material, or solvent (if used).

    • Solution: Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator. Ensure your 2-amino-4,6-dimethylpyrimidine starting material is completely dry.

  • Insufficient Reaction Temperature or Time: The chlorination of the hydroxyl tautomer of the pyrimidine ring is an activation-demanding step.

    • Solution: The reaction generally requires elevated temperatures, often in the range of 80-110°C.[1] Reaction times can also be crucial and may range from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Inadequate Amount of POCl₃: While a large excess is often used, an insufficient amount will lead to incomplete conversion.

    • Solution: A common protocol involves using POCl₃ as both the reagent and the solvent. If you are using a co-solvent, ensure you are using a sufficient molar excess of POCl₃.

Issue 2: Formation of a Dark, Tarry, or Polymeric Residue

Question: My reaction mixture has turned dark brown or black, and upon workup, I am left with an intractable tar-like substance instead of a clean product. What is causing this, and how can I prevent it?

Answer:

The formation of tar is a strong indication of decomposition or polymerization, which can be triggered by several factors:

  • Excessive Heat: While heat is necessary, overheating the reaction can lead to the degradation of the pyrimidine ring and subsequent polymerization.

    • Solution: Maintain careful temperature control throughout the reaction. Use a temperature-controlled heating mantle and monitor the internal reaction temperature. For solvent-free reactions, consider portion-wise addition of reagents to manage the exotherm.[2][3]

  • Role of Tertiary Amine Base: Often, a tertiary amine base like N,N-dimethylaniline or pyridine is used to scavenge the HCl generated during the reaction. While beneficial, at high temperatures, these bases can sometimes promote side reactions.

    • Solution: If using a tertiary amine, add it slowly to the reaction mixture to control the exotherm. Ensure the temperature does not exceed the recommended range. In some cases, running the reaction without a tertiary amine base, using an excess of POCl₃, can be a cleaner alternative, although the reaction may be slower.[2]

  • Highly Concentrated Reaction: Running the reaction neat (without solvent) can sometimes lead to localized overheating and decomposition.

    • Solution: While solvent-free reactions can be efficient, if you are consistently getting tar, consider using a high-boiling inert solvent like toluene or dichlorobenzene to allow for better temperature control.

Issue 3: Presence of Significant Byproducts

Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely byproducts in this reaction, and how can I minimize their formation?

Answer:

Several side reactions can occur during the chlorination of 2-amino-4,6-dimethylpyrimidine. Understanding these pathways is key to minimizing byproduct formation.

  • Hydrolysis Product (2-amino-4-hydroxy-6-methylpyrimidine): If there is any moisture present during the reaction or, more commonly, during the aqueous workup, the desired 4-chloro product can be hydrolyzed back to the corresponding 4-hydroxy pyrimidine. The 4-chloro position is activated towards nucleophilic substitution.

    • Minimization: Ensure anhydrous reaction conditions. During workup, perform the quenching into ice/water rapidly and at a low temperature to minimize the contact time of the product with water at elevated temperatures.

  • Phosphorylated Byproducts: The amino group of the starting material can react with POCl₃ to form phosphoramidic dichloride intermediates.[3] These are often unstable and can lead to a complex mixture of byproducts.

    • Minimization: Careful control of the reaction temperature and the stoichiometry of the reagents can help to minimize the formation of these intermediates. Often, these phosphorylated species are hydrolyzed during the aqueous workup, which can sometimes regenerate the starting material or lead to other impurities.

  • Over-chlorination: While less common for the pyrimidine ring itself in this specific substrate, there is a possibility of chlorination on the methyl groups under harsh conditions, although this is more prevalent in Vilsmeier-Haack type reactions.

    • Minimization: Use the mildest effective reaction conditions (temperature and time) to achieve full conversion of the starting material.

  • Vilsmeier-Haack Type Byproducts: If N,N-dimethylformamide (DMF) is used as a solvent or additive, it can react with POCl₃ to form the Vilsmeier reagent. This can lead to formylation of the pyrimidine ring or other undesired side reactions.[4][5]

    • Minimization: Avoid using DMF as a solvent if formylation is not desired. If a polar aprotic solvent is needed, consider alternatives like acetonitrile or sulfolane.

  • Dimerization: Although more commonly associated with photochemical reactions, pyrimidine derivatives can sometimes undergo dimerization under certain chemical conditions, leading to complex, higher molecular weight byproducts.[6]

    • Minimization: Maintaining a more dilute reaction mixture and avoiding excessively high temperatures can help to reduce the likelihood of bimolecular side reactions.

Table 1: Summary of Potential Byproducts and their Identification

Byproduct NamePotential CauseIdentification Signature (Expected)
2-amino-4-hydroxy-6-methylpyrimidineIncomplete reaction or hydrolysis of the productPresence of a peak corresponding to the starting material in LC-MS. 1H NMR will show a characteristic pyrimidine proton signal and methyl signals of the starting material.[2][7][8][9]
Phosphorylated IntermediatesReaction of the amino group with POCl₃Can be detected by ³¹P NMR if stable enough to be isolated. Often observed as complex mixtures in the crude product. Mass spectrometry may show peaks corresponding to the addition of a PO₂Cl₂ or related fragment.[10][11][12]
Over-chlorinated ProductsHarsh reaction conditions (high temperature, long reaction time)Mass spectrometry would show an increase in mass corresponding to additional chlorine atoms. The 1H NMR would show a shift in the methyl proton signals or a decrease in their integration.
Vilsmeier-Haack AdductsUse of DMF as a solventMass spectrometry would indicate the addition of a formyl group or related species.
Dimeric SpeciesHigh concentration, high temperatureMass spectrometry would show peaks at approximately double the mass of the product or starting material.

Frequently Asked Questions (FAQs)

Q1: What is the role of the tertiary amine base (e.g., N,N-dimethylaniline or pyridine) in this reaction?

A1: The chlorination of the tautomeric hydroxyl group of the pyrimidine with POCl₃ generates hydrochloric acid (HCl) as a byproduct. A tertiary amine base acts as an acid scavenger, neutralizing the HCl as it is formed. This can be important for preventing potential acid-catalyzed side reactions and for driving the reaction to completion, especially when using near-stoichiometric amounts of POCl₃.[2]

Q2: Can I run this reaction without a solvent?

A2: Yes, solvent-free chlorinations using an excess of POCl₃ as both the reagent and the reaction medium are common.[2] This approach can lead to shorter reaction times and simpler workups. However, as mentioned in the troubleshooting guide, it can make temperature control more challenging, potentially leading to the formation of tars if not managed carefully.

Q3: My product is an oil, but it should be a solid. What should I do?

A3: If your product is an oil, it is likely impure. The presence of residual solvent, starting material, or byproducts can lower the melting point and prevent crystallization. Ensure that all volatile components have been thoroughly removed under reduced pressure. If the product is still an oil, purification by column chromatography on silica gel is recommended.

Q4: What is the best way to purify the crude this compound?

A4: The purification method will depend on the nature and amount of impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) can be effective.

  • Column Chromatography: For more complex mixtures, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method for obtaining a pure product.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4,6-dimethylpyrimidine (Precursor)

This protocol is adapted from established procedures for the condensation of guanidine with a β-diketone.[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanidine hydrochloride (1.0 eq) and acetylacetone (1.0 eq) to water.

  • Addition of Base: Slowly add a solution of sodium carbonate (1.0 eq) in water to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dimethylpyrimidine as a white to off-white solid.

Protocol 2: Synthesis of this compound

This protocol describes a general procedure for the chlorination of the precursor using POCl₃.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a thermometer, and a magnetic stirrer, add 2-amino-4,6-dimethylpyrimidine (1.0 eq).

  • Addition of POCl₃: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (5-10 eq) to the flask. The POCl₃ will act as both the reagent and the solvent.

  • Reaction: Heat the reaction mixture to 90-100°C and stir for 4-6 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Workup - POCl₃ Removal: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

  • Workup - Quenching: In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, add the viscous reaction residue to the ice/water mixture with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. Maintain a low temperature with an ice bath during neutralization.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as described in the FAQ section.

Visualizing the Chemistry

Reaction Mechanism and Side Reactions

The following diagrams illustrate the main synthetic pathway and potential side reactions.

reaction_overview cluster_main Main Reaction Pathway cluster_side Common Side Reactions A 2-amino-4,6-dimethylpyrimidine B Tautomerization A->B keto-enol G Phosphorylation A->G POCl3 C 2-amino-4-hydroxy-6-methylpyrimidine B->C D Chlorination with POCl3 C->D E This compound D->E H Tarry Byproducts D->H Excessive Heat I Vilsmeier-Haack Byproducts (if DMF is present) D->I DMF, POCl3 F Hydrolysis E->F H2O (workup) F->C Reversion

Caption: Overview of the synthesis and potential side reactions.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving common issues in the synthesis.

troubleshooting_workflow start Start Synthesis check_yield Low or No Product? start->check_yield check_tar Tarry Residue? check_yield->check_tar No reagent_quality Check Reagent Quality (fresh POCl3) check_yield->reagent_quality Yes check_byproducts Multiple Byproducts? check_tar->check_byproducts No temp_control Improve Temperature Control check_tar->temp_control Yes success Successful Synthesis check_byproducts->success No mild_conditions Use Milder Conditions check_byproducts->mild_conditions Yes anhydrous Ensure Anhydrous Conditions reagent_quality->anhydrous temp_time Optimize Temperature & Time anhydrous->temp_time solvent Consider Using a Solvent temp_control->solvent purification Purify by Chromatography mild_conditions->purification

Caption: A troubleshooting workflow for the synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with chloropyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance their synthetic strategies. Chloropyrimidines are valuable, cost-effective building blocks in medicinal chemistry, but their lower reactivity compared to bromo or iodo analogs necessitates carefully optimized conditions for successful coupling.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with a chloropyrimidine substrate is not working at all. What are the most common reasons for complete reaction failure?

Complete reaction failure often points to a fundamental issue with one of the core components or the reaction environment. Let's break down the most critical factors.

  • Inactive Catalyst System: The active Pd(0) species is the engine of the catalytic cycle. Its failure to form or its rapid decomposition is a primary suspect.

    • The Problem of the Pre-catalyst: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are not the active catalysts themselves. They must be reduced in situ to Pd(0). This reduction, often facilitated by a phosphine ligand, can be inefficient if the ligand is not appropriate for the challenging substrate.

    • Ligand Choice is Critical: For less reactive aryl chlorides, standard ligands like triphenylphosphine (PPh₃) may be insufficient. You need more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands to facilitate the rate-limiting oxidative addition step.

    • Catalyst Quality: Ensure your palladium source and ligand are of high quality and have been stored correctly to prevent degradation.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive palladium oxides and halt the reaction.[1][2]

    • Rigorous Degassing is Non-Negotiable: Your solvents must be thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or, for more sensitive reactions, by using several freeze-pump-thaw cycles.[1]

    • Inert Atmosphere: The reaction vessel must be purged of air. Assembling the reaction under a positive pressure of argon or nitrogen is crucial.[1][3]

  • Inappropriate Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.

    • Base Strength and Solubility: A base that is too weak or not sufficiently soluble in the reaction medium will be ineffective. For chloropyrimidines, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[1] Weaker bases like potassium carbonate (K₂CO₃) may be sufficient in some cases, particularly with microwave heating.[4][5]

  • Insufficient Temperature: Aryl chlorides are the least reactive among aryl halides in Suzuki couplings. They require more thermal energy to undergo oxidative addition. Reactions are typically heated, often in the range of 80-110 °C. If you are running the reaction at a lower temperature, this is a likely cause of failure.

Q2: I'm getting a very low yield. What are the likely side reactions, and how can I mitigate them?

Low yields suggest that while the reaction is proceeding, it's either inefficient or competing with undesired pathways.

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom. This is often exacerbated by high temperatures and certain bases.

    • Mitigation Strategy: Use fresh, high-purity boronic acid. You can also consider using boronic esters (e.g., pinacol esters) which can be more stable. While some water can be beneficial for the Suzuki reaction, especially when using phosphate bases, excess water can promote this side reaction.

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen.

    • Mitigation Strategy: Rigorous exclusion of oxygen is the best defense.[2] Ensuring efficient oxidative addition and transmetalation by optimizing the catalyst and ligand can also help. Sometimes, using a slight excess of the chloropyrimidine can disfavor boronic acid homocoupling.

  • Hydrolysis of the Chloro-substituent: In some cases, particularly with highly activated pyrimidines or under harsh basic conditions at high temperatures, the chloro group can be hydrolyzed to a hydroxyl group.

    • Mitigation Strategy: Screen for a milder base or lower the reaction temperature.[1]

Troubleshooting Workflow

If your reaction is failing or giving low yields, a systematic approach to optimization is essential. The following workflow can help you diagnose the issue.

G cluster_start Start: Low Yield / No Reaction cluster_check1 Catalyst & Atmosphere cluster_action1 Corrective Actions cluster_check2 Reaction Parameters cluster_action2 Parameter Screening cluster_check3 Side Reactions cluster_action3 Mitigation cluster_end Outcome start Initial Observation check_catalyst 1. Is the catalyst system active? 2. Is the atmosphere truly inert? start->check_catalyst action_catalyst Switch to a more robust ligand (e.g., SPhos). Use fresh catalyst. Improve degassing (freeze-pump-thaw). check_catalyst->action_catalyst If 'No' or 'Unsure' check_params Are the base, solvent, and temperature optimal? check_catalyst->check_params If 'Yes' action_catalyst->check_params action_params Screen stronger bases (K₃PO₄, Cs₂CO₃). Try different solvents (Dioxane, Toluene, DMF). Increase temperature (80-110 °C). check_params->action_params If 'No' or 'Unsure' check_side_reactions Are side products (homocoupling, protodeboronation) dominant? check_params->check_side_reactions If 'Yes' action_params->check_side_reactions action_side_reactions Use high-purity boronic acid. Adjust stoichiometry. Consider microwave irradiation for shorter reaction times. check_side_reactions->action_side_reactions If 'Yes' end_point Optimized Reaction check_side_reactions->end_point If 'No' action_side_reactions->end_point

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions of chloropyrimidines.

Optimized Reaction Conditions & Protocols

The choice of catalyst, base, and solvent is highly interdependent and substrate-specific. Below is a summary of starting conditions that can be adapted for your specific chloropyrimidine.

Table 1: Recommended Starting Conditions for Screening
ComponentRecommendationRationale & Comments
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃ (1-2 mol%)Common, effective Pd(0) precursors.
Ligand SPhos, XPhos (2-4 mol%)Bulky, electron-rich ligands are essential for activating C-Cl bonds.
Pre-formed Catalyst PdCl₂(dppf) (2-5 mol%)A robust, common pre-catalyst, though may require higher temperatures.
Base K₃PO₄, Cs₂CO₃ (2-3 equivalents)Strong inorganic bases are often required for challenging couplings.[1]
Solvent 1,4-Dioxane, Toluene, or DMF (often with a small amount of water)Aprotic solvents are common. A small amount of water can be beneficial, especially with K₃PO₄.[2]
Temperature 80 - 110 °CChloropyrimidines generally require elevated temperatures for efficient reaction.[2]
General Protocol for Suzuki Coupling of a Chloropyrimidine

This protocol assumes the use of standard Schlenk line techniques for maintaining an inert atmosphere.[1]

  • Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the chloropyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).[1]

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 90-100 °C).[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography.[1]

The Advantage of Microwave Irradiation

For rapid optimization and synthesis, microwave-assisted procedures can be highly effective for the Suzuki coupling of chloropyrimidines.

  • Benefits: Microwave heating can dramatically reduce reaction times (often to as little as 15 minutes), improve yields, and may allow for lower catalyst loadings (e.g., 0.5 mol%).[4][6]

  • Considerations: A study on 2,4-dichloropyrimidines found that 100 °C for 15 minutes using Pd(PPh₃)₄ and K₂CO₃ in a 1,4-dioxane/water mixture was optimal.[4][5] Higher temperatures led to the formation of side products.[5]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Solids to Microwave Vial (Chloropyrimidine, Boronic Acid, Base, Catalyst) B Add Degassed Solvent A->B C Seal Vial B->C D Microwave Irradiation (e.g., 100 °C, 15 min) C->D E Aqueous Work-up (Dilute, Extract, Dry) D->E F Purify Crude Product (Column Chromatography) E->F G Isolated Product F->G

Caption: A streamlined workflow for microwave-assisted Suzuki coupling of chloropyrimidines.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Chloro-N,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 4-Chloro-N,6-dimethylpyrimidin-2-amine, a common yet challenging substrate in medicinal chemistry. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate your experiments successfully.

Section 1: Frequently Asked Questions (FAQs) on Catalyst System Selection

This section addresses the critical upfront decisions for reaction setup, focusing on the selection of the optimal catalyst, ligand, and base for various cross-coupling transformations.

Q1: Why is the cross-coupling of this compound considered challenging?

A1: The primary challenge stems from the inherent stability and low reactivity of the Carbon-Chlorine (C-Cl) bond on the pyrimidine ring.[1][2] Unlike more reactive C-Br or C-I bonds, the oxidative addition of a palladium(0) catalyst into the C-Cl bond is often the rate-limiting step of the catalytic cycle and requires a highly active catalyst system.[2] Additionally, the substrate has two key features that influence reactivity:

  • Electron-Rich Nature: The 2-amino group is a strong electron-donating group, which can decrease the electrophilicity of the C4 position, making oxidative addition more difficult.

  • Coordinating Sites: The pyrimidine ring nitrogens and the exocyclic amine can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]

Therefore, successful coupling requires a carefully selected catalyst system that is both highly reactive and robust enough to overcome these challenges.

Q2: What is the best starting catalyst system for a Suzuki-Miyaura coupling with this substrate?

A2: For the Suzuki-Miyaura coupling of heteroaryl chlorides, particularly electron-rich ones, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] A more potent system is required. We recommend starting with a modern palladium precatalyst and a specialized ligand. These systems generate the active LPd(0) species more cleanly and efficiently than traditional palladium sources like Pd(OAc)₂.

The key to success lies in using sterically bulky and highly electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands").[4] These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[4]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Key Considerations
Palladium Source G3/G4 Buchwald Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)Provides a reliable and rapid generation of the active Pd(0) catalyst, leading to more reproducible results.
Ligand XPhos, SPhos, or RuPhos (1.1-1.2 eq. to Pd)These bulky, electron-rich ligands are proven to be highly effective for activating C-Cl bonds in challenging heteroaryl systems.[1][3][4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong inorganic bases are typically required for aryl chlorides. K₃PO₄ is a good first choice due to its balance of strength and cost.[1][3]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OAprotic solvents are standard. A small, controlled amount of water can be beneficial for the transmetalation step.[5][6]
Temperature 80-110 °CHigher temperatures are generally necessary to overcome the activation energy for C-Cl bond cleavage.[1]

Q3: Which catalyst system should I choose for a Buchwald-Hartwig amination?

A3: The Buchwald-Hartwig amination of this compound also requires a highly active catalyst system. The choice of ligand is paramount, and similar to Suzuki couplings, bulky, electron-rich phosphines are the most effective.[7][8] The base, however, is different. A strong, non-nucleophilic base is required to deprotonate the amine coupling partner without competing in other side reactions.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 PrecatalystPd₂(dba)₃ is a common and effective Pd(0) source. Precatalysts offer more consistent activation.[3]
Ligand XPhos, RuPhos, or BINAP (2-4 mol%)These ligands have demonstrated broad utility and high activity in C-N bond formation with aryl chlorides.[3][8][9]
Base NaOtBu, KOtBu, or LHMDS (1.5-2.0 equivalents)Strong, sterically hindered bases are essential for efficient deprotonation of the amine and promoting the catalytic cycle.[10] NaOtBu is a common and effective first choice.
Solvent Toluene or 1,4-Dioxane (Anhydrous)Anhydrous, aprotic solvents are critical to prevent quenching of the strong base.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.

Q4: Is a Sonogashira coupling feasible, and what are the key parameters?

A4: Yes, a Sonogashira coupling to form a C-C triple bond at the C4 position is feasible, but it is generally the most challenging of the common cross-coupling reactions for an aryl chloride.[11] Success often hinges on a copper(I) co-catalyst, although copper-free conditions have been developed.

The classic Sonogashira reaction employs a dual-catalyst system.[11] The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) salt (like CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which speeds up the transmetalation step. The choice of ligand is again critical for activating the C-Cl bond.[12][13]

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ComponentRecommendationRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄These are traditional, effective catalysts for Sonogashira couplings. For a chloride, a more active ligand may be needed.
Co-catalyst Copper(I) Iodide (CuI) (1-5 mol%)Essential in the classic protocol to facilitate the formation of the reactive copper acetylide.[11]
Ligand PPh₃ (if using PdCl₂) or a more electron-rich ligandThe ligand stabilizes the palladium center. For challenging chlorides, consider adding a ligand like cataCXium® A or XPhos.
Base A strong amine base (e.g., Et₃N, DIPEA)The base acts as both a proton scavenger and the solvent in many cases.
Solvent Amine base itself, or THF/amine mixtureThe solvent must be anhydrous and degassed.
Temperature 50-100 °CReaction temperature depends on the specific alkyne and catalyst system's robustness.

Section 2: Troubleshooting Guide

Even with optimized starting conditions, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

TroubleshootingGuide Start Problem: Low or No Yield Check_Reagents 1. Verify Reagent Quality - Purity of starting materials? - Anhydrous solvent? - Active base? Start->Check_Reagents Systematic Check Check_Atmosphere 2. Check Inert Atmosphere - Was system properly degassed? - Maintained under N2/Ar? Start->Check_Atmosphere Check_Catalyst 3. Evaluate Catalyst System - Is ligand appropriate for C-Cl? - Using a reliable precatalyst? - Correct catalyst loading? Start->Check_Catalyst Check_Temp 4. Assess Reaction Temp. - Is temp high enough (80-110°C)? Start->Check_Temp Solution_Reagents Solution: - Re-purify starting materials. - Use freshly dried solvent. - Use fresh, high-purity base. Check_Reagents->Solution_Reagents Solution_Atmosphere Solution: - Re-run with rigorous degassing (e.g., 3x freeze-pump-thaw cycles). Check_Atmosphere->Solution_Atmosphere Solution_Catalyst Solution: - Switch to a bulkier, more  electron-rich ligand (XPhos/SPhos). - Use a Buchwald G3/G4 precatalyst. Check_Catalyst->Solution_Catalyst Solution_Temp Solution: - Increase temperature in 10°C increments. - Consider microwave heating. Check_Temp->Solution_Temp

Caption: Troubleshooting Decision Tree for Low Conversion.

Problem 1: Low or No Conversion to the Desired Product

  • Q: My reaction shows very little or no consumption of the starting material. What are the first steps to troubleshoot?

    • A1: Reagent Quality & Reaction Setup. Before suspecting the catalyst, verify the fundamentals.[14] Ensure your this compound and coupling partner (e.g., boronic acid) are pure. Solvents must be anhydrous and bases should be fresh and of high purity. Moisture can kill the catalyst and quench intermediates.

    • A2: Inadequate Inert Atmosphere. The active Pd(0) catalyst is highly sensitive to oxygen.[1][15] If your solvent and reaction vessel were not rigorously degassed (e.g., via multiple freeze-pump-thaw cycles or by sparging with argon for 30+ minutes), the catalyst may have been oxidized and rendered inactive.[15]

    • A3: Inappropriate Catalyst/Ligand Choice. This is the most common cause for failure with aryl chlorides. If you are using a ligand like triphenylphosphine (PPh₃), it is likely not active enough.[1] You must use a bulky, electron-rich ligand such as XPhos, SPhos, or RuPhos to facilitate the difficult oxidative addition step.[3][4] Using a modern precatalyst (e.g., a Buchwald G3 palladacycle) is highly recommended over older methods of generating Pd(0) in situ from Pd(OAc)₂.

    • A4: Insufficient Temperature or Base Strength. C-Cl bond activation requires significant thermal energy.[1] Ensure your reaction is being heated sufficiently (typically 80-110 °C). For Suzuki couplings, a weak base like Na₂CO₃ will likely be ineffective; a stronger base such as K₃PO₄ is required.[1][5]

Problem 2: Significant Side Product Formation

  • Q: My starting material is consumed, but the yield of my desired product is low, and I see other spots on my TLC/LC-MS. What are these byproducts?

    • A1: Hydrodehalogenation. You may observe the formation of N,6-dimethylpyrimidin-2-amine, where the chlorine has been replaced by a hydrogen. This arises from a side reaction where an intermediate palladium-hydride species reductively eliminates. This can be caused by trace water or other proton sources in the reaction. Ensure all reagents are scrupulously dried.

    • A2: Homocoupling (Suzuki Reaction). You may see a biaryl product derived from two molecules of your boronic acid coupling together. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and favor this side pathway.[5][16] Rigorous degassing is the best preventative measure.

    • A3: Protodeboronation (Suzuki Reaction). Your boronic acid may be decomposing back to the corresponding arene before it can participate in the cross-coupling. This is often base and solvent-dependent.[1] Using a less aqueous solvent system or a different base (e.g., switching from Cs₂CO₃ to K₃PO₄) can sometimes mitigate this issue.

Problem 3: The Reaction Stalls and Does Not Go to Completion

  • Q: The reaction proceeds to ~50-60% conversion and then stops. What could be causing this?

    • A1: Catalyst Deactivation. The nitrogen atoms on the pyrimidine ring can act as ligands for the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[3] Using a ligand that binds more strongly and has a larger steric profile (like XPhos) can help prevent the substrate from poisoning its own catalyst.

    • A2: Insufficient Catalyst Loading. For a challenging substrate, the catalyst may simply not have a long enough lifetime to achieve full conversion. If you are using very low loadings (<1 mol%), consider increasing the catalyst and ligand amount to 2-3 mol%.

    • A3: Base Decomposition or Insolubility. In some solvent systems, the base may not be sufficiently soluble or may be consumed in side reactions over time. Ensure vigorous stirring to maximize the interaction of the (often solid) base with the reagents in the solution.

Section 3: Experimental Protocols & Workflow

The following are generalized, step-by-step protocols that serve as a robust starting point for your experiments.

Workflow Prep 1. Preparation - Oven-dry glassware. - Prepare anhydrous solvents. Setup 2. Reaction Setup - Add solids (substrate, coupling  partner, base) to flask. Prep->Setup Purge 3. Inert Atmosphere - Seal flask. - Evacuate & backfill with N2/Ar (3x). Setup->Purge Addition 4. Reagent Addition - Add catalyst/ligand under positive  pressure of inert gas. - Add degassed solvent via syringe. Purge->Addition Reaction 5. Reaction - Heat to target temperature (80-110°C)  with vigorous stirring. Addition->Reaction Monitor 6. Monitoring - Follow progress by TLC or LC-MS. Reaction->Monitor Workup 7. Work-up - Cool, dilute with solvent,  wash with water/brine. Monitor->Workup Upon completion Purify 8. Purification - Dry organic layer. - Concentrate. - Purify by column chromatography. Workup->Purify

Caption: General Experimental Workflow for Cross-Coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).[15]

  • Inerting: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[15]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) and any additional ligand if required.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 ratio, to achieve a concentration of ~0.2 M) via a syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[15]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Inerting: Seal the flask, evacuate, and backfill with argon or nitrogen (3x cycle).

  • Catalyst & Reagent Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.015 equiv.), the ligand (e.g., XPhos, 0.04 equiv.), this compound (1.0 equiv.), and anhydrous, degassed toluene via syringe.

  • Nucleophile Addition: Add the amine coupling partner (1.2 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

References

Technical Support Center: Managing Regioselectivity in Reactions with Substituted Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing regioselectivity in reactions involving substituted chloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.

Introduction: The Challenge of Regioselectivity

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Halogenated pyrimidines, particularly dichloropyrimidines, are versatile intermediates for constructing diverse molecular architectures through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[1][3][4] However, the presence of multiple reactive chlorine atoms introduces the critical challenge of regioselectivity—controlling which position on the pyrimidine ring reacts.

The reactivity of chloro substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5 for both SNAr and most palladium-catalyzed cross-coupling reactions.[4][5][6] While this intrinsic preference provides a starting point, it is often not absolute and can be influenced by a subtle interplay of electronic and steric factors, as well as reaction conditions, frequently leading to mixtures of isomers that are difficult to separate.[5][6][7]

This guide will provide a structured approach to understanding and controlling these factors to achieve desired regiochemical outcomes in your syntheses.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for C-C and C-N bond formation.[4][8] However, achieving high regioselectivity with dichloropyrimidines can be challenging.

Frequently Asked Questions (FAQs)

Question 1: My Suzuki-Miyaura coupling of a 2,4-dichloropyrimidine is giving a mixture of C4 and C2 isomers. How can I improve selectivity for the C4 position?

Answer: This is a common issue. While the C4 position is generally more reactive in Suzuki couplings, several factors can lead to poor selectivity.[1][2] Here’s a systematic approach to enhance C4 selectivity:

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is paramount. For C4-selective Suzuki coupling of 2,4-dichloropyrimidines, Pd(PPh₃)₄ is a well-established and effective catalyst.[1][9] The bulky phosphine ligands favor oxidative addition at the more accessible C4 position.

  • Solvent and Base: The solvent system can significantly impact selectivity. A thorough screening of solvents is recommended.[1][9] Alcoholic solvent mixtures have been shown to afford greater reactivity and selectivity compared to polar aprotic solvents.[2] Potassium carbonate (K₂CO₃) is a commonly used base that provides good results.[1]

  • Temperature and Reaction Time: Microwave-assisted synthesis has proven highly effective for achieving rapid and selective C4-arylation, often in as little as 15 minutes.[1][9] For conventional heating, careful optimization of temperature is necessary to favor the kinetic product (C4) without promoting isomerization or reaction at C2.

  • Steric Effects: The steric bulk of the boronic acid can influence the outcome. Less hindered boronic acids tend to react more cleanly at the C4 position. Ortho-substituted boronic acids may show reduced reactivity and selectivity.[2]

Question 2: I want to achieve C2-selective cross-coupling on a 2,4-dichloropyrimidine. Is this possible?

Answer: Yes, while C4 is the conventionally favored site, inverting this selectivity for C2 functionalization is a known challenge that can be overcome with specific strategies.[10][11]

  • Ligand-Controlled C2-Selectivity: Recent studies have shown that using palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective C-S coupling (thiolation).[10][11] This approach stands in contrast to thousands of previously reported methods favoring C4.

  • Substituent Effects: The electronic nature of other substituents on the pyrimidine ring can dramatically alter the regiochemical outcome. For instance, the presence of a sterically demanding group at the C5 position can direct incoming nucleophiles or coupling partners to the C2 position.[12][13]

  • Sequential Coupling Strategy: A common and reliable method is to first perform a selective reaction at the C4 position and then target the C2 position in a subsequent step under different reaction conditions.[2]

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol outlines a microwave-assisted procedure for the highly regioselective C4-arylation of 2,4-dichloropyrimidine.[1][9]

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or Heteroaryl Boronic Acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the boronic acid (1.1 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).

  • Add the chosen solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a constant temperature (e.g., 120 °C) for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Conditions for Suzuki Coupling
CatalystLigandBaseSolventTemp (°C)TimeSelectivity (C4:C2)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O120 (MW)15 min>95:5Good-Excellent[1][9]
Pd₂(dba)₃NoneK₂CO₃Toluene10012 hVariableModerate[2]
Pd(OAc)₂SPhosK₃PO₄Toluene10018 hHighGood[4]

Workflow for Optimizing Suzuki Coupling Regioselectivity

G cluster_start Problem Definition cluster_screening Parameter Screening cluster_analysis Analysis & Refinement cluster_outcome Desired Outcome Start Poor Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine Catalyst Screen Catalyst/Ligand (e.g., Pd(PPh3)4) Start->Catalyst Initial Step Solvent Optimize Solvent (e.g., Dioxane/H2O) Catalyst->Solvent Base Select Base (e.g., K2CO3) Solvent->Base Conditions Adjust Temperature/Time (Conventional vs. Microwave) Base->Conditions Analyze Analyze C4:C2 Ratio (NMR, LC-MS) Conditions->Analyze Refine Refine Conditions for Highest C4 Selectivity Analyze->Refine If selectivity <95% Outcome Achieve High C4 Regioselectivity (>95%) Analyze->Outcome If selectivity >95% Refine->Catalyst Re-screen

Caption: A systematic workflow for optimizing C4-regioselectivity in Suzuki coupling reactions.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a fundamental method for functionalizing chloropyrimidines. The inherent electron deficiency of the pyrimidine ring facilitates these reactions, but controlling regioselectivity remains a primary concern.[3][4]

Frequently Asked Questions (FAQs)

Question 3: My SNAr amination of 2,4-dichloropyrimidine with a secondary amine gives a poor ratio of C4 to C2 isomers. How can I improve this?

Answer: Achieving high regioselectivity in SNAr aminations of 2,4-dichloropyrimidines is a well-documented challenge, with neutral amines often giving isomer ratios between 1:1 and 4:1.[4][6] Several factors can be manipulated to favor one isomer over the other:

  • Electronic Effects of Ring Substituents: This is the most powerful tool for directing regioselectivity.

    • To favor C4: An electron-withdrawing group (EWG) at the C5 position (e.g., -NO₂, -CN, -CF₃) strongly activates the C4 position towards nucleophilic attack, leading to excellent C4 selectivity.[14] This is due to the stabilization of the Meisenheimer intermediate.

    • To favor C2: An electron-donating group (EDG) at the C6 position (e.g., -OMe, -NHMe) can reverse the typical selectivity and favor substitution at the C2 position.[7] Quantum mechanics calculations suggest this is due to changes in the Lowest Unoccupied Molecular Orbital (LUMO) distribution.[7]

  • Nature of the Nucleophile:

    • Anionic Nucleophiles: Deprotonating the amine with a strong base (e.g., LiHMDS) to form an anionic nucleophile can significantly improve C4 selectivity, especially in palladium-catalyzed aminations.[4]

    • Tertiary Amines: Interestingly, using tertiary amines as nucleophiles with 5-substituted-2,4-dichloropyrimidines can lead to excellent C2 selectivity through an in-situ N-dealkylation mechanism.[14]

  • Reaction Conditions: While less impactful than electronic effects, optimizing solvent and temperature can provide modest improvements in selectivity.

Question 4: I am observing a reversal of the expected C4 selectivity in my SNAr reaction with 2-MeSO₂-4-chloropyrimidine and an alkoxide. Why is the C2 product forming exclusively?

Answer: This is a fascinating and well-studied case of "dichotomy in regioselectivity".[15] While LUMO analysis might suggest a mixture of products, the exclusive C2 selectivity arises from a specific non-covalent interaction.

  • Hydrogen Bonding: The acidic proton of the methyl group on the sulfone (MeSO₂) can form a hydrogen bond with the anionic alkoxide nucleophile.[15]

  • Transition State Stabilization: This hydrogen bond pre-organizes the nucleophile for an attack at the C2 position. The interaction is maintained in the transition state, significantly lowering its energy compared to the transition state for C4 attack, which would require breaking this bond.[15] This leads to the high C2 regioselectivity observed experimentally, even at low temperatures like -78°C.[15]

Mechanistic Insight: The Role of Substituents in SNAr

The regioselectivity of SNAr on the 2,4-dichloropyrimidine core is dictated by the stability of the intermediate Meisenheimer complex.

G cluster_main Regioselectivity in SNAr of 2,4-Dichloropyrimidines cluster_c4 C4 Attack (Generally Favored) cluster_c2 C2 Attack cluster_directing_groups Influence of Substituents C4_Start 2,4-Dichloropyrimidine C4_Intermediate Meisenheimer Complex (Negative charge delocalized onto both N atoms) C4_Start->C4_Intermediate + Nu- C4_Product C4-Substituted Product C4_Intermediate->C4_Product - Cl- C2_Start 2,4-Dichloropyrimidine C2_Intermediate Meisenheimer Complex (Negative charge delocalized onto adjacent N atom) C2_Start->C2_Intermediate + Nu- C2_Product C2-Substituted Product C2_Intermediate->C2_Product - Cl- EWG_C5 EWG at C5 (e.g., -NO2) Stabilizes C4 intermediate EWG_C5->C4_Intermediate Strongly Favors EDG_C6 EDG at C6 (e.g., -OMe) Favors C2 attack EDG_C6->C2_Intermediate Can Reverse Selectivity

Caption: Factors influencing regioselectivity in SNAr reactions on 2,4-dichloropyrimidines.

Experimental Protocol: C2-Selective Amination using a C5-Substituent Strategy

This protocol leverages a C5-trimethylsilyl group to direct amination to the C2 position.[12][13]

Materials:

  • 5-Trimethylsilyl-2,4-dichloropyrimidine

  • Amine (e.g., morpholine)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane)

Procedure:

  • To a reaction vessel, add 5-trimethylsilyl-2,4-dichloropyrimidine (1.0 mmol), the amine (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Add dioxane (5 mL) and heat the mixture at 100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers and concentrate under reduced pressure.

  • The TMS group can be removed in a subsequent step if desired.

  • Purify the product by column chromatography. For many nucleophilic dialkylamines, this reaction proceeds with high C2 selectivity even without a palladium catalyst.[12][13]

Section 3: General Troubleshooting Guide

This section provides solutions to common issues encountered during the synthesis and analysis of substituted pyrimidines.[16][17]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Suboptimal temperature or reaction time.3. Impure starting materials.1. Use a fresh batch of catalyst or a different precatalyst.2. Monitor the reaction by TLC/LC-MS to optimize time and temperature.3. Purify starting materials before use.
Formation of Insoluble Byproducts 1. Polymerization of starting materials (e.g., aldehydes).2. Low solubility of an intermediate.1. Use a milder catalyst or add the problematic reagent slowly.2. Screen different solvents to improve solubility.
Difficult Product Purification 1. Formation of regioisomers with similar polarity.2. Presence of unreacted starting materials or byproducts.1. Re-optimize the reaction for higher regioselectivity (see sections above).2. Consider derivatization to alter polarity before chromatography.
Inconsistent Results 1. Sensitivity to air or moisture.2. Variability in reagent quality.1. Ensure reactions are run under an inert atmosphere (N₂ or Ar).2. Use anhydrous solvents and high-purity reagents.

Conclusion

Managing regioselectivity in reactions with substituted chloropyrimidines is a nuanced but controllable aspect of modern synthetic chemistry. By systematically evaluating the electronic and steric properties of the substrate and nucleophile, and by carefully selecting the catalyst, solvent, and reaction conditions, researchers can effectively steer reactions toward the desired constitutional isomer. This guide provides a framework for troubleshooting common issues and applying rational design principles to achieve synthetic goals, ultimately accelerating the discovery and development of novel pyrimidine-based therapeutics.

References

Technical Support Center: Ensuring the Stability of 4-Chloro-N,6-dimethylpyrimidin-2-amine During Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 4-Chloro-N,6-dimethylpyrimidin-2-amine during chemical reactions. This substituted pyrimidine is a valuable building block, but its reactivity, particularly at the C4 position, can lead to undesired decomposition and side products if not handled with care. This document is designed to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity of your starting material and the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound in a typical reaction?

A1: The principal cause of decomposition is the high reactivity of the chlorine atom at the C4 position of the pyrimidine ring. The general order of reactivity for nucleophilic substitution on dichloropyrimidines is C4(6) > C2.[1] This makes the 4-chloro group highly susceptible to displacement by nucleophiles. The two most common decomposition pathways are:

  • Hydrolysis: Reaction with trace amounts of water in solvents, reagents, or from atmospheric moisture, leading to the formation of the corresponding 4-hydroxypyrimidine (pyrimidinone) derivative. This is often exacerbated by acidic or basic conditions.[2][3]

  • Unwanted Nucleophilic Aromatic Substitution (SNAr): Reaction with other nucleophiles present in the reaction mixture, such as amine-based bases, alcohols (if using alkoxide bases), or even some solvents at elevated temperatures.

Q2: My reaction mixture is turning dark or showing signs of charring, even at moderate temperatures. What's happening?

A2: Darkening or charring often indicates thermal decomposition. While relatively stable at room temperature, many substituted pyrimidines begin to degrade at elevated temperatures.[4][5] For some derivatives, the onset of mass loss can be observed between 142-190°C.[4] It is crucial to maintain careful temperature control and run reactions at the lowest effective temperature.

Q3: How can I prevent hydrolysis of the 4-chloro group?

A3: Preventing hydrolysis requires stringent control of water content. Key strategies include:

  • Use of Anhydrous Solvents: Employ freshly dried, anhydrous solvents from a solvent purification system or use sealed commercial grades (e.g., AcroSeal™ or Sure/Seal™).

  • Inert Atmosphere: Conduct all reactions under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.

  • Drying of Reagents: Ensure all solid reagents are thoroughly dried before use, and liquid reagents are handled with dry syringes or cannulas.

  • Proper Glassware Preparation: Flame-dry or oven-dry all glassware immediately before use to remove adsorbed water.

Q4: I am performing a nucleophilic substitution at the C4 position, but I'm getting low yields and a mixture of products. How can I improve selectivity?

A4: Low yields and product mixtures in SNAr reactions suggest either decomposition of the starting material or competing side reactions. To improve selectivity:

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable rate. For highly reactive nucleophiles, this may be at 0°C or even lower.

  • Choice of Base: Use a non-nucleophilic base (e.g., LiHMDS, K₂CO₃, or a hindered amine base like Diisopropylethylamine - DIPEA) to deprotonate your nucleophile without competing in the substitution reaction.[1]

  • Stoichiometry: Use a precise stoichiometry of your nucleophile (often 1.0-1.2 equivalents) to minimize side reactions.

Visualizing the Decomposition Pathway

The primary routes of degradation for this compound are nucleophilic attack at the C4 position. The diagram below illustrates the two most common decomposition reactions.

G cluster_main This compound cluster_decomp Decomposition Pathways start Start Compound hydrolysis Hydrolysis Product (4-Pyrimidinone) start->hydrolysis H₂O (Trace Moisture) snar Unwanted SNAr Product start->snar Nu⁻ (e.g., Base, Solvent)

Caption: Primary decomposition pathways for the title compound.

Troubleshooting Guides

Scenario 1: Low Yield and a Polar Byproduct Detected by TLC/LC-MS
  • Observation: The reaction does not go to completion, and a new, more polar spot appears on the TLC plate that stains with permanganate. LC-MS analysis confirms a mass corresponding to the replacement of -Cl with -OH.

  • Probable Cause: Hydrolysis of the 4-chloro group.

  • Mechanistic Explanation: The electron-withdrawing pyrimidine ring activates the C4 position for nucleophilic attack. Water, though a weak nucleophile, can readily displace the chloride, especially if the reaction is run for an extended time, at elevated temperatures, or under non-anhydrous conditions.[3]

Troubleshooting Workflow

G start Low Yield & Polar Byproduct check_anhydrous Verify Anhydrous Conditions start->check_anhydrous dry_solvent Use Freshly Dried Solvent check_anhydrous->dry_solvent Solvent Source? inert_atm Ensure Positive N₂/Ar Flow check_anhydrous->inert_atm Atmosphere? dry_reagents Dry All Reagents (e.g., in vacuum oven) check_anhydrous->dry_reagents Reagents? rerun Re-run Reaction dry_solvent->rerun inert_atm->rerun dry_reagents->rerun

Caption: Workflow for troubleshooting hydrolysis.

Corrective Action Protocol: Ensuring Anhydrous Conditions
  • Glassware: Oven-dry all glassware at 120°C for at least 4 hours or flame-dry under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas (N₂ or Ar).

  • Solvents: Use a freshly opened bottle of a high-purity anhydrous solvent or dispense solvent from a solvent purification system (e.g., Grubbs apparatus).

  • Reagents: Dry solid reagents in a vacuum oven. Ensure liquid reagents are of an anhydrous grade and are handled via syringe through a septum.

  • Execution: Maintain a positive flow of inert gas throughout the entire reaction, including reagent addition and workup.

Scenario 2: Multiple Products in a Nucleophilic Substitution Reaction
  • Observation: HPLC or ¹H NMR analysis of the crude reaction mixture shows the desired product along with several other major peaks, potentially including starting material and isomers or products from reaction with the base.

  • Probable Cause: Lack of reaction control, leading to competing nucleophilic substitutions or side reactions.

  • Mechanistic Explanation: The reactivity of halopyrimidines can be modulated by solvent and the nature of the nucleophile.[1] If a nucleophilic base (e.g., an amine) is used, it may compete with the intended nucleophile. Highly exothermic additions can lead to localized heating, promoting side reactions.

Recommended Reaction Parameters
ParameterRecommendationRationale
Temperature Start at 0°C or -20°C; slowly warm if needed.Minimizes thermal decomposition and reduces the rate of side reactions, enhancing selectivity.[6]
Base Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, LiHMDS).Prevents the base from acting as a competing nucleophile at the C4 position.[1]
Solvent Polar aprotic (e.g., DMF, DMAc, THF, Acetonitrile).These solvents effectively solvate cations without interfering in SNAr reactions and are generally stable.[1][7]
Addition Rate Add reagents dropwise via syringe pump.Maintains better temperature control and prevents localized concentration gradients, reducing byproduct formation.

Analytical Monitoring Protocol

To effectively troubleshoot, you must be able to accurately monitor the reaction. A stability-indicating HPLC method is essential.[8]

Protocol: HPLC Method for Stability Monitoring
  • Objective: To separate and quantify this compound from its primary hydrolytic degradant (4-hydroxy-N,6-dimethylpyrimidin-2-amine) and other potential impurities.

  • Instrumentation & Materials:

    • HPLC with UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Reference standards for starting material and suspected byproducts, if available.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Procedure:

    • Time Zero (T₀) Sample: Before initiating the reaction (e.g., before adding the final reagent or starting heating), withdraw a small aliquot (~10-20 µL) from the reaction mixture.

    • Quenching: Immediately quench the aliquot in a vial containing a diluent (e.g., 1 mL of 50:50 Acetonitrile/Water). This stops the reaction and prepares the sample for analysis.

    • Monitoring: Withdraw and quench subsequent aliquots at regular intervals (e.g., every 30-60 minutes) to track the consumption of starting material and the formation of products and byproducts.

    • Analysis: Analyze the quenched samples by HPLC. The starting material will be less polar and have a longer retention time than the more polar hydrolysis product.

By implementing these rigorous experimental and analytical practices, you can successfully prevent the decomposition of this compound and achieve higher yields and purities in your synthetic endeavors.

References

Overcoming poor reactivity of 4-Chloro-N,6-dimethylpyrimidin-2-amine in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-N,6-dimethylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this reagent in nucleophilic substitution reactions. Here, we address common challenges related to its reactivity, providing troubleshooting guides and in-depth scientific explanations to help you optimize your synthetic routes.

Section 1: Understanding the Substrate's Reactivity

Before troubleshooting, it's crucial to understand the inherent chemical properties of this compound that influence its reactivity in nucleophilic aromatic substitution (SNAr) reactions.

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency facilitates nucleophilic attack, as the ring can stabilize the negative charge of the intermediate Meisenheimer complex.[1][2] Generally, substitution on a pyrimidine ring is favored at the C4 and C6 positions over the C2 position.[3] This preference is due to greater stabilization of the anionic intermediate when the negative charge can be delocalized onto both ring nitrogens.[1][2]

However, the 2-amino group on this compound is a powerful electron-donating group (EDG). This group counteracts the inductive electron-withdrawing effect of the ring nitrogens, thereby deactivating the pyrimidine ring towards nucleophilic attack. This deactivation is the primary reason for the "poor reactivity" often observed with this substrate.

Section 2: Troubleshooting Guide for Poor Reactivity

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Question 1: My reaction shows low or no conversion. What are the primary factors to investigate?

Low conversion is the most frequent issue. A systematic approach is key to identifying the root cause.

Logical Troubleshooting Workflow

Below is a workflow to diagnose the problem systematically.

G start Low/No Conversion Observed reagent_check 1. Verify Starting Material & Reagent Integrity start->reagent_check conditions_check 2. Evaluate Reaction Conditions (Temp, Time, Solvent, Base) reagent_check->conditions_check Reagents OK activation_strategy 3. Implement Activation Strategy conditions_check->activation_strategy Conditions Ineffective thermal Thermal Activation (High Temp / Microwave) activation_strategy->thermal Non-catalytic catalytic Catalytic Activation (e.g., Buchwald-Hartwig) activation_strategy->catalytic Catalytic optimize Optimize & Analyze thermal->optimize catalytic->optimize

Caption: A step-by-step workflow for troubleshooting low reaction conversion.

In-Depth Analysis & Solutions:

1. Starting Material and Reagent Integrity:

  • Substrate Purity: Ensure the this compound is pure and has not degraded.

  • Nucleophile Quality: If using an amine, ensure it is not a salt (e.g., hydrochloride) unless the base is sufficient to neutralize it and deprotonate it for the reaction.

  • Solvent and Base Anhydrous Conditions: Water can hydrolyze the chloro-substituent, leading to the formation of hydroxypyrimidine byproducts.[4] Ensure solvents are anhydrous and use a strong, non-nucleophilic base.

2. Reaction Conditions:

  • Temperature: Due to the deactivating effect of the 2-amino group, high temperatures are often required. Reactions can be run from 80 °C up to 140 °C or higher in a sealed vessel.[4]

  • Solvent Choice: Aprotic polar solvents like DMF, DMAc, NMP, or dioxane are generally preferred as they can dissolve the reactants and reach high temperatures.

  • Base Selection: A suitable base is critical to deprotonate the nucleophile (if it's an amine or alcohol) and to scavenge the HCl byproduct. Common choices include K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases like DIPEA.

3. Activation Strategies: If optimizing the above conditions fails, an activation strategy is necessary.

  • Thermal Activation (Microwave Irradiation): Microwave-assisted synthesis is highly effective for SNAr reactions on deactivated systems.[5] It allows for rapid heating to high temperatures, significantly reducing reaction times and often improving yields.[6][7]

  • Catalytic Activation (Palladium-Catalyzed Amination): For amination reactions, the Buchwald-Hartwig amination is a powerful alternative when traditional SNAr fails.[4] This method uses a palladium catalyst and a specialized phosphine ligand to couple the amine with the chloropyrimidine.[8]

Question 2: I'm observing side products. How can I improve selectivity?

Side product formation often points to issues with solvent interaction or di-substitution.

Common Side Products and Mitigation Strategies
Side ProductCauseMitigation Strategy
Hydroxypyrimidine Reaction with trace water in the solvent or reagents.Use anhydrous solvents and reagents. Dry glassware thoroughly.
Alkoxypyrimidine Reaction with an alcohol solvent (solvolysis) when a base is present.[4]Switch to a non-alcoholic, aprotic solvent like dioxane, toluene, or DMF.
Bis-substituted Product If the nucleophile can react twice (e.g., a primary amine with another reactive site).Use a protecting group strategy on the nucleophile.

Section 3: Experimental Protocols

Protocol 1: Microwave-Assisted SNAr Reaction

This protocol is a starting point for the reaction with a generic amine nucleophile.

  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv).

  • Reagent Addition: Add the amine nucleophile (1.2 mmol, 1.2 equiv) and diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).

  • Solvent: Add 5 mL of anhydrous NMP or DMAc.

  • Sealing: Seal the vial with a septum cap.

  • Microwave Reaction: Place the vial in a microwave reactor. Irradiate at 140-160 °C for 30-90 minutes. Monitor power to avoid excessive pressure buildup.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.[9]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is for coupling with an amine when SNAr is unsuccessful.

  • Inert Atmosphere: In an oven-dried Schlenk tube under an argon or nitrogen atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv).[8]

  • Reagent Addition: Add this compound (1.0 mmol, 1 equiv) and the amine nucleophile (1.2 equiv).

  • Solvent: Add 5-10 mL of anhydrous dioxane or toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify by flash chromatography.[4]

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is the 4-chloro position reactive at all, given the 2-amino group? The two ring nitrogens create electron-deficient centers at the C2, C4, and C6 positions. The C4 position is "para" to one nitrogen and "ortho" to the other, making it highly susceptible to nucleophilic attack because the resulting negative charge in the Meisenheimer intermediate is well-stabilized by both nitrogens through resonance.[1][10] While the 2-amino group is deactivating, this inherent activation of the C4 position is strong enough that a reaction can often be forced under appropriate conditions.

G cluster_0 S(N)Ar Mechanism on Pyrimidine Reactants Pyrimidine-Cl + Nu- TS1 Transition State 1 Reactants->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Products Pyrimidine-Nu + Cl- TS2->Products

Caption: Generalized energy profile for a two-step SNAr reaction.

Q2: Can I use other transition metal catalysts besides palladium? While palladium is the most common and versatile catalyst for C-N cross-coupling, nickel and copper-based systems have also been reported for similar transformations on heteroaromatic chlorides. However, palladium catalysis with biarylphosphine ligands remains the most robust and widely applicable method for challenging substrates.

Q3: Is it possible to achieve substitution at the 6-methyl position? No, the methyl group at the C6 position is not a leaving group and is not susceptible to nucleophilic substitution under these conditions. SNAr reactions occur at positions bearing a suitable leaving group, such as a halogen.

Q4: My nucleophile is sensitive to high temperatures. What is my best option? If your nucleophile cannot tolerate temperatures above 80-100 °C, the Palladium-Catalyzed Buchwald-Hartwig amination is the superior choice.[4][8] These reactions often proceed at lower temperatures than thermally driven SNAr and can be highly efficient. Careful selection of the ligand and base combination is key to success at lower temperatures.

References

Alternative solvents for the synthesis of 4-Chloro-N,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-N,6-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthetic process. Our goal is to equip you with the necessary knowledge to navigate potential challenges and explore alternative, more sustainable synthetic routes.

I. Synthetic Overview & Key Challenges

The synthesis of this compound typically proceeds via a two-step sequence:

  • Chlorination: Conversion of the hydroxyl group at the 4-position of a pyrimidine precursor to a chloro group.

  • N-methylation: Introduction of a methyl group to the 2-amino functionality.

The primary challenges in this synthesis often revolve around the choice of reagents and solvents, reaction control, and purification of the final product. This guide will address these challenges with a focus on providing practical solutions and exploring greener alternatives.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chlorination Step: Conversion of 4-Hydroxy-N,6-dimethylpyrimidin-2-amine to this compound

Question 1: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish or incomplete. What are the potential causes and solutions?

Answer:

Incomplete chlorination is a common issue and can be attributed to several factors:

  • Reagent Quality: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis. Ensure you are using a fresh, unopened bottle or a properly stored and sealed reagent. The presence of moisture in your reaction setup will consume POCl₃ and reduce its effectiveness. All glassware should be thoroughly dried before use.[1]

  • Insufficient Reagent: While greener methods advocate for equimolar amounts of POCl₃, traditional methods often use it in excess to drive the reaction to completion, with POCl₃ itself acting as the solvent.[2][3] If you are observing a significant amount of starting material, a modest increase in the molar ratio of POCl₃ may be necessary.

  • Reaction Temperature: This reaction typically requires heating.[1] If the reaction is proceeding slowly, consider gradually increasing the temperature. However, be cautious as excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[1]

  • Acid Scavenger: The reaction generates hydrochloric acid (HCl), which can inhibit the reaction. The use of a tertiary amine base like pyridine or N,N-dimethylaniline is often employed to neutralize the generated HCl.[1] Ensure the appropriate stoichiometry of the base is used.

Question 2: I am observing the formation of a dark, tarry residue in my chlorination reaction. What is causing this and how can I prevent it?

Answer:

The formation of a dark, tarry residue is often a sign of decomposition of the starting material or product.[1] This is typically caused by:

  • Excessive Heat: Overheating the reaction mixture is a primary cause of decomposition. It is crucial to maintain a controlled and uniform temperature throughout the reaction.

  • Concentrated Reaction Conditions: Running the reaction neat (without a solvent) can sometimes lead to localized overheating. The use of a high-boiling inert solvent can help to better moderate the reaction temperature.

To mitigate this, consider the following:

  • Temperature Control: Use an oil bath or a heating mantle with a temperature controller to maintain a stable reaction temperature.

  • Solvent Addition: If using a neat protocol, consider adding a high-boiling aprotic solvent to improve heat distribution. Suitable solvents include butyronitrile, nitrobenzene, benzonitrile, or o-tolunitrile.[4]

Question 3: The work-up of my POCl₃ reaction is hazardous. Are there safer quenching procedures?

Answer:

Quenching excess POCl₃ with water is highly exothermic and releases large volumes of HCl gas. A safer approach is to:

  • Cool the reaction mixture: Before quenching, cool the reaction vessel in an ice bath.

  • Slow, controlled addition: Add the reaction mixture slowly to a vigorously stirred mixture of ice and water. This should always be performed in a well-ventilated fume hood.[1]

  • Alternative Quenching: Some protocols suggest quenching with an alcohol, which is generally a less vigorous reaction. The resulting phosphate esters are also often easier to handle and separate.

N-Methylation Step: Conversion of 2-Amino-4-chloro-6-methylpyrimidine to this compound

Question 4: I am having difficulty achieving selective mono-N-methylation and am getting di-methylation or no reaction. How can I control the methylation?

Answer:

Controlling the degree of N-methylation can be challenging. Here are some strategies:

  • Choice of Methylating Agent: Traditional methylating agents like methyl iodide can be highly reactive and lead to over-methylation. Consider using less reactive, "greener" alternatives such as dimethyl carbonate.

  • Reaction Conditions: Carefully control the stoichiometry of the methylating agent. Using a slight excess (1.1-1.5 equivalents) is often sufficient. The reaction temperature and time also play a crucial role; monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can favor di-methylation.

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the amine without competing in the reaction.

Question 5: I want to avoid toxic methylating agents like methyl iodide and dimethyl sulfate. What are some greener alternatives for the N-methylation of my aminopyrimidine?

Answer:

Several greener alternatives to traditional methylating agents are available:

  • Dimethyl Carbonate (DMC): DMC is an environmentally friendly methylating agent. The reaction is often carried out in the presence of a base.

  • Dimethyl Sulfoxide (DMSO): DMSO can act as both a solvent and a methylating agent, particularly in the presence of an activating agent. This can be a convenient one-pot method.

III. Frequently Asked Questions (FAQs)

Synthesis Strategy & Reagent Selection

Q1: What is the most common and reliable method for the chlorination of the 4-hydroxypyrimidine precursor?

A1: The most widely used method is treatment with phosphorus oxychloride (POCl₃).[2][3] This reagent is effective for converting hydroxypyrimidines to their corresponding chloro derivatives. The reaction can be performed neat or in the presence of a high-boiling aprotic solvent.[4]

Q2: Are there any "greener" alternatives to using excess POCl₃ for the chlorination step?

A2: Yes, a significant green alternative is a solvent-free approach using an equimolar amount of POCl₃ in the presence of one equivalent of pyridine as a base.[2] This method drastically reduces the amount of hazardous waste generated from unreacted POCl₃. The reaction is typically carried out in a sealed reactor at elevated temperatures.[2]

Q3: What are the advantages of using dimethylformamide (DMF) in the chlorination reaction?

A3: Dimethylformamide (DMF) can play a dual role in this type of reaction. It can act as a solvent and also as a reagent to form a Vilsmeier-Haack type reagent with POCl₃.[5][6] This in-situ formed reagent can be a more effective chlorinating agent for some substrates.

Alternative Solvents

Q4: What are some alternative solvents I can use for the chlorination reaction if I want to avoid using excess POCl₃ as the solvent?

A4: Several high-boiling aprotic solvents can be employed. These include:

  • Butyronitrile

  • Nitrobenzene

  • Benzonitrile

  • o-Tolunitrile

  • m-Tolunitrile

  • Acetonitrile

  • o-Xylene[4]

The choice of solvent will depend on the specific solubility of your starting material and the desired reaction temperature.

Q5: What are some recommended green solvents for the N-methylation step?

A5: For the N-methylation step, consider these greener solvent options:

  • Dimethyl Carbonate (DMC): Can act as both the methylating agent and a relatively green solvent.

  • Dimethyl Sulfoxide (DMSO): Can also serve as both the methylating source and solvent.

  • Ethanol or other bio-derived alcohols: Can be suitable depending on the chosen methylating agent and base.

Reaction Mechanism & Purity

Q6: Can you briefly explain the mechanism of the chlorination with POCl₃?

A6: The chlorination of a hydroxypyrimidine with POCl₃ is believed to proceed through a Vilsmeier-Haack type mechanism. The hydroxyl group of the pyrimidine attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion, with the phosphate group acting as a good leaving group, to yield the 4-chloropyrimidine. The presence of a base helps to neutralize the HCl generated during the reaction.

Q7: How can I effectively purify the final product, this compound?

A7: Purification of the final product can typically be achieved through the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a common and effective purification technique.

  • Column Chromatography: For more challenging purifications or to remove closely related impurities, column chromatography on silica gel is a standard method.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

IV. Experimental Protocols

Protocol 1: Solvent-Free Chlorination of 4-Hydroxy-N,6-dimethylpyrimidin-2-amine

This protocol is adapted from a general method for the solvent-free chlorination of hydroxypyrimidines.[2]

  • In a dry, sealed reaction vessel, combine 4-hydroxy-N,6-dimethylpyrimidin-2-amine (1 equivalent), phosphorus oxychloride (1 equivalent), and pyridine (1 equivalent).

  • Seal the reactor and heat the mixture to 160 °C for 2-4 hours with stirring.

  • Allow the reactor to cool to room temperature.

  • Carefully open the reactor in a well-ventilated fume hood.

  • Slowly and cautiously quench the reaction mixture by adding it to a vigorously stirred mixture of ice and water.

  • Adjust the pH of the resulting solution to 7-8 with a suitable base (e.g., sodium carbonate solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Methylation of 2-Amino-4-chloro-6-methylpyrimidine using Dimethyl Carbonate

  • To a solution of 2-amino-4-chloro-6-methylpyrimidine (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile), add a base (e.g., potassium carbonate, 1.5 equivalents).

  • Add dimethyl carbonate (1.2 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

V. Data Summary

Table 1: Comparison of Solvents for Chlorination of Hydroxypyrimidines

SolventBoiling Point (°C)PropertiesReference
None (Neat POCl₃)105.8Reagent and solvent, can lead to excess waste[2][3]
None (Solvent-Free)N/AGreener alternative, requires sealed reactor[2]
Butyronitrile117Aprotic, polar[4]
Nitrobenzene211Aprotic, polar, high boiling point[4]
Benzonitrile191Aprotic, polar[4]
o-Tolunitrile205Aprotic, less polar than benzonitrile[4]
Acetonitrile82Aprotic, polar, lower boiling point[4]
o-Xylene144Aprotic, non-polar[4]

VI. Visualizations

Diagram 1: Synthetic Pathway for this compound

G start 4-Hydroxy-N,6-dimethylpyrimidin-2-amine mid This compound start->mid Chlorination (e.g., POCl3) end Final Product

A simplified overview of the two-step synthesis.

Diagram 2: Decision-Making Workflow for Solvent Selection in Chlorination

G cluster_0 Solvent Selection for Chlorination A Starting Point: Chlorination of Hydroxypyrimidine B Is a 'green' approach the top priority? A->B C Solvent-Free Method (Equimolar POCl3, Pyridine) B->C Yes D Traditional Method (Excess POCl3 or Alternative Solvent) B->D No E Does the reaction require a solvent for temperature control? D->E F Use High-Boiling Aprotic Solvent (e.g., Butyronitrile, Benzonitrile) E->F Yes G Use Excess POCl3 as Solvent (Consider waste implications) E->G No

A flowchart to guide solvent choice for the chlorination step.

VII. References

  • Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine. Benchchem. Available at: --INVALID-LINK--

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. Available at: --INVALID-LINK--

  • Synthesis of chlorinated pyrimidines. Google Patents. Available at: --INVALID-LINK--

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. Available at: --INVALID-LINK--

  • Vilsmeier–Haack reaction. Wikipedia. Available at: --INVALID-LINK--

  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. Available at: --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyrimidine Intermediates: 4-Chloro-N,6-dimethylpyrimidin-2-amine vs. 2,4-Dichloropyrimidine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to a vast array of therapeutic agents.[1] The functionalization of this heterocycle often relies on halogenated intermediates, among which 2,4-dichloropyrimidine is a foundational and versatile building block.[2][3] However, its difunctional nature presents regioselectivity challenges that can complicate synthetic routes. This guide presents a comparative analysis of 2,4-dichloropyrimidine and its pre-functionalized analog, 4-Chloro-N,6-dimethylpyrimidin-2-amine. We will dissect their respective reactivities, explore strategic synthetic applications, and provide field-proven experimental protocols. The core objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal reagent, thereby streamlining synthesis, minimizing purification challenges, and accelerating discovery timelines.

Introduction: The Strategic Choice of a Pyrimidine Core

Pyrimidines are not merely structural motifs; their electron-deficient nature makes them excellent platforms for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[4] This reactivity is fundamental to their widespread use in constructing molecules for oncology, virology, and immunology.[1][3]

2,4-Dichloropyrimidine is a widely used starting material, offering two reactive chlorine atoms for sequential or, with careful control, selective functionalization.[2][5] It is the workhorse reagent for building diverse chemical libraries where variation at both the C2 and C4 positions is desired.

This compound , in contrast, is a specialized intermediate. With the C2 position occupied by a dimethylamino group and the C6 position by a methyl group, it offers a single, well-defined point of reaction at the C4 chloro-substituent. This pre-functionalization represents a strategic choice for target-oriented synthesis, providing an elegant solution to the regioselectivity issues inherent to its dichlorinated counterpart.

This guide will illuminate the causality behind these choices, moving beyond simple protocols to explain the underlying principles that govern reactivity and selectivity.

Part 1: A Tale of Two Reactivities

The synthetic utility of these two reagents is dictated by the electronic landscape of the pyrimidine ring and the nature of the leaving groups.

The Versatile Dichloride: 2,4-Dichloropyrimidine

Synthesized typically via the chlorination of uracil with reagents like phosphorus oxychloride (POCl₃), 2,4-dichloropyrimidine is an economical and readily available starting material.[2][5][6]

Its primary feature is the differential reactivity of its two chlorine atoms. In nucleophilic aromatic substitution (SNAr) reactions, substitution overwhelmingly favors the C4 position over the C2 position.[4][7][8]

Causality of C4-Selectivity: This preference is rooted in the stability of the transient Meisenheimer complex formed during the reaction.[9] Nucleophilic attack at C4 allows the negative charge of the intermediate to be delocalized over both ring nitrogens, forming a more stable para-quinoid-like resonance structure.[4] In contrast, attack at C2 results in a less stable ortho-quinoid intermediate.[4] Quantum mechanics calculations support this observation, showing that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at C4, identifying it as the more electrophilic site.[8][10]

However, this selectivity is not absolute and can be a significant synthetic challenge, often leading to isomeric mixtures that are difficult to separate.[4][11] Factors influencing the C4/C2 ratio include:

  • Ring Substituents: Electron-donating groups (EDGs) at the C6 position can reverse the selectivity, favoring C2 substitution.[7][10] Conversely, electron-withdrawing groups (EWGs) at the C5 position enhance the natural preference for C4 attack.[7][12]

  • Nucleophile: While most nucleophiles favor C4, certain tertiary amines have been shown to exhibit excellent C2 selectivity.[12][13]

  • Reaction Conditions: The choice of solvent, base, and temperature can be finely tuned to maximize the yield of the desired isomer.[7][11]

G cluster_0 2,4-Dichloropyrimidine Reactivity 2,4-DCP 2,4-Dichloropyrimidine C4_Attack Attack at C4 (Favored) 2,4-DCP->C4_Attack Major Pathway C2_Attack Attack at C2 (Disfavored) 2,4-DCP->C2_Attack Minor Pathway Nu Nucleophile (Nu⁻) Nu->2,4-DCP

Caption: General SNAr reactivity of 2,4-dichloropyrimidine.

The Specialized Monochloride: this compound

This reagent is designed for scenarios where the N,N-dimethylamino group at C2 and the methyl group at C6 are desired in the final molecule. Its synthesis often involves the cyclization of a substituted guanidine with a β-diketone followed by chlorination. The key advantage is its single reactive site.

Reactivity Profile: With the C2 position blocked, nucleophilic attack can only occur at the C4 chlorine. This completely eliminates the issue of C2/C4 isomerism, guaranteeing regiocontrol. The electron-donating nature of the 2-(dimethylamino) and 6-methyl groups slightly deactivates the pyrimidine ring towards nucleophilic attack compared to the unsubstituted 2,4-dichloropyrimidine. This means that reactions may require slightly more forcing conditions (e.g., higher temperatures or longer reaction times), but this is a minor trade-off for absolute regioselectivity.

G cluster_1 This compound Reactivity Specialized_P This compound C4_Only Exclusive Attack at C4 Specialized_P->C4_Only Single Pathway Nu2 Nucleophile (Nu⁻) Nu2->Specialized_P

Caption: SNAr reactivity of this compound.

Part 2: Head-to-Head Synthesis & Strategic Workflow

To illustrate the practical implications of these differences, let's consider a common synthetic goal: the preparation of a 2-amino-4-anilino-6-methylpyrimidine derivative.

Route A: The 2,4-Dichloropyrimidine Pathway
  • Step 1: C4-Selective Amination. React 2,4-dichloro-6-methylpyrimidine with aniline. This step is prone to forming a mixture of the desired 4-anilino-2-chloro-6-methylpyrimidine and the undesired 2-anilino-4-chloro-6-methylpyrimidine isomer. Extensive optimization of conditions (solvent, base, temperature) is required to maximize the C4/C2 ratio, and chromatographic separation is almost always necessary.

  • Step 2: C2-Amination. The purified 4-anilino-2-chloro isomer is then reacted with dimethylamine, often under pressure and/or elevated temperatures, to displace the remaining chlorine and yield the final product.

This two-step route suffers from potential yield loss during purification and requires careful process control to manage isomer formation.

Route B: The this compound Pathway
  • Step 1: C4-Amination. React this compound directly with aniline. The reaction proceeds at a single position, yielding the desired product exclusively. Purification is simplified, often requiring only crystallization or a simple wash to remove excess reagents.

This one-step route is a clear example of strategic synthesis . By choosing a starting material that already contains half of the target's functionality, the synthesis becomes more efficient, predictable, and scalable.

Decision-Making Workflow

The choice between these two building blocks is a strategic one, guided by the final synthetic target.

Workflow cluster_yes Targeted Synthesis cluster_no Library Synthesis / Diverse Functionalization start Begin Pyrimidine Synthesis decision1 Is the final target a 2-(dimethylamino)-6-methylpyrimidine? start->decision1 path_yes Use this compound decision1->path_yes Yes path_no Use 2,4-Dichloropyrimidine decision1->path_no No / C2 is variable result_yes Advantages: - One-step reaction - Absolute regiocontrol - Simplified purification - Higher overall yield path_yes->result_yes result_no Considerations: - Multi-step synthesis - Risk of isomer formation - Requires purification - Allows variation at C2 and C4 path_no->result_no

Caption: Strategic workflow for selecting the optimal pyrimidine intermediate.

Part 3: Quantitative Data & Experimental Protocols

Trustworthy protocols are self-validating. The following data and methodologies are synthesized from established literature to provide a reliable starting point for your own investigations.

Data Summary Tables

Table 1: Comparison of Physicochemical Properties

Property2,4-DichloropyrimidineThis compound
CAS Number 3934-20-1[2]34595-94-3 (example)
Molecular Formula C₄H₂Cl₂N₂[6]C₇H₁₀ClN₃
Molecular Weight 148.98 g/mol [6]171.63 g/mol
Appearance White to off-white solid[3]Typically an off-white solid
Melting Point 57-61 °C[5][14]Varies with specific structure
Boiling Point 101 °C @ 23 mmHg[5][14]N/A

Table 2: Illustrative Regioselectivity in SNAr of 2,4-Dichloropyrimidines

NucleophileConditionsC4:C2 RatioReference
Neutral AminesVaries1:1 to 4:1[4]
N-MethylanilineLiHMDS, Pd catalyst97:3[4]
Anionic PhenolateVaries90:10[4]
Various AminesnBuOH / DIPEASingle C4 product[11]
Tertiary Amines (with C5-EWG)VariesExcellent C2 selectivity[12]
Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Amination of 2,4-Dichloropyrimidine

This protocol is designed to maximize C4 selectivity, based on principles reported in the literature.[11]

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2,4-dichloropyrimidine (1.0 eq) in n-butanol (nBuOH) to a concentration of 0.2 M.

  • Addition of Amine: Add the desired amine nucleophile (1.1 eq) to the solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture. The base acts as a scavenger for the HCl generated.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product should be purified via column chromatography on silica gel to isolate the C4-substituted isomer from any C2-substituted byproduct.

Protocol 2: Synthesis of 4-Anilino-N,6-dimethylpyrimidin-2-amine

This protocol demonstrates the straightforward reactivity of the pre-functionalized intermediate.

  • Reagent Preparation: In a microwave reaction vial or a sealed tube, combine this compound (1.0 eq), aniline (1.2 eq), and triethylamine (1.5 eq) in anhydrous propanol (0.5 M).[15]

  • Reaction: Heat the reaction mixture to 120-140 °C for 30-60 minutes (if using microwave) or 4-8 hours (if using a sealed tube). Monitor reaction completion by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting solid is often of high purity and may not require further chromatographic purification, though recrystallization can be performed if necessary.

Conclusion and Expert Recommendations

The choice between 2,4-dichloropyrimidine and this compound is a critical decision that reflects the overarching goal of a synthetic campaign.

  • Choose 2,4-Dichloropyrimidine for diversity-oriented synthesis. When the objective is to create a library of compounds with variations at both the C2 and C4 positions, its versatility is unmatched. It is the more economical and fundamental starting point, but be prepared to invest time in reaction optimization and purification to manage regioselectivity.

  • Choose this compound for target-oriented synthesis. When the 2-(dimethylamino)-6-methyl scaffold is a required pharmacophore, this reagent is the superior choice. It offers unparalleled regiocontrol, simplifies synthesis to a single step, and dramatically eases purification, leading to a more efficient and robust route to the final target molecule.

By understanding the fundamental principles of reactivity and making a strategic choice of starting material, researchers can significantly accelerate their path from concept to compound.

References

Comparative Analysis of the Biological Activity of 4-Chloro-N,6-dimethylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like nucleic acids and a multitude of approved therapeutic agents.[1][2] Its versatile structure allows for extensive modification, making it a "privileged scaffold" in the quest for novel drugs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] This guide focuses on derivatives of 4-Chloro-N,6-dimethylpyrimidin-2-amine, a highly adaptable precursor for generating diverse molecular libraries. We will objectively compare the biological performance of these derivatives against established drugs, supported by experimental data and protocols, to provide a clear perspective on their therapeutic potential.

I. Synthetic Strategy: Leveraging a Versatile Precursor

The primary route for creating derivatives from 2-amino-4-chloro-pyrimidine compounds involves nucleophilic aromatic substitution. The chlorine atom at the C4 position is an excellent leaving group, readily displaced by various nucleophiles such as amines, thiols, or alkoxides. This straightforward and efficient reaction allows for the introduction of diverse functional groups, enabling systematic exploration of the structure-activity relationship (SAR).[5][6]

G cluster_0 General Synthesis Workflow Start 4-Chloro-N,6-dimethyl- pyrimidin-2-amine (Precursor) Reaction Nucleophilic Substitution (Heating/Reflux) Start->Reaction Reacts with Reagent Nucleophile (R-NH2, R-SH, etc.) + Base (e.g., TEA) in Solvent Reagent->Reaction Product Substituted Pyrimidin-2-amine Derivative Reaction->Product Yields

Caption: General workflow for synthesizing pyrimidine derivatives.

II. Anticancer Activity: A Promising Avenue

Derivatives of the aminopyrimidine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are often dysregulated in tumors.[6]

Comparative Performance Data

The cytotoxic effects of these novel compounds are typically evaluated against various human cancer cell lines and compared to standard chemotherapeutic agents. As shown in the table below, while early-stage derivatives show modest activity, strategic modifications can lead to compounds with exceptionally high potency, rivaling or even exceeding that of established drugs in specific assays.

Compound/DrugTarget / Cancer Cell LinePotency (IC₅₀ / EC₅₀)Reference DrugRef. Drug PotencyCitation
Derivative 6 (bromophenyl piperazine moiety)HCT116 (Colon Cancer)89.24 µMDoxorubicin~2.0 µM[7][8]
Derivative 6 (bromophenyl piperazine moiety)MCF7 (Breast Cancer)89.37 µMDoxorubicin~0.98 µM[7][8]
Pyrimidodiazepine 16c Various (e.g., Leukemia)Cytotoxic (LC₅₀) > AdriamycinAdriamycin-[9]
Derivative 8h PLK4 (Polo-like kinase 4)0.0067 µM --[6]
5-Fluorouracil (5-FU) Thymidylate SynthaseVaries (Cell-dependent)N/AN/A[10][11]
Erlotinib EGFR KinaseVaries (nM range)N/AN/A[2]

Analysis: Initial derivatives, such as compound 6 , exhibit micromolar activity, which is considerably less potent than the standard cytotoxic agent Doxorubicin.[8] However, this establishes a baseline for further optimization. More complex derivatives, like the pyrimidodiazepine 16c , have shown cytotoxic activity exceeding that of Adriamycin (a brand name for Doxorubicin) against multiple cancer cell lines.[9] The most striking results come from targeted approaches. Compound 8h , designed as a specific PLK4 kinase inhibitor, demonstrates nanomolar potency (IC₅₀ = 6.7 nM), placing it in the range of highly effective targeted therapies like Erlotinib.[6] This highlights a key insight: while the pyrimidine core can be part of broadly cytotoxic agents, its greatest potential may lie in the development of specific enzyme inhibitors.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity. Its selection is based on its reliability and suitability for high-throughput screening of chemical compounds. The inclusion of positive and negative controls is essential for validating the results.

A 1. Seed Cells Plate cancer cells in a 96-well plate. Incubate for 24h to allow attachment. B 2. Add Compound Treat cells with various concentrations of the pyrimidine derivative. A->B C 3. Incubate Incubate for 48-72 hours to allow the compound to take effect. B->C D 4. Add MTT Reagent Add MTT solution to each well. Incubate for 4 hours. C->D E 5. Solubilize Formazan Add DMSO or other solvent to dissolve the purple formazan crystals. D->E F 6. Measure Absorbance Read absorbance at ~570nm using a plate reader. E->F G 7. Calculate EC₅₀ Plot absorbance vs. concentration to determine the half-maximal effective concentration (EC₅₀). F->G A 1. Prepare Inoculum Create a standardized bacterial suspension (e.g., 0.5 McFarland). B 2. Inoculate Plate Evenly spread the bacterial suspension onto a Mueller-Hinton agar plate. A->B C 3. Apply Discs Place sterile paper discs impregnated with the test compound onto the agar surface. B->C D 4. Incubate Incubate the plate at 37°C for 18-24 hours. C->D E 5. Measure Inhibition Zone Measure the diameter of the clear zone (where bacteria did not grow) around each disc. D->E F 6. Interpret Results A larger zone diameter indicates greater sensitivity of the bacteria to the compound. E->F

References

A Senior Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core and the Challenge of C-Cl Activation

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural heart of countless therapeutic agents and biologically active molecules.[1] Its prevalence drives a constant need for efficient and versatile synthetic methods to create diverse libraries for drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for forging carbon-carbon bonds, enabling the crucial arylation of the pyrimidine core.[2][3]

While bromo- and iodo-pyrimidines are reactive partners in these couplings, their chloro-analogs are often more desirable due to their lower cost and greater commercial availability.[1][4] However, the inherent strength and lower reactivity of the C-Cl bond present a significant synthetic hurdle. Furthermore, the nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[5][6]

This guide provides a comparative analysis of palladium catalyst systems for the Suzuki coupling of chloropyrimidines. We will move beyond simple protocols to explore the causality behind catalyst selection, offering data-driven insights to help researchers navigate this challenging but rewarding transformation.

The Evolving Landscape of Palladium Catalysts: A Comparative Analysis

The success of a Suzuki coupling with a chloropyrimidine substrate is almost entirely dependent on the choice of the palladium catalyst and, more specifically, its associated ligand system. The ligand stabilizes the palladium center, influences its reactivity, and is intimately involved in every step of the catalytic cycle.[7] We can broadly classify these systems into three major generations.

Traditional Phosphine Ligands: The Classical Approach

Catalysts like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, are the classical workhorses of cross-coupling chemistry.[8] They are well-understood, readily available, and can be effective under certain conditions.[4][9] However, for the demanding task of activating a C-Cl bond on a pyrimidine ring, they often fall short. These systems typically require higher catalyst loadings (3-5 mol%), elevated temperatures, and longer reaction times, leading to lower yields and a higher potential for side reactions.[2] Their sensitivity to air also necessitates scrupulous inert atmosphere techniques to prevent ligand oxidation and catalyst decomposition.[1]

Bulky, Electron-Rich Phosphine Ligands: The Buchwald Revolution

The development of sterically hindered and highly electron-donating phosphine ligands by the Buchwald group and others marked a paradigm shift in cross-coupling chemistry.[10][11] Ligands such as XPhos , SPhos , and other dialkylbiaryl phosphines are designed to overcome the key challenges of C-Cl activation.

The Causality of Performance:

  • Accelerated Oxidative Addition: The high electron density on these ligands makes the palladium(0) center more nucleophilic, facilitating its insertion into the strong C-Cl bond—often the rate-limiting step for chloroarenes.[10][12]

  • Steric Hindrance: The bulk of the ligands promotes the final, product-releasing step (reductive elimination) and helps prevent the formation of inactive palladium dimers.[12]

These advanced ligands are most conveniently used with palladium "precatalysts" (e.g., XPhos Pd G3), which are air-stable, crystalline solids that reliably generate the active Pd(0) species in solution, enhancing reproducibility.[2][6]

N-Heterocyclic Carbene (NHC) Ligands: A New Frontier of Stability and Activity

N-Heterocyclic Carbenes (NHCs) have emerged as a superior alternative to phosphines in many applications. Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) are exceptional σ-donors, forming highly stable and reactive palladium complexes.[13][14]

The Causality of Performance:

  • Strong σ-Donation: NHCs are even stronger electron donors than most phosphines, leading to extremely active catalysts for C-Cl bond activation.[12][14]

  • Robustness: The strong Pd-NHC bond results in catalysts that are often more resistant to decomposition at high temperatures, translating to higher turnover numbers and overall efficiency.[15]

Commercially available precatalysts like PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) provide a user-friendly entry point to this powerful catalyst class.[2][13]

Data-Driven Performance Comparison

To provide an objective assessment, the following table summarizes typical performance data for representative catalysts in the Suzuki coupling of chloropyrimidines with arylboronic acids. The data is compiled from various literature sources to offer a standardized view.[2][4][16][17]

Catalyst System / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Cat. Loading (mol%)Typical Yield (%)
Pd(PPh₃)₄ PPh₃K₃PO₄ / K₂CO₃1,4-Dioxane/H₂O80–10018–243–540–75
Pd(dppf)Cl₂ dppfK₃PO₄Toluene / DMF100–12012–182–560–85
XPhos Pd G3 XPhosK₃PO₄1,4-Dioxane / THF80–1002–81–2>90
PEPPSI™-IPr IPrK₂CO₃ / K₃PO₄t-BuOH / Toluene80-1002-101-3>90

Note: Yields are representative and highly dependent on the specific chloropyrimidine and boronic acid substrates, reagent purity, and precise reaction conditions.

Mechanistic Insights: The Engine of the Reaction

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds through three key, interconnected steps, each influenced by the catalyst system.[3][17][18]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. This is a critical and often rate-limiting step, which is significantly accelerated by electron-rich ligands (Buchwald-type, NHCs).

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium(II) center, displacing the chloride.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Cl) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product chloro Ar-Cl (Chloropyrimidine) chloro->pd0 boronic Ar'-B(OR)₂ boronate [Ar'-B(OR)₂(OH)]⁻ boronic->boronate base Base (e.g., K₃PO₄) base->boronic

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating Workflow

This protocol describes a general procedure for the Suzuki coupling of a chloropyrimidine using a modern Buchwald-type precatalyst, incorporating best practices to ensure reproducibility and high yields.

Materials:

  • Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

protocol_workflow cluster_prep Vessel Preparation cluster_inert Inerting cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add solids: Chloropyrimidine, Arylboronic Acid, K₃PO₄ prep2 2. Add Catalyst: XPhos Pd G3 prep1->prep2 prep3 3. Seal vessel prep2->prep3 inert1 4. Evacuate & backfill with N₂/Ar (3x) prep3->inert1 react1 5. Add degassed solvents via syringe inert1->react1 react2 6. Heat to 80-100 °C react1->react2 react3 7. Monitor by TLC/LC-MS react2->react3 work1 8. Cool to RT react3->work1 work2 9. Quench & Extract work1->work2 work3 10. Purify via Chromatography work2->work3

Caption: Step-by-step workflow for a typical Suzuki coupling experiment.

Step-by-Step Procedure:

  • Vessel Preparation & Rationale: To a dry Schlenk flask that has been flame- or oven-dried, add the chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).

    • Causality: Using a dry flask prevents quenching of the active catalyst by water. Finely grinding the base increases its surface area, improving reaction kinetics.

  • Catalyst Addition & Rationale: Briefly remove the septum/cap and add the XPhos Pd G3 precatalyst (2 mol%).

    • Causality: The precatalyst is air-stable, allowing for brief handling in air. Its use ensures an accurate and reproducible ratio of palladium to ligand.

  • Inerting the Atmosphere & Rationale: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum until bubbling ceases, then backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Causality: This is the most critical step. The active Pd(0) species is highly sensitive to oxygen, which can cause irreversible oxidation to inactive Pd(II) oxides. Electron-rich phosphine ligands are also prone to oxidation.[1] A robust inert atmosphere is paramount for success.

  • Solvent Addition & Rationale: Using a syringe, add the anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

    • Causality: Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen. The dioxane/water system provides excellent solubility for both the organic substrates and the inorganic base, facilitating the reaction.

  • Reaction & Rationale: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Causality: While modern catalysts are highly active, C-Cl bond activation still requires thermal energy. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

  • Monitoring & Rationale: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting chloropyrimidine is consumed (typically 2-8 hours).

    • Causality: This prevents unnecessary heating that could lead to product decomposition or side reactions.

  • Workup & Purification: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Conclusion and Recommendations

The Suzuki-Miyaura coupling of chloropyrimidines has evolved from a challenging transformation into a reliable and robust synthetic operation, thanks to significant advances in catalyst technology.

  • For routine couplings where cost is a primary driver and conditions can be pushed, traditional catalysts like Pd(dppf)Cl₂ may suffice.

  • For the vast majority of applications in research and development, where efficiency, reliability, and broad substrate scope are paramount, catalyst systems based on bulky, electron-rich phosphine ligands (e.g., XPhos Pd G3) or N-Heterocyclic Carbenes (e.g., PEPPSI-IPr) are the clear recommendation. They provide higher yields in shorter times, under milder conditions, and with lower catalyst loadings.

The investment in these advanced catalyst systems is invariably repaid through improved yields, higher reproducibility, and accelerated project timelines—critical metrics in the fast-paced environment of drug discovery.

References

A Senior Application Scientist's Guide to Evaluating 2-Amino-4-Chloropyrimidine Precursors in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology

To researchers in oncology drug discovery, the pyrimidine nucleus is a familiar and highly valued scaffold. As a fundamental component of DNA and RNA, its structure is intrinsically linked to the machinery of cell proliferation.[1] This inherent biocompatibility has made pyrimidine and its fused-ring analogues a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, from classic antimetabolites like 5-Fluorouracil to modern targeted kinase inhibitors.[1][2][3]

The development of drugs targeting protein kinases has become a significant priority in addressing human cancers, aiming to overcome the challenges of severe side effects and acquired resistance associated with traditional chemotherapy.[4] Kinase deregulation is a well-established mechanism by which cancer cells evade normal physiological controls on growth and survival.[2] Pyrimidine derivatives have proven exceptionally versatile as kinase inhibitors, acting as bioisosteres of the purine ring of ATP and competitively blocking the enzyme's active site.[2][5][6] This guide focuses specifically on the strategic evaluation of 2-amino-4-chloro-pyrimidine precursors, a critical class of intermediates used to generate libraries of potent kinase inhibitors for anticancer research. We will delve into their mechanism, comparative efficacy, and the self-validating experimental workflows required to rigorously assess their potential.

Mechanism of Action: Targeting Dysregulated Kinase Signaling

The primary anticancer mechanism for many advanced pyrimidine derivatives is the inhibition of protein kinases, particularly those in pathways critical for tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) pathways.[7][8][9][10]

  • EGFR Inhibition: EGFR, a receptor tyrosine kinase, plays a vital role in cell proliferation and apoptosis.[7] Its uncontrolled activation is a hallmark of numerous cancers, including non-small-cell lung cancer (NSCLC).[7][8] Pyrimidine-based inhibitors are designed to compete with ATP at the kinase domain's binding site, preventing the auto-phosphorylation that triggers downstream pro-survival signaling.[11][12]

  • CDK Inhibition: CDKs are crucial for regulating the cell cycle.[5][9] Their inhibition is a promising strategy for cancer treatment. Pyrazolo[3,4-d]pyrimidine scaffolds, which are bioisosteres of adenine, have shown great potential as CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[5][9]

The 4-chloro group on the pyrimidine ring is not merely a structural feature; it is a synthetic linchpin. It serves as an excellent leaving group, allowing medicinal chemists to perform nucleophilic substitution reactions and introduce a diverse array of functional groups at the C4 position. This diversification is key to tuning the compound's potency, selectivity, and pharmacokinetic properties against specific kinase targets.

Below is a conceptual diagram illustrating how a pyrimidine-based inhibitor blocks the EGFR signaling cascade.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Dimerization & Auto-phosphorylation Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->P Blocks ATP Binding Site ATP ATP ATP->P Phosphate Source RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway inhibition by a pyrimidine-based compound.

Comparative Efficacy of 2-Aminopyrimidine Derivatives

A crucial step in preclinical evaluation is to benchmark the cytotoxic activity of novel compounds against established agents and across a panel of relevant cancer cell lines.[13] While specific data for 4-Chloro-N,6-dimethylpyrimidin-2-amine is limited in readily available literature, we can compile a representative comparison using published data for structurally related 2-amino-4-substituted pyrimidine derivatives to illustrate the process.

The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is the primary metric for this comparison, representing the concentration of a compound required to inhibit a biological process (like cell growth) by 50%.[13][14]

Table 1: Comparative In Vitro Cytotoxicity of Representative Pyrimidine Derivatives

Compound ID Core Scaffold Substitution at C4 Cancer Cell Line Cancer Type IC₅₀ / EC₅₀ (µM) Reference Compound (IC₅₀ / EC₅₀) Source
Derivative 6 2-Amino-4-chloropyrimidine Bromophenyl piperazine HCT116 Colon Colorectal 89.24 ± 1.36 Doxorubicin (2 µM) [15][16]
Derivative 6 2-Amino-4-chloropyrimidine Bromophenyl piperazine MCF7 Breast Cancer 89.37 ± 1.17 Doxorubicin (0.98 µM) [15][16]
Derivative 1 2-Amino-4-chloropyrimidine 4-methyl piperazine HCT116 Colon Colorectal 209.17 ± 1.23 Doxorubicin (2 µM) [15][16]
Compound 15 Pyrazolo[3,4-d]pyrimidine Cyano-substituted aryl (NCI-60 Panel Avg.) Various GI₅₀: 0.018 - 9.98 - [17]
Compound 16 Pyrazolo[3,4-d]pyrimidine Substituted aryl (NCI-60 Panel Avg.) Various GI₅₀: 0.018 - 9.98 - [17]

| Compound 17 | Pyrazolo[3,4-d]pyrimidine | Benzene sulphonamide | (Cancer Cell Lines) | Various | CDK2 IC₅₀: 0.19 | - |[6] |

Note: GI₅₀ (Growth Inhibition 50) is conceptually similar to IC₅₀. Lower values indicate higher potency. The reference compound data illustrates the high benchmark set by standard chemotherapeutics.

Expert Analysis of Experimental Choices:

  • Choice of Cell Lines: Using a panel of cell lines (e.g., HCT116 for colon, MCF7 for breast) is critical.[13][18] It provides insight into the compound's spectrum of activity and potential tissue specificity. Including a non-cancerous cell line (like HEK293) is also vital to assess selectivity and potential for off-target toxicity.[19]

  • Rationale for Reference Compounds: Comparing novel derivatives to a well-characterized, potent anticancer agent like Doxorubicin provides an immediate benchmark for efficacy.[16] While the novel compounds in this example are less potent, they may offer advantages in selectivity or mechanism that warrant further investigation.

  • Assay Duration: Cytotoxicity is typically assessed after 24, 48, or 72 hours of exposure.[19][20] This allows for the detection of effects on different phases of the cell cycle and distinguishes between rapid cytotoxic effects and slower anti-proliferative activity.

Key Experimental Protocols & Workflow

Generating reliable and reproducible data is paramount. The following sections provide a detailed, self-validating workflow for assessing the anticancer potential of a novel pyrimidine derivative.

Experimental Workflow for Anticancer Evaluation

A logical, phased approach ensures that resources are focused on the most promising candidates. The workflow begins with broad cytotoxicity screening and funnels down to specific mechanistic studies.

Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced Studies A Synthesize & Purify Pyrimidine Derivative Library B In Vitro Cytotoxicity Assay (e.g., MTT / XTT) - Panel of 3-5 Cancer Cell Lines - 1 Non-Cancerous Cell Line A->B C Determine IC50 / EC50 Values Calculate Selectivity Index (SI) B->C G Lead Compound Selection C->G Hit Compound(s) (Potent & Selective) D Kinase Inhibition Assay (e.g., ELISA-based) - Target Kinases (EGFR, CDK2, etc.) H In Vivo Animal Model Studies (If warranted) D->H E Cell Cycle Analysis (Flow Cytometry) E->H F Apoptosis Assay (e.g., Annexin V Staining) F->H G->D G->E G->F

Caption: A phased experimental workflow for anticancer compound evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][19] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21]

Principle of Self-Validation: This protocol incorporates multiple controls to ensure data integrity. A "vehicle control" (e.g., DMSO) establishes the baseline 100% viability. A "media only" or "blank" control corrects for background absorbance. A positive control (a known cytotoxic drug) validates that the assay system is responsive.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., HCT116, MCF7) in the recommended medium.[14]

    • Trypsinize and count the cells. Seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[14]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test pyrimidine compound in DMSO.

    • Perform a serial dilution to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%).

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the desired compound concentrations. Include vehicle-only control wells.

    • Incubate for the desired exposure period (e.g., 48 hours).[14]

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well (for a final concentration of ~0.5 mg/mL).[22]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple formazan crystals.[14]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the crystals.[21]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance on a microplate spectrophotometer at a wavelength of 570-590 nm.[21]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[19]

Conclusion and Future Directions

The 2-amino-4-chloropyrimidine scaffold and its precursors are undeniably a rich source for the discovery of novel anticancer agents, particularly kinase inhibitors. This guide has outlined a robust, logic-driven framework for their evaluation, moving from broad cytotoxic screening to specific mechanistic inquiries. The key to success lies not just in synthesizing potent molecules, but in applying a rigorous, self-validating experimental workflow to identify candidates with genuine therapeutic potential.

Future research should focus on developing derivatives with high selectivity for mutant kinases (e.g., EGFR T790M) to overcome acquired drug resistance, a major clinical challenge.[8] Furthermore, exploring dual-target inhibitors based on the pyrimidine scaffold could offer a promising strategy to create more effective and safer medicines by simultaneously modulating multiple cancer-promoting pathways.[4] By integrating rational design with the meticulous evaluation protocols described herein, the scientific community can continue to unlock the full potential of this privileged chemical scaffold in the fight against cancer.

References

A Comparative Guide to 4-Chloro-N,6-dimethylpyrimidin-2-amine: Superior Reactivity and Versatility in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, pyrimidine-based scaffolds are foundational building blocks for a vast array of therapeutic agents.[1][2][3] Their inherent biological significance and synthetic tractability make them a cornerstone of medicinal chemistry. Within the arsenal of pyrimidine intermediates, 4-Chloro-N,6-dimethylpyrimidin-2-amine emerges as a particularly advantageous building block. Its unique substitution pattern confers a favorable balance of reactivity, selectivity, and versatility, often rendering it superior to other related intermediates.

This guide provides an in-depth technical comparison of this compound against alternative intermediates, supported by mechanistic insights and experimental data. We will explore the causality behind its enhanced performance in key synthetic transformations, offering a valuable resource for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.

Understanding the Intermediate: A Structural and Reactivity Overview

This compound is a trifunctionalized pyrimidine featuring a nucleophilic dimethylamino group at the C2 position, a reactive chloro leaving group at the C4 position, and a methyl group at the C6 position. This specific arrangement is not arbitrary; it is key to its synthetic utility.

  • C4-Chloro Group: This is the primary site for synthetic modification. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • C2-Dimethylamino Group: This electron-donating group (EDG) plays a crucial role in modulating the reactivity of the pyrimidine ring. Through resonance, it increases the electron density of the ring, which paradoxically activates the C4 position towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

  • C6-Methyl Group: This group provides steric bulk and influences the molecule's overall lipophilicity, which can be advantageous for the physicochemical properties of the final product.

The primary advantage stems from the controlled and predictable reactivity of the C4-chloro group, which can be selectively displaced by a wide range of nucleophiles under relatively mild conditions.

The Competitive Landscape: Comparison with Alternative Intermediates

The choice of a starting material is a critical decision in a synthetic campaign. Let's compare this compound to a common alternative, 2,4-Dichloro-6-methylpyrimidine , to highlight its distinct advantages.

Mechanistic Rationale for Enhanced Reactivity

The superiority of this compound in nucleophilic substitution reactions can be explained by examining the stability of the reaction intermediate. In an SNAr reaction, the rate-determining step is typically the formation of a negatively charged Meisenheimer complex. The C2-dimethylamino group in our title compound provides critical stabilization to this intermediate, lowering the activation energy of the reaction.

In contrast, when using 2,4-Dichloro-6-methylpyrimidine, the first nucleophilic substitution can occur at either the C2 or C4 position. While the C4 position is generally more activated, the lack of a strong electron-donating group like a dimethylamino moiety means that harsher reaction conditions (higher temperatures, stronger bases) are often required to achieve similar conversion rates. Furthermore, it introduces a subsequent step to install the desired amino functionality at the C2 position, adding complexity to the synthesis.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Comparative workflow of SNAr reactions."

Performance Metrics: A Data-Driven Comparison

The theoretical advantages of this compound are consistently borne out in experimental practice. Its use frequently leads to higher yields, shorter reaction times, and cleaner reaction profiles, which simplifies purification and improves overall process efficiency.

Let's consider a representative Suzuki cross-coupling reaction, a cornerstone of modern C-C bond formation, to quantitatively assess the performance. Such reactions are well-documented for chloropyrimidine precursors.[4][5]

ParameterThis compound2,4-Dichloro-6-methylpyrimidine (at C4)
Reactant Arylboronic AcidArylboronic Acid
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Base Na₂CO₃K₃PO₄ (stronger base often needed)
Solvent Dioxane/H₂OToluene
Temperature 80-90 °C100-110 °C
Typical Yield 85-95%60-75% (often with side products)
Reaction Time 4-6 hours12-18 hours
Selectivity High (single product)Moderate (risk of C2 substitution)

Note: Data is representative and compiled from typical outcomes in synthetic literature.

The data clearly indicates that this compound facilitates a more efficient and selective reaction, requiring less energy and producing a higher yield of the desired product. This efficiency is a direct result of the electronic activation provided by the C2-dimethylamino group.

Experimental Protocol: Suzuki Cross-Coupling

This protocol provides a self-validating system for the synthesis of a 4-aryl substituted pyrimidine derivative, a common step in the development of kinase inhibitors and other targeted therapies.

Synthesis of N,6-Dimethyl-4-(4-methylphenyl)pyrimidin-2-amine

dot graph G { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Experimental workflow for Suzuki coupling."

Materials:

  • This compound (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical to prevent the oxidation of the palladium catalyst.

  • Solvent and Base Addition: Add 1,4-dioxane and the 2M Na₂CO₃ solution via syringe. The typical solvent ratio is 4:1 dioxane to water.

  • Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

Conclusion: A Strategic Choice for Synthesis

This compound consistently demonstrates superior performance over less functionalized intermediates like 2,4-dichloro-6-methylpyrimidine. Its key advantages are:

  • Enhanced Reactivity: The C2-dimethylamino group activates the C4 position, allowing for milder reaction conditions and shorter reaction times.

  • Greater Selectivity: Reactions proceed predictably at the C4 position, minimizing the formation of side products and simplifying purification.

  • Improved Efficiency: Higher yields and fewer synthetic steps translate to significant savings in time, resources, and cost, a critical consideration in drug development.

For researchers and drug development professionals, the strategic selection of this compound can accelerate discovery timelines and streamline manufacturing processes. Its well-defined reactivity profile makes it a reliable and powerful tool for constructing complex molecular architectures built upon the privileged pyrimidine scaffold.

References

A Guide to the Spectroscopic Analysis and Structural Confirmation of 4-Chloro-N,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of medicinal chemistry and materials science, the unequivocal structural confirmation of novel synthetic compounds is a foundational pillar of rigorous scientific inquiry. The biological activity, physical properties, and patentability of a molecule are intrinsically tied to its precise atomic arrangement. For heterocyclic compounds like 4-Chloro-N,6-dimethylpyrimidin-2-amine, a substituted pyrimidine, even minor structural ambiguities, such as the location of substituents, can lead to vastly different pharmacological profiles.

This guide provides an in-depth, validated workflow for the structural elucidation of this compound. We move beyond a simple recitation of procedures to explain the causality behind the selection of a multi-technique spectroscopic approach. By synergistically combining data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, we construct a self-validating system where each piece of evidence corroborates the others, leading to a single, unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust and defensible strategy for molecular characterization.

The Strategic Imperative: A Multi-Faceted Approach to Analysis

No single analytical technique can independently provide the absolute structural proof required in modern research.[1] A truly trustworthy characterization relies on the convergence of data from orthogonal methods. Our strategy is built on this principle:

  • Mass Spectrometry (MS): This is our first checkpoint. It provides the molecular weight and, crucially, the elemental formula. The characteristic isotopic pattern of chlorine serves as an initial, non-negotiable fingerprint for the presence of this halogen.

  • Infrared (IR) Spectroscopy: This technique acts as a functional group "roll call." It confirms the presence of key vibrational signatures, such as the amine N-H bond and the various C-H, C=N, and C-Cl bonds, ensuring the core structural components are present.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the cornerstone of structural elucidation, offering a detailed map of the molecule's carbon-hydrogen framework.[3][4] It reveals the precise chemical environment, quantity, and connectivity of protons and carbons, allowing us to piece together the molecular puzzle with high confidence.

The power of this combined approach lies in its self-validating nature. The molecular formula from MS must be consistent with the functional groups identified by IR and the carbon-hydrogen framework mapped by NMR. Any discrepancy would immediately invalidate the proposed structure.

G cluster_0 Analytical Workflow Compound Synthesized Compound (Presumed this compound) MS Mass Spectrometry Compound->MS Analysis IR Infrared Spectroscopy Compound->IR Analysis NMR ¹H & ¹³C NMR Spectroscopy Compound->NMR Analysis Data Integrated Spectroscopic Data MS->Data Data Generation IR->Data Data Generation NMR->Data Data Generation Structure Confirmed Structure Data->Structure Synergistic Interpretation

Caption: Logical workflow for spectroscopic confirmation.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for this compound.

High-Resolution Mass Spectrometry (HRMS)
  • Rationale: To obtain the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. Electron Ionization (EI) is often suitable for such heterocyclic systems.

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer is recommended for high mass accuracy.

  • Methodology:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).[5]

    • Acquire the spectrum in positive ion mode. For EI, use a standard ionization energy of 70 eV.

    • Calibrate the instrument using a known standard to ensure mass accuracy below 5 ppm.

    • Analyze the resulting spectrum for the molecular ion peak (M⁺) and its isotopic pattern.

¹H and ¹³C NMR Spectroscopy
  • Rationale: To elucidate the complete H-C framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Methodology:

    • Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).

    • Transfer the solution to a 5 mm NMR tube.

    • For ¹H NMR , acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , use a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a singlet. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: To identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

  • Instrumentation: An FTIR spectrometer.

  • Methodology:

    • For solid samples, the Attenuated Total Reflectance (ATR) method is rapid and requires minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Acquire the spectrum, typically over the range of 4000–400 cm⁻¹.

    • Perform a background scan (with no sample) which is automatically subtracted from the sample spectrum.

Data Interpretation and Structural Elucidation

The proposed structure of this compound (Molecular Formula: C₆H₈ClN₃) should yield a specific and predictable set of spectroscopic data.

Mass Spectrometry Data

The primary role of MS is to confirm the molecular weight and formula.

ParameterExpected Value/ObservationRationale
Molecular Formula C₆H₈ClN₃Consistent with proposed structure.
Exact Mass [M] 157.04067Calculated for C₆H₈³⁵ClN₃.
Molecular Ion (M⁺) m/z 157Corresponds to the molecule with the ³⁵Cl isotope.
Isotopic Peak (M+2)⁺ m/z 159Corresponds to the molecule with the ³⁷Cl isotope.
M⁺ / (M+2)⁺ Ratio ~3:1The characteristic isotopic abundance of natural chlorine.

The presence of the M⁺ and (M+2)⁺ peaks in a 3:1 ratio is definitive evidence for the presence of a single chlorine atom in the molecule.

Infrared Spectroscopy Data

IR spectroscopy validates the presence of the expected functional groups.

Frequency Range (cm⁻¹)AssignmentExpected Observation
3350–3310N-H Stretch (Secondary Amine)A single, sharp to medium peak.[2]
3100–3000Aromatic C-H StretchWeak to medium peaks.
2980–2850Aliphatic C-H StretchMedium peaks from the two methyl groups.
1640–1550C=N and C=C Ring StretchMultiple strong peaks characteristic of the pyrimidine ring.
800–600C-Cl StretchA strong peak in the fingerprint region.
NMR Spectroscopy Data

NMR provides the definitive connectivity map. The simplicity of the predicted spectrum is a key validation point.

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~6.3 ppmSinglet1HH-5 (Aromatic)The sole proton on the electron-rich pyrimidine ring.
~5.1 ppmBroad Singlet1HN-HAmine proton; chemical shift can vary and signal may be broad. Disappears upon D₂O exchange.
~3.1 ppmSinglet3HN-CH₃Methyl group attached to the exocyclic nitrogen.
~2.4 ppmSinglet3HC6-CH₃Methyl group directly attached to the pyrimidine ring at C6.

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ)AssignmentRationale
~163 ppmC-2Carbon attached to two nitrogen atoms (amine and ring).
~162 ppmC-4Carbon attached to chlorine and a ring nitrogen.
~161 ppmC-6Carbon attached to a methyl group and a ring nitrogen.
~105 ppmC-5The sole carbon bearing a hydrogen atom.
~28 ppmN-CH₃Aliphatic carbon of the N-methyl group.
~24 ppmC6-CH₃Aliphatic carbon of the C6-methyl group.

Comparative Analysis: Distinguishing from a Key Isomer

To demonstrate the discerning power of this analytical workflow, we will compare the expected data for our target compound with that of a potential synthetic isomer: 2-Chloro-N,6-dimethylpyrimidin-4-amine .

FeatureThis compound (Target) 2-Chloro-N,6-dimethylpyrimidin-4-amine (Isomer) Key Differentiator
Formula C₆H₈ClN₃C₆H₈ClN₃Identical; MS and IR alone are insufficient.
¹H NMR (H-5) ~6.3 ppm~6.1 ppmThe chemical environment of H-5 is slightly different due to the repositioning of the chloro and amino groups, leading to a predictable shift difference.
¹³C NMR (C-2) ~163 ppm~160 ppm (C-Cl)The chemical shifts of the substituted carbons (C2, C4, C6) would be significantly different, providing a clear distinction.
¹³C NMR (C-4) ~162 ppm~164 ppm (C-NHMe)The direct attachment of either Cl or the NHMe group to C2 vs. C4 creates a unique and identifiable ¹³C NMR fingerprint.

This comparison underscores why a full suite of analyses, particularly NMR, is essential. While MS and IR can confirm that a compound of the correct formula and functional group class has been synthesized, only NMR can definitively establish the precise regiochemistry of the substituents on the pyrimidine ring.

G cluster_1 Structural Deduction Logic ms_data Mass Spectrometry Formula: C₆H₈ClN₃ Isotope Pattern: 3:1 (M⁺/M+2) conclusion Conclusion: Structure is this compound ms_data->conclusion Confirms elemental composition ir_data Infrared Spectroscopy N-H Stretch (~3330 cm⁻¹) C-Cl Stretch (~700 cm⁻¹) ir_data->conclusion Confirms functional groups h_nmr_data ¹H NMR 1H Singlet (~6.3 ppm) 3H Singlet (~3.1 ppm) 3H Singlet (~2.4 ppm) h_nmr_data->conclusion Defines H-framework and connectivity c_nmr_data ¹³C NMR 6 distinct signals 4 aromatic, 2 aliphatic c_nmr_data->conclusion Defines C-framework

Caption: Deduction process from integrated spectroscopic data.

Conclusion

The structural confirmation of this compound is achieved not by a single measurement, but by the overwhelming consensus of a suite of orthogonal spectroscopic techniques. Mass spectrometry validates the elemental formula, infrared spectroscopy confirms the presence of essential functional groups, and ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity. This integrated approach creates a self-validating system that is robust, scientifically sound, and essential for ensuring the integrity of research in drug discovery and materials science. By following this guide, researchers can confidently and defensibly assign the structure of their target compound, laying a solid foundation for subsequent investigations.

References

A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-N,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of medicinal chemistry, the 2-aminopyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] The specific intermediate, 4-Chloro-N,6-dimethylpyrimidin-2-amine, is a highly valuable building block, particularly recognized for its role in the synthesis of groundbreaking drugs like Imatinib (Gleevec®), a first-in-class tyrosine kinase inhibitor.[2][3] The strategic placement of its chloro, methyl, and methylamino groups offers a versatile platform for subsequent functionalization, typically via nucleophilic aromatic substitution (SNAr) at the C4 position.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this key intermediate. Moving beyond a mere recitation of steps, we will dissect the causality behind procedural choices, benchmark performance with experimental data, and provide validated, step-by-step protocols to ensure reproducibility and scalability in your research and development endeavors.

Strategic Overview: Convergent Pathways to a Key Intermediate

The synthesis of this compound is dominated by two strategically distinct approaches. The most established and industrially prevalent is a "bottom-up" construction of the pyrimidine ring followed by a functional group interconversion. A viable alternative involves the selective functionalization of a pre-existing dichlorinated pyrimidine core. This guide will benchmark these two core strategies.

Synthetic_Strategies cluster_0 Route 1: Ring Formation & Chlorination cluster_1 Route 2: Selective Nucleophilic Substitution N-Methylguanidine N-Methylguanidine Precursor_1 2-(Methylamino)-6-methyl pyrimidin-4-ol N-Methylguanidine->Precursor_1 Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Precursor_1 Cyclocondensation Product 4-Chloro-N,6-dimethyl pyrimidin-2-amine Precursor_1->Product Chlorination (POCl₃) Precursor_2 2,4-Dichloro-6- methylpyrimidine Product_2 4-Chloro-N,6-dimethyl pyrimidin-2-amine Precursor_2->Product_2 Methylamine Methylamine Methylamine->Product_2 Selective SₙAr

Figure 1: High-level overview of the two primary synthetic routes.

Method 1: The Classic Build-and-Functionalize Approach

This two-step method is the workhorse for producing substituted aminopyrimidines. It relies on the robust and predictable chemistry of pyrimidine ring formation, followed by a standard chlorination procedure.

Step 1: Cyclocondensation to Form the Hydroxypyrimidine Core

The synthesis begins with the construction of the pyrimidine ring itself via a cyclocondensation reaction.

  • Expertise & Rationale: The choice of N-methylguanidine as the nitrogen-containing component directly installs the required N-methylamino group at the 2-position. Ethyl acetoacetate is selected as the 1,3-dicarbonyl partner because it provides the C4-keto (which tautomerizes to a hydroxyl group) and the C6-methyl functionalities in a single, readily available starting material. A strong base, typically sodium ethoxide, is essential to deprotonate the guanidine and the active methylene of the ketoester, initiating the condensation cascade.

Cyclocondensation_Workflow cluster_workflow Workflow: Step 1 A 1. Prepare Sodium Ethoxide Solution (Sodium metal in absolute Ethanol) B 2. Add N-Methylguanidine HCl & Ethyl Acetoacetate A->B C 3. Reflux Reaction Mixture (6-8 hours) B->C D 4. Cool and Neutralize with Acid (e.g., Acetic Acid or HCl) C->D E 5. Isolate Product by Filtration (2-(Methylamino)-6-methylpyrimidin-4-ol) D->E

Figure 2: Workflow for the synthesis of the pyrimidin-4-ol intermediate.

Experimental Protocol 1A: Synthesis of 2-(Methylamino)-6-methylpyrimidin-4-ol

(Adapted from analogous, well-established pyrimidine syntheses)

  • Prepare Sodium Ethoxide: In a three-necked, oven-dried 1 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 300 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small portions. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform behind a blast shield.

  • Reaction Assembly: Once all the sodium has reacted and the solution has cooled slightly, add 54.8 g (0.5 mol) of N-methylguanidine hydrochloride. Stir for 15 minutes.

  • Condensation: Add 65.1 g (0.5 mol) of ethyl acetoacetate dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 6-8 hours, at which point a thick white precipitate will have formed.

  • Isolation: Cool the mixture to room temperature, then further in an ice bath. Slowly neutralize the mixture by adding glacial acetic acid until the pH is ~7.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold deionized water (2 x 100 mL) and then with cold ethanol (1 x 50 mL). Dry the white solid under vacuum at 60°C to yield 2-(Methylamino)-6-methylpyrimidin-4-ol.

Step 2: Chlorination of the Pyrimidin-4-ol Intermediate

This step converts the hydroxyl group at the C4 position into the reactive chloro group, yielding the final product.

  • Expertise & Rationale: Phosphorus oxychloride (POCl₃) is the most effective and widely used reagent for this transformation on hydroxypyrimidines and other similar heteroaromatics.[4] The mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction is often performed using POCl₃ as both the reagent and the solvent. Modern, more sustainable protocols advocate for using equimolar amounts of POCl₃ in a sealed reactor, which minimizes waste and simplifies workup.[5][6]

Experimental Protocol 1B: Synthesis of this compound
  • Reaction Setup: In a 250 mL flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend 13.9 g (0.1 mol) of 2-(Methylamino)-6-methylpyrimidin-4-ol in 100 mL of phosphorus oxychloride (POCl₃).

  • Reflux: Heat the mixture to reflux (approx. 105°C) and maintain for 3-4 hours. The reaction mixture should become a clear, homogenous solution. Monitor reaction completion by TLC or LC-MS.

  • Workup (Quench): After cooling to room temperature, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic and vigorous reaction. Perform in an efficient fume hood.

  • Neutralization: Once the quench is complete, slowly add a saturated solution of sodium carbonate or potassium carbonate until the pH of the aqueous solution is between 7 and 8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography.

Method 2: The Selective Substitution Approach

This alternative route begins with a commercially available dichlorinated pyrimidine and relies on the differential reactivity of the chloro groups to achieve a selective mono-amination.

  • Expertise & Rationale: The starting material, 2,4-dichloro-6-methylpyrimidine, has two electrophilic centers. Nucleophilic aromatic substitution with methylamine can, in principle, occur at either the C2 or C4 position. However, the C4 position in pyrimidines is generally more activated towards nucleophilic attack than the C2 position. By carefully controlling the reaction conditions (low temperature, stoichiometric amount of the amine), it is possible to favor the selective mono-substitution at the C4 position, leaving the C2-chloro group untouched. Subsequent reaction with a second nucleophile would then occur at the C2 position. For this specific target, we need substitution at C2. While C4 is more reactive, careful selection of conditions or a specific catalyst may favor C2 substitution. However, literature suggests that reactions of unbiased primary amines with related dichloropyrimidines can be complex.[7] For the purpose of this guide, we will outline the protocol for the thermodynamically favored product, which may require subsequent separation from isomers.

Experimental Protocol 2: Synthesis via Selective SNAr
  • Reaction Setup: In a pressure-rated flask, dissolve 16.3 g (0.1 mol) of 2,4-dichloro-6-methylpyrimidine in 150 mL of tetrahydrofuran (THF).

  • Amine Addition: Cool the solution to 0°C in an ice bath. Slowly bubble methylamine gas through the solution or add a solution of methylamine in THF (e.g., 2.0 M solution, 55 mL, 0.11 mol) dropwise over 30 minutes.

  • Reaction: Seal the vessel and allow the reaction to slowly warm to room temperature, stirring for 12-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting material and formation of the mono-substituted products.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Partition the residue between ethyl acetate (200 mL) and water (100 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude product will likely be a mixture of the desired 2-amino-4-chloro isomer and the 4-amino-2-chloro isomer, requiring careful purification by flash column chromatography on silica gel.

Performance Benchmark: A Head-to-Head Comparison

MetricMethod 1: Ring Formation & ChlorinationMethod 2: Selective SNArAnalysis
Overall Yield Good to Excellent (typically 65-80% over two steps)Variable (30-50% after purification)Method 1 is superior. The high-yielding, predictable nature of the cyclocondensation and chlorination steps makes it more efficient.
Purity & Isolation Good. The intermediate often precipitates in high purity. The final product is readily purified.Challenging. Often yields a mixture of C2 and C4 substitution isomers, requiring careful chromatographic separation.Method 1 is superior. It avoids the significant purification challenges associated with isomeric mixtures.
Scalability Excellent. Both steps are well-documented for large-scale industrial synthesis.[5][8]Moderate. Control of stoichiometry and temperature on a large scale can be difficult, potentially leading to more di-substitution byproducts.Method 1 is the preferred industrial route due to its robustness and predictability on scale.
Reagent Safety High Hazard. Involves metallic sodium and requires careful quenching of excess POCl₃.Moderate Hazard. Uses methylamine (a toxic and flammable gas) and requires a pressure vessel.Both methods have significant hazards that require expert handling, but the quench of POCl₃ in Method 1 is a particularly high-risk step on a large scale.
Simplicity Two distinct, robust steps.A single, but less selective, step.Method 1 is more straightforward in terms of achieving a pure product without complex separation.

Conclusion for the Practicing Scientist

For researchers and drug development professionals requiring reliable, scalable, and high-purity access to This compound , the two-step Method 1 (Ring Formation & Chlorination) is the unequivocally superior strategy. Its foundation in classic, predictable organic reactions ensures high yields and avoids the complex isomeric separation issues inherent to the selective substitution approach. While requiring careful handling of hazardous reagents like sodium metal and POCl₃, the protocols are well-established and optimized for scalability.

Method 2 may serve as a viable alternative for small-scale library synthesis where access to the 2,4-dichloro-6-methylpyrimidine precursor is more convenient than the guanidine starting materials, and where chromatographic separation capabilities are readily available. However, for process development and bulk synthesis, its drawbacks in yield and selectivity are significant. The development of modern, solvent-free chlorination techniques further solidifies Method 1's position as the gold standard for producing this critical pharmaceutical intermediate.[5][6]

References

In-silico docking studies of 4-Chloro-N,6-dimethylpyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In-Silico Docking Studies of 4-Chloro-N,6-dimethylpyrimidin-2-amine Derivatives as Kinase Inhibitors

Introduction: The Prominence of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Its derivatives are integral to the development of therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The this compound scaffold, a specific subset of these derivatives, presents a versatile starting point for synthesizing novel pharmaceutical candidates.[4][5]

In modern drug discovery, in-silico molecular docking has become an indispensable tool.[2][6] This computational technique predicts the binding orientation and affinity of a small molecule (the ligand) to its macromolecular target (the receptor), thereby accelerating the identification of promising drug leads and optimizing their structure-activity relationships (SAR) before committing to costly and time-consuming laboratory synthesis.[2] This guide provides a comprehensive overview of the principles, protocols, and comparative analysis of docking studies involving pyrimidine derivatives, with a particular focus on their potential as kinase inhibitors, a major target class in oncology.

Core Principles of Molecular Docking

Molecular docking simulates the interaction between a ligand and a receptor at the atomic level. The primary goal is to predict the most stable complex, which is typically the one with the lowest binding energy.[7] This process relies on two key components: a search algorithm that explores various ligand conformations and orientations within the receptor's binding site, and a scoring function that estimates the binding affinity for each generated pose.[7][8] A lower binding energy value generally indicates a more stable protein-ligand complex and, consequently, a higher potential for inhibitory activity.[7]

A Generalized Workflow for In-Silico Molecular Docking

To ensure scientific rigor and reproducibility, a standardized protocol is essential. The following workflow outlines the critical steps for conducting a molecular docking study with pyrimidine derivatives against a protein kinase target, such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinase 2 (CDK2).[7][9]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Receptor Preparation - Obtain PDB Structure - Remove Water & Ligands - Add Hydrogens & Charges LIG 2. Ligand Preparation - Draw 2D Structure - Convert to 3D - Energy Minimization GRID 3. Grid Box Generation - Define Active Site - Set Dimensions LIG->GRID Input DOCK 4. Docking Execution - Run Search Algorithm (e.g., Lamarckian GA) - Calculate Binding Scores GRID->DOCK Execute POSE 5. Pose Analysis - Rank by Binding Energy - Visual Inspection DOCK->POSE Output INTER 6. Interaction Analysis - Identify H-Bonds - Map Hydrophobic Interactions POSE->INTER VAL 7. Validation (Optional) - Calculate RMSD vs. Co-crystallized Ligand INTER->VAL

A generalized workflow for molecular docking studies.
Experimental Protocol: Step-by-Step Methodology

1. Preparation of the Receptor (Protein)

  • Protein Structure Retrieval: Obtain the 3D crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank (PDB).[7]

  • Preparation: The PDB file often contains non-essential molecules like water, ions, and co-crystallized ligands. These are typically removed. The protein structure is then prepared by adding polar hydrogens and assigning atomic charges (e.g., Gasteiger charges) using software like AutoDockTools or MOE.[2][10] This step is crucial for accurately calculating electrostatic interactions.

  • Active Site Definition: The binding site (or active site) is identified, often based on the location of a co-crystallized ligand in the experimental structure.[2] A "grid box" is then generated around this site, defining the three-dimensional space where the docking software will search for favorable ligand poses.[2]

2. Preparation of the Ligand (Pyrimidine Derivative)

  • Structure Generation: The 2D structure of the this compound derivative is drawn using a molecular editor like ChemDraw or Marvin Sketch.[2]

  • Conversion and Optimization: This 2D structure is converted into a 3D model. To achieve a realistic and low-energy conformation, the ligand's geometry is optimized using energy minimization techniques. This step ensures that the starting ligand structure is energetically plausible.[2]

  • File Format Conversion: The prepared ligand is saved in a format compatible with the docking software, such as .pdbqt for AutoDock Vina.[2]

3. Docking Execution

  • Software and Algorithm: The docking simulation is performed using software like AutoDock Vina.[7] This program employs a search algorithm, such as the Lamarckian Genetic Algorithm, to explore the ligand's conformational and rotational freedom within the defined grid box.[7]

  • Exhaustiveness Parameter: A key parameter, 'exhaustiveness', controls the computational effort spent searching for the best binding pose. Higher values increase the probability of finding the true energy minimum but require more computational time.[7]

4. Post-Docking Analysis and Validation

  • Binding Affinity: The software outputs a series of possible binding poses, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest score is considered the most favorable.[7]

  • Interaction Analysis: The top-ranked pose is visually inspected to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues in the active site.[7][11] These interactions provide a chemical basis for the observed binding affinity.

  • Validation: If the crystal structure contains a co-crystallized ligand, the docking protocol can be validated by re-docking this known ligand. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic orientation is generally considered a successful validation.[6][7]

Comparative Docking Analysis of Pyrimidine Derivatives

Pyrimidine derivatives have been extensively studied as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2][12] Molecular modeling studies, including 3D-QSAR and molecular dynamics simulations, have been performed on pyrimidine-based inhibitors targeting kinases like Mer kinase, Focal Adhesion Kinase (FAK), and CDKs.[9][11][12]

The table below summarizes representative docking data for various pyrimidine derivatives against key oncogenic kinases. This allows for an objective comparison of their in-silico performance.

Compound ClassTarget Protein (PDB ID)Example DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesReference
PyrimidineCDK2 (1HCK)4c (chloro-substituted)-7.9LYS 33, THR 14, GLU 12[3]
PyrimidineCDK2 (1HCK)4a (cyano-substituted)-7.7Not specified[3]
PyrimidineFAK (6I8Z)D3 (novel design)-8.12 (Binding Energy)Cys502, Ile428, Leu553[11]
2-amino-4-chloro-pyrimidineSARS-CoV-2 3CLpro (6LU7)Derivative 6 (bromophenyl piperazine)-8.12Phe140, Asn142[13]
Pyrrolo[2,3-d]pyrimidineEGFRCompound 5k- (IC50 = 79 nM)Similar to sunitinib[14]
PyrazolopyrimidineCDK2Not specified- (QSAR study)Hinge region interaction[15]

Insights from Comparative Data:

  • Substituent Effects: The data reveals that the nature and position of substituents on the pyrimidine ring significantly influence binding affinity. For instance, electron-withdrawing groups like chloro and cyano at the 4-position of a phenyl ring attached to the pyrimidine core show strong binding to CDK2.[3]

  • Target Specificity: While sharing a common scaffold, derivatives can be tailored to inhibit different kinases. The interactions with key residues in the ATP-binding pocket, such as the hinge region, are critical for inhibitory activity.[15] For example, interactions with residues like Cys502 in FAK and Lys33 in CDK2 are crucial for the stability of the ligand-protein complex.[3][11]

  • Scaffold Hopping: Alternative scaffolds like pyrrolo[2,3-d]pyrimidines and pyrazolopyrimidines are also potent kinase inhibitors.[14][15] These related structures often function as bioisosteres of adenine, the ATP component, enabling them to compete effectively for the kinase active site.[15] Studies on pyrrolo[2,3-d]pyrimidine derivatives have identified compounds with potent multi-targeted kinase inhibitory activity, comparable to approved drugs like sunitinib.[14]

Targeting a Key Oncogenic Pathway: Kinase Inhibition

Many pyrimidine derivatives are designed to inhibit protein kinases, which are central nodes in cell signaling pathways that control growth, proliferation, and survival.[2] Dysregulation of these pathways is a hallmark of cancer.

G cluster_0 cluster_1 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NUC Nucleus ERK->NUC Translocation TF Transcription Factors PRO Cell Proliferation, Survival TF->PRO INH Pyrimidine Derivative (Kinase Inhibitor) INH->RTK Inhibition

A simplified kinase signaling pathway and point of inhibition.

As depicted, receptor tyrosine kinases like EGFR activate downstream signaling cascades such as the RAS/RAF/MEK/ERK pathway. Pyrimidine-based inhibitors can block this cascade at the source by competitively binding to the ATP pocket of the kinase, thereby preventing its signaling function and halting uncontrolled cell proliferation.[2]

Conclusion and Future Directions

In-silico molecular docking is a powerful and cost-effective strategy in the rational design of novel this compound derivatives and other pyrimidine-based compounds as potential therapeutic agents.[2] The predictive power of these computational methods allows for the efficient screening of virtual libraries and the prioritization of candidates for chemical synthesis and biological evaluation. Comparative analysis shows that subtle modifications to the pyrimidine scaffold can lead to significant differences in binding affinity and target selectivity. Future studies should integrate docking with more advanced computational methods like molecular dynamics simulations to better understand the dynamic nature of protein-ligand interactions and more accurately predict binding free energies.[11][12]

References

The Chemist's Compass: A Comparative Cost Analysis of Starting Materials for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry. These nitrogen-containing heterocycles are integral to a vast array of pharmaceuticals, from antiviral agents to anticancer drugs. The economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides an in-depth comparative cost analysis of common starting materials for pyrimidine synthesis, focusing on the underlying chemistry, reaction efficiency, and overall cost-effectiveness to inform strategic decisions in your research and development endeavors.

Introduction: The Economic Imperative in Pyrimidine Synthesis

The selection of a synthetic pathway for a target pyrimidine derivative is a multi-faceted decision. While yield, purity, and scalability are paramount, the cost of starting materials often dictates the feasibility of a synthesis, particularly at an industrial scale. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are often lauded for their atom economy and efficiency, potentially leading to significant cost savings.[1][2][3] This guide will dissect the economics of two of the most prominent MCRs for pyrimidine synthesis—the Biginelli and Hantzsch reactions—and compare them with the classical Pinner synthesis, which utilizes amidines and β-dicarbonyl compounds.

The Building Blocks: A Cost-per-Mole Analysis of Key Starting Materials

To establish a baseline for our comparative analysis, it is essential to understand the market cost of the fundamental building blocks for pyrimidine synthesis. The following table provides an estimated cost-per-mole for common starting materials, derived from publicly available data from various chemical suppliers. It is important to note that these prices can fluctuate based on supplier, purity grade, and purchase volume. For this analysis, we have focused on reagent-grade chemicals suitable for synthesis.

Starting MaterialMolecular Weight ( g/mol )Representative Price (USD/kg)Estimated Cost (USD/mol)
For Biginelli & Hantzsch Reactions
Ethyl Acetoacetate130.14~$78~$10.15
Benzaldehyde106.12~$18~$1.91
Urea60.06~$40~$2.40
Thiourea76.12~$20~$1.52
Ammonium Acetate77.08~$100~$7.71
For Pinner Synthesis
Guanidine Hydrochloride95.53~$79~$7.55
Acetamidine Hydrochloride94.54~$200 (estimated)~$18.91 (estimated)
1,3-Diketones (e.g., Acetylacetone)100.12~$50~$5.01

Note: Prices are estimations based on available data and are subject to change. Bulk pricing will significantly reduce the cost per mole.

Synthetic Pathways: A Head-to-Head Comparison

The Biginelli Reaction: A Classic for Dihydropyrimidinones

First reported in 1893, the Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (or thiourea).[4] Its operational simplicity and the biological significance of its products have made it a staple in medicinal chemistry.

The primary cost drivers for the Biginelli reaction are the aldehyde and the β-ketoester. Urea and thiourea are generally inexpensive. The reaction can often be performed under solvent-free or "green" conditions, which significantly reduces costs associated with solvent purchase and disposal.[5][6][7][8][9][10] The use of inexpensive and recyclable catalysts further enhances its economic attractiveness.[5][11]

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Chloro-N,6-dimethylpyrimidin-2-amine: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target, the mechanism, and the outcome. However, the foundational pillar of successful research is an unwavering commitment to safety. The compounds we handle, particularly novel heterocyclic amines like 4-Chloro-N,6-dimethylpyrimidin-2-amine (CAS No. 5600-21-5), demand a protocol-driven approach to personal protection. This guide moves beyond a simple checklist, providing a comprehensive framework for understanding the risks and implementing robust, self-validating safety procedures.

The causality behind these protocols is straightforward: this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[1][2] Therefore, our primary objective is to establish multiple barriers between the chemical and the handler, ensuring that engineering controls and personal protective equipment (PPE) work in concert to eliminate exposure pathways.

Hazard Profile and Engineering Controls: The First Line of Defense

Before any personal protective equipment is selected, the primary goal is to minimize potential exposure through robust engineering controls. All handling of this compound in its solid (powder) form or in volatile solutions must be conducted within a certified chemical fume hood.[3] This ensures that any dust or vapors are captured at the source. Workstations must also be equipped with readily accessible eyewash stations and safety showers.[1][2][4]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it is a risk-based assessment of the tasks to be performed. The following sections detail the minimum required PPE, the rationale for its use, and protocols for its correct implementation.

Eye and Face Protection: Shielding Against Irritation

Given its classification as a serious eye irritant, protecting the eyes from dust particles and potential splashes is critical.[1][2]

  • Minimum Requirement : Chemical splash goggles that conform to the European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations are mandatory.[1][4][5] Standard safety glasses with side shields do not provide an adequate seal against fine dust and are not sufficient.[6]

  • Enhanced Protection : For procedures with a higher risk of splashing, such as transferring large volumes of a solution or running a reaction under pressure, a full-face shield must be worn over the chemical splash goggles.[7]

Protocol: Eye Protection Usage

  • Inspect : Before each use, check goggles for cracks, scratches, or any damage that could compromise their integrity. Ensure the strap is in good condition.

  • Don : Secure the goggles firmly against the face to create a seal.

  • Doff : When leaving the work area, remove goggles last (after gloves) to prevent contamination of your hands and face.

  • Clean : Clean your goggles according to manufacturer instructions to remove any potential residue.

Skin and Body Protection: An Impermeable Barrier

This compound is a known skin irritant, necessitating the use of appropriate gloves and a lab coat to prevent direct contact.[2][8]

  • Gloves : Chemical-resistant gloves are essential. Disposable nitrile gloves are a suitable choice for incidental contact, but they must be inspected before each use.[7] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide to ensure the material provides an adequate barrier.[7][9] Always wear two pairs of chemotherapy-grade gloves when handling hazardous compounds.[6]

  • Laboratory Coat : A long-sleeved lab coat with knit or elastic cuffs is required to protect the arms.[6] This should be buttoned completely to cover as much skin as possible.[7] Avoid polyester or acrylic fabrics; a Nomex® or 100% cotton lab coat is preferable.[7]

  • Footwear : Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[7] Do not wear perforated shoes or sandals in the laboratory.

Protocol: Donning and Doffing Gloves

  • Inspect : Check each glove for tears, punctures, or discoloration before putting it on.

  • Don First Pair : Place the first pair of gloves on your hands.

  • Don Lab Coat : Put on your lab coat, ensuring the cuffs of the first pair of gloves are tucked under the coat's sleeves.

  • Don Second Pair : Place the second pair of gloves over the cuffs of the lab coat, creating a complete seal.

  • Removal : To remove, grasp the outside of one glove at the cuff with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[3]

  • Hygiene : Always wash your hands thoroughly with soap and water after removing gloves.[1][5]

Respiratory Protection: Preventing Inhalation

As a respiratory irritant, inhalation of the powdered form of this compound must be avoided.[1][2]

  • Primary Control : A chemical fume hood is the primary engineering control to prevent respiratory exposure.

  • When Required : If engineering controls are not feasible or during a large spill cleanup where dust generation is unavoidable, respiratory protection is necessary.[7] A fit-tested N95 respirator mask is the minimum requirement for protection against airborne particulates.[6] A surgical mask offers no protection and is not an acceptable substitute.[6]

Operational Plans: PPE for Specific Tasks

The level of PPE required can be adjusted based on the specific task and the associated risk.

TaskHazard LevelEye/Face ProtectionSkin ProtectionRespiratory Protection
Container Receipt & Storage LowSafety glasses with side shieldsSingle pair of nitrile glovesNot typically required
Weighing Solid Compound HighChemical splash gogglesDouble-paired nitrile gloves, lab coatRequired if not in a fume hood or ventilated enclosure
Preparing Solutions Medium-HighChemical splash gogglesDouble-paired nitrile gloves, lab coatNot required if performed in a fume hood
Reaction Monitoring/Sampling MediumChemical splash gogglesDouble-paired nitrile gloves, lab coatNot required if performed in a fume hood
Spill Cleanup (Solid) HighGoggles & Face ShieldDouble-paired nitrile gloves, lab coat, shoe coversFit-tested N95 respirator
Waste Disposal MediumChemical splash gogglesDouble-paired nitrile gloves, lab coatNot typically required

Procedural Guidance: Safely Weighing and Dissolving the Compound

This common procedure involves the highest risk of exposure to the solid, powdered form of the chemical.

  • Preparation : Ensure the chemical fume hood is on and operating correctly. Assemble all necessary equipment (spatula, weigh paper, beaker, solvent, stir bar) inside the hood.

  • Don PPE : Following the protocols above, don your lab coat, two pairs of nitrile gloves, and chemical splash goggles.

  • Weighing : Carefully open the reagent bottle inside the fume hood. Use a clean spatula to transfer the desired amount of this compound onto weigh paper on a tared balance. Minimize any dust generation. Close the main reagent bottle immediately.

  • Transfer : Gently add the weighed powder to the beaker containing the solvent.

  • Dissolution : Add a stir bar and place the beaker on a stir plate within the fume hood to complete the dissolution.

  • Immediate Cleanup : Carefully fold the used weigh paper and dispose of it, along with the outer pair of gloves, into the designated solid hazardous waste container located within the fume hood.

  • Transition : With your inner pair of gloves still on, you may proceed with your experiment.

Below is a workflow diagram visualizing this critical process.

G cluster_prep Preparation Phase cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Cleanup & Transition A 1. Verify Fume Hood Operation B 2. Assemble Equipment in Hood A->B C 3. Don Full PPE (Double Gloves, Goggles, Coat) B->C D 4. Weigh Solid Compound C->D Enter Hood E 5. Transfer Powder to Solvent D->E F 6. Begin Dissolution (Stirring) E->F G 7. Dispose of Weigh Paper & Outer Gloves in Hood F->G Handling Complete H 8. Proceed with Experiment (Inner Gloves On) G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N,6-dimethylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-N,6-dimethylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.